molecular formula C8H7BrN2O B1290020 (5-Bromo-1H-indazol-3-yl)methanol CAS No. 705264-93-3

(5-Bromo-1H-indazol-3-yl)methanol

Cat. No.: B1290020
CAS No.: 705264-93-3
M. Wt: 227.06 g/mol
InChI Key: KJJNZBMXSXIESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-1H-indazol-3-yl)methanol (CAS 705264-93-3) is a brominated indazole derivative of high interest in medicinal and synthetic chemistry. This compound, with the molecular formula C₈H₇BrN₂O and a molecular weight of 227.06 g/mol, serves as a versatile synthetic intermediate . The indazole core is a privileged scaffold in drug discovery, and the presence of both a bromo substituent and a hydroxymethyl group on the ring allows for diverse further functionalization, making it a valuable building block for constructing more complex molecules . In research applications, this compound and its analogues are primarily utilized as precursors in the design and synthesis of novel bioactive molecules. Specifically, indazole derivatives bearing bromine and other heterocyclic systems have demonstrated significant antimicrobial activity in scientific studies, showing promising results against Gram-positive bacteria such as Streptococcus pneumoniae . The mechanism of action for such compounds often involves interaction with key bacterial enzymes, potentially through binding to amino acid residues like Arg171 and Tyr248, which can lead to inhibition of vital biological pathways . Furthermore, the reactivity of the NH-indazole core with aldehydes has been extensively studied, highlighting its utility in forming N1-CH₂OH derivatives, which can act as key intermediates or protecting groups in multi-step synthetic routes . (5-Bromo-1H-indazol-3-yl)methanol is intended for research and further manufacturing use only. It is not intended for direct human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-2H-indazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJNZBMXSXIESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (5-Bromo-1H-indazol-3-yl)methanol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the biological activity of indoles while offering distinct advantages in metabolic stability and patentability.[1] Its versatile structure has been successfully incorporated into a multitude of clinically approved drugs, particularly in the realm of oncology. (5-Bromo-1H-indazol-3-yl)methanol emerges as a crucial building block in this context, providing a synthetically tractable handle for the elaboration of complex molecular architectures targeting a diverse range of biological targets, most notably protein kinases.[2] This guide offers a comprehensive overview of the chemical properties, synthesis, and applications of this important synthetic intermediate.

Physicochemical Properties: A Foundation for Synthetic Utility

Understanding the fundamental physicochemical properties of (5-Bromo-1H-indazol-3-yl)methanol is paramount for its effective utilization in multi-step synthetic campaigns. While experimentally determined data for this specific molecule is not extensively reported in publicly available literature, we can infer key characteristics from closely related analogues and computational predictions.

PropertyValueSource
CAS Number 705264-93-3[3]
Molecular Formula C₈H₇BrN₂O[3]
Molecular Weight 227.06 g/mol [3]
Appearance White to off-white solid (predicted)
Melting Point Not available. Data for the related 1-(5-bromo-1H-indazol-3-yl)ethanone is also not experimentally determined.[4]
Boiling Point Predicted: >300 °C. For the related (5-Bromo-1-methyl-1H-indol-3-yl)-methanol, the predicted boiling point is 393.2±27.0 °C.[5]
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. The related 5-Bromo-3-Fluoro-1H-indazole is reported to be insoluble in water.[6]

Synthesis and Characterization: A Practical Approach

The most direct and widely employed synthetic route to (5-Bromo-1H-indazol-3-yl)methanol involves the reduction of its corresponding aldehyde, 5-bromo-1H-indazole-3-carbaldehyde.

Synthesis of the Precursor: 5-Bromo-1H-indazole-3-carbaldehyde

A robust method for the preparation of 5-bromo-1H-indazole-3-carbaldehyde proceeds from the readily available 5-bromoindole.[1]

Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde start 5-Bromoindole reagents NaNO₂, HCl, Acetone/H₂O start->reagents product 5-Bromo-1H-indazole-3-carbaldehyde reagents->product

Synthesis of the aldehyde precursor.

Experimental Protocol:

  • To a solution of 5-bromoindole (1 equivalent) in a mixture of acetone and water at -10 to 0 °C, a solution of sodium nitrite (8 equivalents) in water is added dropwise.[1]

  • An aqueous solution of 2N HCl is then added slowly, maintaining the internal temperature below 20 °C.[1]

  • The reaction mixture is stirred at 20 °C for 3 hours.[1]

  • The acetone is removed under reduced pressure, and the resulting solid is collected by filtration.[1]

  • The crude product is triturated with cold dichloromethane and dried under vacuum to afford 5-bromo-1H-indazole-3-carbaldehyde as a brown solid.[1]

Reduction to (5-Bromo-1H-indazol-3-yl)methanol

Reduction to (5-Bromo-1H-indazol-3-yl)methanol start 5-Bromo-1H-indazole-3-carbaldehyde reagents NaBH₄, Methanol start->reagents product (5-Bromo-1H-indazol-3-yl)methanol reagents->product

Reduction of the aldehyde to the alcohol.

Self-Validating Experimental Protocol:

  • Dissolution: In a round-bottom flask, suspend 5-bromo-1H-indazole-3-carbaldehyde (1 equivalent) in methanol. The choice of methanol as the solvent is crucial as it is compatible with the reducing agent and allows for easy workup.

  • Reduction: Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (1.5 to 2 equivalents) portion-wise, monitoring the reaction for gas evolution. The excess of the reducing agent ensures the complete conversion of the starting material.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Quenching: Once the reaction is complete, cautiously add water to quench the excess sodium borohydride.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield (5-Bromo-1H-indazol-3-yl)methanol as a solid.

Spectroscopic Characterization

While a full experimental dataset for (5-Bromo-1H-indazol-3-yl)methanol is not publicly available, the following are predicted and expected spectroscopic features based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the indazole ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The N-H proton of the indazole ring will also be present as a broad singlet.

  • ¹³C NMR: The spectrum will display signals for the carbon atoms of the indazole ring and a signal for the methylene carbon of the hydroxymethyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (227.06 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and N-H stretching of the indazole ring.

Reactivity and Synthetic Applications

The chemical reactivity of (5-Bromo-1H-indazol-3-yl)methanol is dominated by the hydroxymethyl group and the indazole ring system.

  • Hydroxymethyl Group: The primary alcohol can be oxidized back to the aldehyde using mild oxidizing agents like manganese dioxide.[1] It can also be converted to a variety of other functional groups, such as halides or ethers, to facilitate further coupling reactions.

  • Indazole Ring: The N-H of the indazole ring can be alkylated or arylated under basic conditions, a common strategy in the synthesis of kinase inhibitors to introduce substituents that can interact with the hinge region of the kinase.

Application in Kinase Inhibitor Synthesis

The indazole scaffold is a cornerstone in the design of kinase inhibitors due to the ability of its nitrogen atoms to form crucial hydrogen bonds with the kinase hinge region.[2] (5-Bromo-1H-indazol-3-yl)methanol serves as a versatile intermediate in this context. The hydroxymethyl group at the 3-position can be elaborated into various side chains designed to occupy the hydrophobic pocket of the ATP-binding site, while the bromine atom at the 5-position provides a handle for further diversification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the indazole core to optimize potency and selectivity.

Safety and Handling

Conclusion

(5-Bromo-1H-indazol-3-yl)methanol is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its synthesis from readily available starting materials and the synthetic handles it possesses make it an attractive intermediate for the construction of complex, biologically active molecules. This guide provides a foundational understanding of its properties and synthesis, empowering researchers to leverage this important compound in their drug discovery efforts.

References

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. National Institutes of Health; [Link].

  • (5-bromo-4-methyl-1H-indazol-3-yl)methanol. PubChem; [Link].

  • 1-(5-bromo-1H-indazol-3-yl)ethanone. Sris Pharmaceuticals; [Link].

  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI; [Link].

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Institutes of Health; [Link].

  • An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles.. The Royal Society of Chemistry; [Link].

  • This journal is © The Royal Society of Chemistry 2021 - Supporting Information. The Royal Society of Chemistry; [Link].

  • Wiley-VCH 2007 - Supporting Information. Wiley Online Library; [Link].

  • 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. Manas Petro Chem; [Link].

  • Experimental Characterization Techniques. ResearchGate; [Link].

Sources

An In-depth Technical Guide to the Synthesis and Characterization of (5-Bromo-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-1H-indazol-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the synthetic routes to this important intermediate, with a primary focus on the reduction of 5-bromo-1H-indazole-3-carboxylic acid. Detailed experimental protocols, mechanistic insights, and thorough characterization methodologies are presented to equip researchers with the practical knowledge required for its preparation and validation.

Introduction: The Significance of the Indazole Scaffold

The indazole moiety is a prominent pharmacophore in modern drug discovery, recognized as a bioisostere of indole.[1] Its unique structural and electronic properties have led to its incorporation into numerous therapeutic agents. The presence of a bromine atom at the 5-position of the indazole ring provides a valuable handle for further functionalization through various cross-coupling reactions, making (5-Bromo-1H-indazol-3-yl)methanol a versatile intermediate for the generation of compound libraries in drug development campaigns. This guide will delineate the synthesis and characterization of this pivotal molecule.

Synthetic Pathways to (5-Bromo-1H-indazol-3-yl)methanol

The most common and practical laboratory-scale synthesis of (5-Bromo-1H-indazol-3-yl)methanol involves a two-step process: the synthesis of the carboxylic acid precursor followed by its reduction. An alternative, though less direct, route involves the synthesis of the corresponding aldehyde and its subsequent reduction.

Synthesis of the Key Precursor: 5-Bromo-1H-indazole-3-carboxylic acid

The initial step is the preparation of 5-bromo-1H-indazole-3-carboxylic acid. This can be efficiently achieved through the bromination of commercially available indazole-3-carboxylic acid.

Causality of Experimental Choices:

  • Solvent: Glacial acetic acid is an ideal solvent as it readily dissolves the starting material upon heating and is compatible with the electrophilic aromatic substitution reaction.[2]

  • Reagent: Bromine is the electrophile of choice for this bromination. The reaction proceeds via an electrophilic attack on the electron-rich indazole ring.

  • Temperature Control: The initial heating to 120 °C ensures complete dissolution of the starting material.[2] The subsequent cooling to 90 °C before the addition of bromine is a critical step to control the reaction rate and prevent potential side reactions.[2] Maintaining this temperature during the reaction ensures a steady and controlled bromination.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid [2]

  • Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL).

  • Heat the suspension to 120 °C until a clear solution is obtained.

  • Cool the solution to 90 °C.

  • Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise.

  • Maintain the reaction mixture at 90 °C for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water and stir for 15 minutes.

  • Collect the precipitated white solid by filtration, wash with cold water, and dry under vacuum.

An alternative route to the carboxylic acid precursor is the direct carboxylation of 5-bromo-1H-indazole.[3] This method involves the reaction of 5-bromo-1H-indazole with carbon dioxide under high pressure and temperature in the presence of a base like anhydrous potassium carbonate.[3] While this method is more direct, it requires specialized high-pressure equipment.

Reduction to (5-Bromo-1H-indazol-3-yl)methanol

The reduction of the carboxylic acid to the primary alcohol is a crucial step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[1][4]

Causality of Experimental Choices:

  • Reducing Agent: LiAlH₄ is a potent source of hydride ions (H⁻) and is highly effective in reducing carboxylic acids to primary alcohols.[1][4] Sodium borohydride (NaBH₄) is generally not strong enough for this conversion.[5]

  • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for LiAlH₄ reductions as it is inert to the reagent and can dissolve both the substrate and the reducing agent to a reasonable extent.

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive LiAlH₄ from reacting with atmospheric moisture. The initial deprotonation of the carboxylic acid by LiAlH₄ is an acid-base reaction.[6]

  • Work-up: A careful work-up procedure is essential to quench the excess LiAlH₄ and to hydrolyze the resulting aluminum alkoxide complex to liberate the desired alcohol. The Fieser work-up is a widely used and reliable method for this purpose.[7]

Experimental Protocol: Synthesis of (5-Bromo-1H-indazol-3-yl)methanol

  • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 5-bromo-1H-indazole-3-carboxylic acid in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water (Fieser work-up).[7]

  • Stir the resulting mixture at room temperature until a white precipitate forms.

  • Filter the mixture and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

An alternative synthetic strategy involves the reduction of 5-bromo-1H-indazole-3-carbaldehyde. This aldehyde can be synthesized and then reduced to the desired alcohol using a milder reducing agent like sodium borohydride (NaBH₄).[8]

DOT Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_reduction Reduction Indazole_COOH Indazole-3-carboxylic acid Bromination Bromination (Br₂, Acetic Acid) Indazole_COOH->Bromination Bromo_Indazole_COOH 5-Bromo-1H-indazole-3-carboxylic acid Bromination->Bromo_Indazole_COOH Reduction Reduction (LiAlH₄, THF) Bromo_Indazole_COOH->Reduction Final_Product (5-Bromo-1H-indazol-3-yl)methanol Reduction->Final_Product

Caption: Synthetic pathway to (5-Bromo-1H-indazol-3-yl)methanol.

Purification and Characterization

Thorough purification and characterization are paramount to ensure the identity and purity of the synthesized (5-Bromo-1H-indazol-3-yl)methanol, which is critical for its use in subsequent research and development activities.

Purification

The primary methods for purifying (5-Bromo-1H-indazol-3-yl)methanol are recrystallization and column chromatography.

  • Recrystallization: This technique is effective for removing small amounts of impurities. The choice of solvent is crucial and should be determined experimentally. A good solvent system will dissolve the compound when hot but not when cold, while the impurities remain either soluble or insoluble at all temperatures.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) is used to separate the desired product from byproducts and unreacted starting materials.

Characterization

The structure and purity of (5-Bromo-1H-indazol-3-yl)methanol are confirmed using a combination of spectroscopic and physical methods.

Table of Physical and Spectroscopic Data:

PropertyData
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not reported in the literature
¹H NMR (DMSO-d₆) Predicted values
δ ~13.5 (s, 1H, NH)
δ ~7.9 (s, 1H, H-4)
δ ~7.5 (d, 1H, H-7)
δ ~7.3 (d, 1H, H-6)
δ ~5.5 (t, 1H, OH)
δ ~4.7 (d, 2H, CH₂)
¹³C NMR (DMSO-d₆) Predicted values
δ ~150 (C-3)
δ ~140 (C-7a)
δ ~125 (C-5)
δ ~123 (C-6)
δ ~122 (C-3a)
δ ~115 (C-4)
δ ~112 (C-7)
δ ~55 (CH₂)
Mass Spectrometry m/z (M⁺) ≈ 226/228 (isotopic pattern for Br)

DOT Diagram of the Characterization Workflow

CharacterizationWorkflow cluster_purification Purification cluster_analysis Structural Analysis Crude_Product Crude Product Purification_Method Recrystallization or Column Chromatography Crude_Product->Purification_Method Pure_Product Pure (5-Bromo-1H-indazol-3-yl)methanol Purification_Method->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS MP Melting Point Pure_Product->MP

Caption: Workflow for the purification and characterization.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of (5-Bromo-1H-indazol-3-yl)methanol. By understanding the rationale behind the chosen synthetic routes and experimental conditions, researchers can confidently and efficiently prepare this valuable building block for their drug discovery and development programs. The provided protocols and characterization data serve as a solid foundation for the successful implementation of this chemistry in the laboratory.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177789563, (5-bromo-4-methyl-1H-indazol-3-yl)methanol. Retrieved from [Link]

  • Sris Pharmaceuticals. 1-(5-bromo-1H-indazol-3-yl)ethanone. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Retrieved from [Link]

  • Wentzel Lab. Carboxylic Acid Reduction with LiAlH4 mechanism. (2021, April 8). Retrieved from [Link]

  • Periasamy, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
  • Chemistry university. Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). (2021, April 26). Retrieved from [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. (n.d.). Retrieved from [Link]

  • National Institutes of Health. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. (n.d.). Retrieved from [Link]

  • Setamdideh, D., & Sepehraddin, F. (2013). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Revista de la Sociedad Química de México, 57(3), 195-198.
  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. (n.d.). Retrieved from [Link]

  • ResearchGate. Sodium Borohydride - A Versatile Reducing Agent. (2025, August 7). Retrieved from [Link]

  • University of York. Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]

Sources

(5-Bromo-1H-indazol-3-yl)methanol spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (5-Bromo-1H-indazol-3-yl)methanol

This guide provides a detailed exploration of the essential spectroscopic techniques used to characterize the molecular structure and confirm the identity of (5-Bromo-1H-indazol-3-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Imperative of Structural Verification

(5-Bromo-1H-indazol-3-yl)methanol, with the molecular formula C₈H₇BrN₂O and a molecular weight of approximately 227.06 g/mol , is a heterocyclic compound belonging to the indazole family.[1] Indazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[2][3]

For any application, particularly in the pharmaceutical industry, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive "fingerprint" of a molecule. Fourier Transform Infrared (FTIR) spectroscopy, for instance, is a primary method specified in global pharmacopoeias for material identification.[4] This guide explains the causality behind experimental choices, outlines self-validating protocols, and grounds all claims in authoritative data to ensure scientific integrity.

Molecular Structure and Analytical Overview

The structural integrity of (5-Bromo-1H-indazol-3-yl)methanol is established by correlating its chemical structure with the data obtained from various spectroscopic methods. Each technique probes different aspects of the molecule's constitution.

Caption: General workflow for FTIR analysis.

Characteristic IR Absorption Bands

The IR spectrum provides clear evidence for the key functional groups present in the molecule. [2][5][6]

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200 (broad) O-H Stretch Alcohol
3200 - 3100 N-H Stretch Indazole
3100 - 3000 C-H Stretch Aromatic
2950 - 2850 C-H Stretch Aliphatic (CH₂)
1620 - 1600 C=C Stretch Aromatic Ring
1500 - 1450 C=N Stretch Indazole Ring
1250 - 1050 C-O Stretch Primary Alcohol
850 - 750 C-H Bending Aromatic (out-of-plane)

| 600 - 500 | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information based on its fragmentation patterns. [7]For halogenated compounds, MS is particularly revealing due to the characteristic isotopic distributions. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, leading to a distinctive M and M+2 peak pattern in the mass spectrum. [8]

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a minute quantity of the sample (1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile. [7]2. Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). [7]3. Data Acquisition: Acquire the mass spectrum, which will display the molecular ion and its fragment ions. For more detailed analysis, tandem mass spectrometry (MS/MS) can be performed to isolate and further fragment the molecular ion.

Expected Mass Spectrum Data

The molecular formula C₈H₇BrN₂O yields a monoisotopic mass of approximately 225.979 g/mol .

  • Molecular Ion (M⁺): The spectrum is expected to show two peaks of nearly equal intensity for the molecular ion:

    • [M]⁺: m/z ≈ 226 (containing ⁷⁹Br)

    • [M+2]⁺: m/z ≈ 228 (containing ⁸¹Br)

Predicted Fragmentation Pathway

Under ionization, the molecular ion can undergo fragmentation, providing valuable structural clues. [9][10]

fragmentation_pathway M [C₈H₇BrN₂O]⁺ m/z = 226/228 F1 [C₈H₇N₂O]⁺ m/z = 147 M->F1 - Br• F2 [C₇H₆BrN₂]⁺ m/z = 197/199 M->F2 - CH₂OH F3 [C₈H₆BrN₂]⁺ m/z = 209/211 M->F3 - H₂O

Caption: Predicted mass spectral fragmentation of the target compound.

Summary of Key Fragments:

m/z (approx.)Proposed FragmentNeutral LossNotes
226 / 228[C₈H₇BrN₂O]⁺-Molecular Ion (M⁺) with Br isotope pattern.
209 / 211[C₈H₅BrN₂]⁺H₂OLoss of a water molecule from the molecular ion.
197 / 199[C₇H₆BrN₂]⁺•CH₂OHLoss of the hydroxymethyl radical.
147[C₈H₇N₂O]⁺•BrLoss of a bromine radical, resulting in the collapse of the isotopic pattern.

Conclusion

The collective application of NMR, IR, and MS provides a robust and comprehensive characterization of (5-Bromo-1H-indazol-3-yl)methanol. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (O-H, N-H, C-O), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns, including the definitive bromine isotopic signature. Together, these techniques provide an unambiguous confirmation of the molecule's identity and purity, a critical requirement for its application in research and development.

References

  • National Center for Biotechnology Information. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Available from: [Link]

  • Wiley-VCH. Supporting Information. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available from: [Link]

  • YouTube. mass spectrum & fragmentation of 1-bromobutane. Available from: [Link]

  • MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Available from: [Link]

  • ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... Available from: [Link]

  • PubChem. (5-bromo-4-methyl-1H-indazol-3-yl)methanol. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ResearchGate. Molecular peaks of bromide compounds.[7]. Available from: [Link]

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available from: [Link]

  • PubMed. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Available from: [Link]

  • University of Arizona. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

  • Agilent. A Comprehensive Guide to FTIR Analysis. Available from: [Link]

  • Journal of Research of the National Bureau of Standards. Infrared spectra of methanol, ethanol, and n-propanol. Available from: [Link]

  • PubMed. Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Available from: [Link]

  • PubChem. (5-bromo-1h-indol-3-yl)methanol. Available from: [Link]

Sources

An In-depth Technical Guide to the X-ray Crystal Structure of (5-Bromo-1H-indazol-3-yl)methanol: From Synthesis to Structural Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the process for determining and analyzing the X-ray crystal structure of (5-Bromo-1H-indazol-3-yl)methanol. Tailored for researchers, scientists, and professionals in drug development, this document navigates from the synthesis of the compound to the intricate details of its solid-state architecture, emphasizing the rationale behind the experimental choices and the implications of the structural findings.

The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows for diverse substitutions, leading to a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] Compounds featuring the indazole skeleton are integral to several marketed drugs, highlighting their importance in pharmaceutical research.[2]

The introduction of a bromine atom at the 5-position of the indazole ring is a strategic choice in drug design. Halogenation, particularly with bromine, can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[3] Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can influence molecular conformation and crystal packing, thereby affecting the drug's interaction with its biological target.[3][4] This guide focuses on (5-Bromo-1H-indazol-3-yl)methanol, a compound that combines the therapeutic potential of the indazole core with the modulating effects of bromine and a hydroxyl group capable of forming crucial hydrogen bonds.

Synthesis of (5-Bromo-1H-indazol-3-yl)methanol

The synthesis of (5-Bromo-1H-indazol-3-yl)methanol can be efficiently achieved through a two-step process starting from the commercially available 5-bromoindole. The initial step involves the nitrosation of 5-bromoindole to form 5-bromo-1H-indazole-3-carbaldehyde.[5][6] This intermediate is then reduced to the target compound, (5-Bromo-1H-indazol-3-yl)methanol.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-bromo-1H-indazole-3-carbaldehyde [5][7]

  • In a round-bottom flask cooled to 0°C, a solution of sodium nitrite (NaNO₂) in water is prepared.

  • A solution of 5-bromoindole in acetone is added dropwise to the sodium nitrite solution while maintaining the temperature below 20°C.

  • An aqueous solution of hydrochloric acid (2N) is then slowly added with vigorous stirring, keeping the internal temperature between 0 and 20°C.

  • The reaction is stirred for an additional 3 hours at 20°C.

  • The acetone is removed under reduced pressure, and the resulting solid is collected by filtration.

  • The crude product is purified to yield 5-bromo-1H-indazole-3-carbaldehyde.

Step 2: Reduction to (5-Bromo-1H-indazol-3-yl)methanol

  • 5-bromo-1H-indazole-3-carbaldehyde is dissolved in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • The solution is cooled to 0°C in an ice bath.

  • A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise with stirring. The choice of a mild reducing agent is crucial to selectively reduce the aldehyde without affecting the indazole ring.

  • The reaction is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude (5-Bromo-1H-indazol-3-yl)methanol.

  • The crude product is then purified by column chromatography or recrystallization to obtain the final compound with high purity.

Synthesis of (5-Bromo-1H-indazol-3-yl)methanol A 5-Bromoindole B 5-Bromo-1H-indazole-3-carbaldehyde A->B  NaNO₂, HCl, Acetone/H₂O   C (5-Bromo-1H-indazol-3-yl)methanol B->C  NaBH₄, Methanol  

Caption: Synthetic pathway for (5-Bromo-1H-indazol-3-yl)methanol.

Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for a successful X-ray diffraction experiment.[8] The process of crystallization involves the slow formation of a crystalline solid from a solution, allowing the molecules to arrange themselves in a regular, repeating lattice.

Experimental Protocol: Crystallization
  • Solvent Screening: A preliminary screening of solvents is performed to identify a suitable solvent or solvent system in which (5-Bromo-1H-indazol-3-yl)methanol has moderate solubility.

  • Slow Evaporation:

    • A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol/water mixture) at a slightly elevated temperature.

    • The solution is filtered to remove any particulate matter.

    • The clear solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature.

    • The vial is left undisturbed for several days to weeks, during which single crystals should form. The rationale for slow evaporation is to gradually increase the concentration of the solute, allowing for the controlled growth of well-ordered crystals.

Crystallization Workflow cluster_prep Solution Preparation cluster_cryst Crystal Growth cluster_harvest Harvesting A Dissolve Compound in Suitable Solvent B Gently Heat to Ensure Complete Dissolution A->B C Filter Solution to Remove Impurities B->C D Allow Slow Evaporation of Solvent C->D E Incubate at Stable Temperature D->E F Monitor for Crystal Formation E->F G Carefully Extract Single Crystals F->G H Wash with Cold Solvent G->H I Dry Crystals H->I

Caption: General workflow for single crystal growth by slow evaporation.

X-ray Diffraction Analysis: A Step-by-Step Guide

X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal.[8] The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern.

X-ray_Crystallography_Workflow cluster_DataCollection Data Collection cluster_DataProcessing Data Processing cluster_StructureSolution Structure Solution & Refinement cluster_Analysis Structural Analysis A Crystal Mounting B X-ray Diffraction Experiment A->B C Indexing B->C D Integration C->D E Scaling & Merging D->E F Phase Problem Solution (Direct Methods) E->F G Initial Model Building F->G H Structure Refinement G->H I Validation H->I J Analysis of Bond Lengths, Angles, and Torsion Angles I->J K Intermolecular Interaction Analysis (H-bonds, etc.) J->K L Crystal Packing Analysis K->L

Caption: The comprehensive workflow of X-ray crystallography.

Data Collection

A suitable single crystal of (5-Bromo-1H-indazol-3-yl)methanol is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The diffractometer rotates the crystal while it is irradiated with monochromatic X-rays, and a detector records the intensities and positions of the diffracted beams.

Data Processing

The raw diffraction data consists of a series of images containing diffraction spots. This data is processed through several computational steps:

  • Indexing: The positions of the diffraction spots are used to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the crystal system.

  • Integration: The intensity of each diffraction spot is measured.

  • Scaling and Merging: The intensities from all the images are scaled and merged to create a single file containing a unique set of reflections with their corresponding intensities and standard uncertainties.

Structure Solution and Refinement

The ultimate goal is to create a model of the atomic arrangement that, when its theoretical diffraction pattern is calculated, matches the experimentally observed pattern.

  • Structure Solution (The Phase Problem): While the intensities of the diffracted X-rays are measured, the phase information is lost. For small molecules like (5-Bromo-1H-indazol-3-yl)methanol, the phase problem is typically solved using direct methods .[9][10][11] These methods use statistical relationships between the phases of strong reflections to derive an initial set of phases, which are then used to calculate an initial electron density map.

  • Model Building: The initial electron density map is interpreted to identify the positions of the atoms in the molecule.

  • Structure Refinement: The initial atomic model is refined using a least-squares method, such as the Rietveld method, to improve the agreement between the observed diffraction data and the data calculated from the model.[12][13] This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters until the best possible fit is achieved.

Hypothetical Structural Analysis of (5-Bromo-1H-indazol-3-yl)methanol

As the specific crystal structure data for (5-Bromo-1H-indazol-3-yl)methanol is not publicly available, the following section presents a hypothetical yet representative analysis based on known chemical principles and data from similar structures.

Crystallographic Data and Refinement Statistics (Illustrative Example)

The table below summarizes the kind of data that would be obtained from a successful crystal structure determination.

Parameter Hypothetical Value
Chemical formulaC₈H₇BrN₂O
Formula weight227.06
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)12.1
β (°)98.5
Volume (ų)1035
Z4
Density (calculated) (g/cm³)1.458
Absorption coefficient (mm⁻¹)4.25
F(000)456
Crystal size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 28.0
Reflections collected6000
Independent reflections2500
R_int0.035
Goodness-of-fit on F²1.05
Final R indices [I > 2sigma(I)]R₁ = 0.045, wR₂ = 0.110
R indices (all data)R₁ = 0.060, wR₂ = 0.125
Largest diff. peak and hole (e.Å⁻³)0.50 and -0.45
Molecular Structure and Conformation

The analysis would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The indazole ring is expected to be largely planar. The conformation of the methanol substituent relative to the indazole ring would be of particular interest, as it can influence the molecule's shape and its ability to interact with biological targets.

Intermolecular Interactions and Crystal Packing

The crystal packing is determined by a network of intermolecular interactions. For (5-Bromo-1H-indazol-3-yl)methanol, the following interactions would be critical:

  • Hydrogen Bonding: The hydroxyl group (-OH) of the methanol substituent and the nitrogen atoms of the indazole ring are capable of acting as hydrogen bond donors and acceptors. A detailed analysis would likely reveal a network of hydrogen bonds, potentially forming dimers or chains of molecules, which are crucial for the stability of the crystal lattice.[14][15] The specific hydrogen bonding patterns can significantly impact the compound's solubility and dissolution rate.[15]

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.[4]

  • π-π Stacking: The aromatic indazole rings could stack on top of each other, contributing to the overall stability of the crystal structure.

Hydrogen_Bonding_Motif cluster_mol1 Molecule A cluster_mol2 Molecule B A_N1 N-H B_N2 N A_N1->B_N2 N-H···N A_O O-H B_O O A_O->B_O O-H···O

Caption: Hypothetical hydrogen bonding interactions between two molecules.

Implications for Drug Development

A detailed understanding of the crystal structure of (5-Bromo-1H-indazol-3-yl)methanol provides invaluable insights for drug development:

  • Structure-Activity Relationship (SAR): The precise three-dimensional structure can be used in computational modeling to understand how the molecule might bind to a specific protein target.

  • Polymorphism: The crystallization process might yield different crystal forms (polymorphs) with distinct physical properties. X-ray crystallography is the definitive method for identifying and characterizing these polymorphs.

  • Formulation Development: Knowledge of the solid-state structure, particularly the intermolecular interactions, helps in designing stable formulations with optimal solubility and bioavailability.[16]

Conclusion

This guide has outlined the comprehensive process for the synthesis, crystallization, and X-ray crystal structure determination of (5-Bromo-1H-indazol-3-yl)methanol. By understanding the rationale behind each experimental step and the significance of the resulting structural information, researchers and drug development professionals can better leverage this powerful analytical technique to advance their scientific goals. The detailed knowledge of the three-dimensional atomic arrangement is fundamental to elucidating structure-property relationships and is a cornerstone of modern, rational drug design.

References

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232443A - Indazole derivative crystal and its preparation method and use.
  • Crystal Growth & Design. (2021). The Rietveld Refinement Method: Half of a Century Anniversary. ACS Publications. Retrieved from [Link]

  • CrystEngComm. (n.d.). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. RSC Publishing. Retrieved from [Link]

  • RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • ResearchGate. (2021). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

  • CNR. (n.d.). Structure solution by Direct Methods (DM) – EXPO. Retrieved from [Link]

  • Bentham Science. (2024). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). An Introduction to Direct Methods. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Rietveld refinement. Retrieved from [Link]

  • ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • CNR. (n.d.). Direct Methods Optimised for Solving Crystal Structure by Powder Diffraction Data: Limits, Strategies, and Prospects. Retrieved from [Link]

  • Quora. (2019). How can simple molecular structures (such as bromine) have intermolecular forces between them when covalent bonds do not have any charge, and as far as I know bonds exist due to the presence of opposite charges between the molecule?. Retrieved from [Link]

  • MDPI. (n.d.). Rietveld Refinement in the Characterization of Crystalline Materials. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

  • MDPI. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • RSC Publishing. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Rietveld refinement for macromolecular powder diffraction. Retrieved from [Link]

  • PubMed Central. (2022). Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018097273A1 - Salts of indazole derivative and crystals thereof.
  • Wikipedia. (n.d.). Direct methods (crystallography). Retrieved from [Link]

  • YouTube. (2022). Diffraction Lecture 25: Rietveld Refinements. Retrieved from [Link]

  • ACS Publications. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design. Retrieved from [Link]

  • West Campus Materials Characterization Core. (2021). Back-to-Basics tutorial: X-ray diffraction of thin films. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) The nature of the C-Br···Br-C intermolecular interactions found in molecular crystals: A general theoretical-database study. Retrieved from [Link]

  • RSC Publishing. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • Lab Manager. (2024). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved from [Link]

  • Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • World Scientific. (n.d.). Direct Methods in Crystallography. Retrieved from [Link]

  • PubMed Central. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

Sources

The Strategic Importance of (5-Bromo-1H-indazol-3-yl)methanol in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Stability and Storage of (5-Bromo-1H-indazol-3-yl)methanol

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the stability and proper storage of (5-Bromo-1H-indazol-3-yl)methanol. As a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, understanding its chemical liabilities is paramount for ensuring the integrity of research and development programs. This guide moves beyond mere procedural recommendations to explain the underlying chemical principles that dictate the handling and storage of this important intermediate.

The indazole scaffold is a privileged structure in modern pharmacology, renowned for its role in a multitude of kinase inhibitors and other therapeutic agents. (5-Bromo-1H-indazol-3-yl)methanol is a particularly valuable derivative for two key reasons. First, the bromine atom at the 5-position provides a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries. Second, the hydroxymethyl group at the 3-position offers a site for derivatization, such as oxidation to an aldehyde for reductive amination or conversion to a leaving group for nucleophilic substitution. Given its role as an early-stage intermediate, its purity and stability directly impact the efficiency of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

Core Physicochemical Properties

A foundational understanding of the compound's properties is the first step in developing a robust stability and storage protocol. While comprehensive experimental data is not always publicly available for specialized intermediates, we can compile known values and make informed estimations from closely related analogues.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₈H₇BrN₂O[1]
Molecular Weight 227.06 g/mol [1]
Appearance Likely a white to off-white solidInferred from the analogue 1-(5-bromo-1H-indazol-3-yl)ethanone.[2]
Melting Point Not experimentally determined in available literature.Data for related compounds varies; direct measurement is recommended for batch-specific characterization.
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.Based on the functional groups (hydroxyl, N-H) and general solubility of similar heterocyclic compounds.

Chemical Stability Profile and Degradation Pathways

The molecular architecture of (5-Bromo-1H-indazol-3-yl)methanol contains several functional groups that are susceptible to degradation under common laboratory and storage conditions. A proactive approach to preventing degradation requires an understanding of these potential pathways.

Oxidative Degradation

The primary alcohol (hydroxymethyl group) is the most probable site for oxidation. Exposure to atmospheric oxygen, especially when catalyzed by trace metal impurities or elevated temperatures, can lead to the formation of the corresponding aldehyde (5-Bromo-1H-indazole-3-carbaldehyde) and subsequently the carboxylic acid (5-Bromo-1H-indazole-3-carboxylic acid). This is a well-understood transformation for primary alcohols.[3] The oxidation of hydroxymethyl groups on heterocyclic rings is a common reaction used in both synthesis and degradation studies.[4][5]

Photostability

Aromatic bromides are known to be sensitive to light, particularly UV radiation. The energy from photons can induce homolytic cleavage of the carbon-bromine bond, generating highly reactive aryl radical species. These radicals can then propagate a chain reaction, leading to a complex mixture of impurities and a decrease in the parent compound's purity. This necessitates stringent protection from light during both storage and handling.

Thermal and pH Sensitivity

While likely a stable solid at ambient temperatures, prolonged exposure to heat can accelerate both oxidative degradation and potential dehalogenation. In solution, the compound's stability will be pH-dependent. The indazole ring possesses both a weakly acidic N-H proton and basic nitrogen atoms. Strongly acidic or basic conditions could lead to salt formation or catalyze undesirable side reactions. Therefore, neutral pH conditions are preferable for any solutions intended for short-term storage.

DegradationPathways cluster_main Key Degradation Pathways for (5-Bromo-1H-indazol-3-yl)methanol Parent (5-Bromo-1H-indazol-3-yl)methanol C₈H₇BrN₂O Oxidation_Aldehyde Aldehyde Impurity Parent->Oxidation_Aldehyde  O₂, Heat, Metals Photolysis_Radical Aryl Radical Species Parent->Photolysis_Radical  UV Light Oxidation_Acid Carboxylic Acid Impurity Oxidation_Aldehyde->Oxidation_Acid  O₂ Downstream_Impurities Further Impurities Photolysis_Radical->Downstream_Impurities  Propagation

Caption: Primary degradation routes for (5-Bromo-1H-indazol-3-yl)methanol.

Authoritative Storage and Handling Protocols

The following protocols are designed as a self-validating system to preserve the chemical integrity of the compound. Adherence to these conditions mitigates the risks outlined in the stability profile.

Long-Term Storage

For long-term storage, a multi-layered approach to environmental control is critical.

ParameterRecommended ConditionCausality and Rationale
Temperature 2–8 °C Reduces the kinetic rate of all potential degradation reactions, including oxidation and thermal decomposition. This is a standard recommendation for sensitive intermediates.[6]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly preventing the oxidation of the hydroxymethyl group, which is a primary degradation pathway.[2]
Light Exposure Amber Glass Vial or Light-Proof Container Blocks UV and visible light, preventing the initiation of photolytic C-Br bond cleavage.[2]
Moisture Tightly Sealed Container Minimizes exposure to atmospheric moisture, which could potentially participate in side reactions or affect the physical form of the solid.
Routine Handling

When weighing or preparing solutions, exposure to the ambient environment should be minimized.

  • Weighing: Perform weighing operations efficiently to reduce time exposed to air and light. For highly sensitive applications, weighing within a glovebox is recommended.

  • Solution Preparation: Use anhydrous solvents and prepare solutions fresh for immediate use whenever possible.

  • Solution Storage: If a solution must be stored, it should be placed in a tightly sealed vial, purged with inert gas, and stored at 2–8 °C while protected from light. Stability in solution is significantly lower than in the solid state and should be empirically determined if storage is required for more than a few hours.

Experimental Workflow: Forced Degradation Study

To comply with regulatory expectations and to fully understand the stability-indicating nature of an analytical method, a forced degradation study is essential.[7] This workflow is based on the principles outlined in the ICH Q1A(R2) and Q1B guidelines.[8]

Objective

To intentionally degrade (5-Bromo-1H-indazol-3-yl)methanol under a variety of stress conditions to identify likely degradation products and establish degradation pathways. This data is critical for developing and validating a stability-indicating analytical method (e.g., HPLC).

Methodology

ForcedDegradationWorkflow cluster_workflow Forced Degradation Experimental Workflow (ICH Guideline Based) A Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) B Aliquot into Stress Vials (Acid, Base, Oxidative, Thermal, Photo) A->B C Apply Stress Conditions (Controlled Environment) B->C D Neutralize/Quench Samples at Defined Time Points C->D E Analyze via HPLC-UV/MS D->E F Assess Peak Purity & Identify Degradants (Target 5-20% Degradation) E->F

Caption: A typical workflow for a forced degradation study.

Step-by-Step Protocol
  • Preparation: Prepare a stock solution of (5-Bromo-1H-indazol-3-yl)methanol in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at a controlled temperature (e.g., 60 °C) and sample at various time points (e.g., 2, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature and sample at shorter time points due to expected faster reactivity.

  • Oxidation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature and protect from light.

  • Thermal Stress: Store a vial of the stock solution in an oven at an elevated temperature (e.g., 80 °C).

  • Photolytic Stress: Expose a vial of the stock solution to a light source compliant with ICH Q1B guidelines (e.g., exposure to 1.2 million lux hours and 200 watt hours/square meter of UV). A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a standard concentration. Analyze by a reverse-phase HPLC method with a photodiode array (PDA) detector to monitor for peak purity and the appearance of new peaks. An LC-MS compatible method is highly advantageous for the structural elucidation of degradants.

  • Data Interpretation: The goal is to achieve 5-20% degradation of the parent compound.[9] This level of degradation is sufficient to produce and detect impurities without destroying the sample, which is critical for validating that the analytical method can separate the degradants from the main peak.[9]

Conclusion and Recommendations

(5-Bromo-1H-indazol-3-yl)methanol is a stable compound when appropriate precautions are taken. Its primary liabilities are oxidation of the hydroxymethyl group and photolytic cleavage of the carbon-bromine bond. To ensure its long-term integrity, it is imperative to store the solid material under an inert atmosphere, refrigerated (2–8 °C), and protected from light. Solutions should be prepared fresh and used immediately. By implementing these scientifically-grounded protocols, researchers can rely on the quality of this critical synthetic intermediate, leading to more reproducible and successful outcomes in their drug discovery programs.

References

  • Pharmastate. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Frontiers in Chemistry. 5-Hydroxymethyl-2-Furfural Oxidation Over Au/CexZr1-xO2 Catalysts. [Link]

  • PubChem. (5-bromo-4-methyl-1H-indazol-3-yl)methanol. National Center for Biotechnology Information. [Link]

  • MDPI. Oxidation of 5-Hydroxymethylfurfural on Supported Ag, Au, Pd and Bimetallic Pd-Au Catalysts: Effect of the Support. [Link]

  • ResearchGate. Physical Stability of Hydroxypropyl Methylcellulose-Based Amorphous Solid Dispersions: Experimental and Computational Study. [Link]

  • European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ResearchGate. Effective Electro-Oxidation of Hydroxymethylfurfural using Electrografted Immobilized Aminoxyl Radical. [Link]

  • PubMed. Physical stability of hydroxypropyl methylcellulose-based amorphous solid dispersions: Experimental and computational study. [Link]

  • Organic Chemistry Portal. Oxidation of Organic Functional Groups: The Metz Synthesis of (+)-Orientalol F. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

Sources

The Therapeutic Potential of Substituted Indazole-3-Methanol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2][3] This guide delves into the burgeoning field of substituted indazole-3-methanol derivatives, a specific subclass that is attracting considerable interest for its diverse biological activities. We will explore their synthesis, anticancer, anti-inflammatory, and antimicrobial properties, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of their potential as next-generation therapeutics.

The Indazole Scaffold: A Gateway to Diverse Biological Activity

Indazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anti-tumor, anti-inflammatory, and antimicrobial activities.[1][2] Several FDA-approved drugs, such as the anticancer agents axitinib and pazopanib, feature the indazole motif, underscoring its clinical significance.[4] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. The introduction of a methanol group at the 3-position, in particular, offers a unique handle for further chemical modification and can significantly influence the compound's interaction with biological macromolecules.

Anticancer Activity: A Primary Focus of Indazole-3-Methanol Research

The most extensively studied biological activity of substituted indazole derivatives is their potent anticancer effect.[3][5] A growing body of evidence suggests that these compounds can inhibit the proliferation of a wide range of cancer cell lines, often with high efficacy.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

Many indazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[2][3] This is often achieved through the modulation of key signaling pathways that regulate cell survival and death. One such pathway involves the tumor suppressor protein p53 and its negative regulator, MDM2. Some indazole compounds have been shown to disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53.[1][2][6] Activated p53 can then transcriptionally upregulate pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins such as Bcl-2, ultimately tipping the cellular balance towards apoptosis.[1][2][7]

Furthermore, these derivatives can halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[8] This prevents the cells from dividing and propagating.

p53_signaling_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_effects Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 induces Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits Indazole_Derivative Indazole-3-Methanol Derivative Indazole_Derivative->MDM2 inhibits

bcl2_apoptosis_pathway cluster_regulation Apoptosis Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion forms pores Indazole_Derivative Indazole-3-Methanol Derivative Indazole_Derivative->Bcl2 downregulates Indazole_Derivative->Bax upregulates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

In Vitro Antiproliferative Activity

The cytotoxic effects of substituted indazole-3-methanol derivatives are typically evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound Cancer Cell Line IC50 (µM) Reference
Compound 6o (an indazole-3-amine derivative)K562 (Chronic Myeloid Leukemia)5.15[1][2][6]
Compound 5k (an indazole-3-amine derivative)Hep-G2 (Hepatoma)3.32[2]
Compound 3j (a 3-aryl-1H-indazole)HCT-116 (Colon Carcinoma)< 87[5]
Compound 3j (a 3-aryl-1H-indazole)MDA-MB-231 (Breast Cancer)< 87[5]
Compound 5c (an N-methyl-3-aryl indazole)HCT-116 (Colon Carcinoma)Not specified, but significant[5]
Compound 5c (an N-methyl-3-aryl indazole)MDA-MB-231 (Breast Cancer)Not specified, but significant[5]
W24 (a 3-amino-1H-indazole derivative)HT-29 (Colon Cancer)0.43-3.88[8]
W24 (a 3-amino-1H-indazole derivative)MCF-7 (Breast Cancer)0.43-3.88[8]
W24 (a 3-amino-1H-indazole derivative)A-549 (Lung Cancer)0.43-3.88[8]
W24 (a 3-amino-1H-indazole derivative)HepG2 (Hepatoma)0.43-3.88[8]
W24 (a 3-amino-1H-indazole derivative)HGC-27 (Gastric Cancer)0.43-3.88[8]

Note: The table includes data for various substituted indazole derivatives to illustrate the general anticancer potential of the scaffold. Further research is needed to determine the specific IC50 values for a wider range of substituted indazole-3-methanol derivatives.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Indazole derivatives have shown promise as anti-inflammatory agents, primarily through their ability to inhibit the cyclooxygenase (COX) enzymes.[9]

Mechanism of Action: Inhibition of COX Enzymes

The COX enzymes, particularly COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[10] By inhibiting COX-2, substituted indazole-3-methanol derivatives can reduce the production of these pro-inflammatory molecules, thereby alleviating inflammation.[9]

cox2_inflammatory_pathway cluster_stimuli Inflammatory Stimuli cluster_enzyme Enzymatic Conversion cluster_products Inflammatory Mediators Pro-inflammatory\nCytokines Pro-inflammatory Cytokines COX2 COX-2 Pro-inflammatory\nCytokines->COX2 induce expression Growth Factors Growth Factors Growth Factors->COX2 induce expression Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins produces Indazole_Derivative Indazole-3-Methanol Derivative Indazole_Derivative->COX2 inhibits Inflammation Inflammation Prostaglandins->Inflammation mediate

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of these compounds can be assessed in vitro by measuring their ability to inhibit the activity of COX enzymes. This is often done using commercially available assay kits that measure the production of prostaglandins.

Compound Assay Result Reference
IndazoleCarrageenan-induced paw edema in ratsSignificant dose-dependent inhibition[9]
5-AminoindazoleCarrageenan-induced paw edema in ratsSignificant dose-dependent inhibition[9]
6-NitroindazoleCarrageenan-induced paw edema in ratsSignificant dose-dependent inhibition[9]

Note: The table presents in vivo data for general indazole derivatives. Further in vitro studies are needed to quantify the COX inhibitory activity of specific substituted indazole-3-methanol derivatives.

Antimicrobial Activity: Combating Microbial Threats

The rise of antibiotic resistance is a major global health crisis, necessitating the discovery of novel antimicrobial agents. Indazole derivatives have demonstrated activity against a range of bacteria and fungi, making them a promising area of research for new anti-infective drugs.[11][12][13]

In Vitro Antimicrobial Activity

The antimicrobial efficacy of substituted indazole-3-methanol derivatives can be determined by measuring their minimum inhibitory concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Microorganism MIC (µg/mL) Reference
Indazole derivative 2Enterococcus faecalis~128[12]
Indazole derivative 3Enterococcus faecalis~128[12]
Indazole derivative 5Staphylococcus aureus64-128[12]
Indazole derivative 5Staphylococcus epidermidis64-128[12]
N-(1H-indazol-6-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamideMycobacterium2 µM[11]

Note: The table includes data for various substituted indazole derivatives to illustrate the general antimicrobial potential of the scaffold. Further research is needed to determine the specific MIC values for a wider range of substituted indazole-3-methanol derivatives against a broader panel of microorganisms.

Experimental Protocols

To ensure the generation of robust and reproducible data, the following detailed, step-by-step methodologies for key experiments are provided.

Synthesis of Substituted Indazole-3-Methanol Derivatives

A general approach to the synthesis of the indazole scaffold involves the reaction of ortho-hydroxybenzaldehyde with hydrazine hydrate.[14] Further modifications can be introduced to synthesize a variety of substituted derivatives. For instance, a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, can be employed to introduce various aryl or heteroaryl substituents at different positions of the indazole ring.[5] The synthesis of the 3-methanol group can be achieved through various methods, including the reduction of a 3-carboxyindazole or the reaction of an N-unsubstituted indazole with formaldehyde.[15]

synthesis_workflow Start ortho-Hydroxybenzaldehyde + Hydrazine Hydrate Indazole_Core Indazole Core Synthesis Start->Indazole_Core Substitution Introduction of Substituents (e.g., Suzuki Coupling) Indazole_Core->Substitution Methanol_Group Formation of 3-Methanol Group Substitution->Methanol_Group Final_Product Substituted Indazole-3-Methanol Derivative Methanol_Group->Final_Product

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of substituted indazole-3-methanol derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MDA-MB-231, A549, K562, Hep-G2)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Substituted indazole-3-methanol derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted indazole-3-methanol derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This protocol describes the evaluation of the inhibitory effect of substituted indazole-3-methanol derivatives on COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Assay buffer

  • Substituted indazole-3-methanol derivatives

  • Known COX inhibitors (e.g., indomethacin for COX-1, celecoxib for COX-2) as positive controls

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions of the specific COX inhibitor screening assay kit being used.

  • Compound Addition: Add the substituted indazole-3-methanol derivatives at various concentrations to the wells of a 96-well plate. Include a vehicle control and positive controls.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells.

  • Incubation: Incubate the plate at the recommended temperature and for the specified time to allow the compounds to interact with the enzymes.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Signal Detection: After a specific incubation time, stop the reaction and measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value for each compound against both COX-1 and COX-2 to assess its potency and selectivity.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the determination of the minimum inhibitory concentration of substituted indazole-3-methanol derivatives against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Substituted indazole-3-methanol derivatives

  • Standard antibiotics as positive controls

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the substituted indazole-3-methanol derivatives in the broth medium in a 96-well microplate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microplate. Include a growth control (inoculum without any compound) and a sterility control (broth medium only).

  • Incubation: Incubate the microplate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

  • Data Recording: Record the MIC value for each compound against each tested microorganism.

Conclusion and Future Directions

Substituted indazole-3-methanol derivatives represent a promising class of compounds with a wide range of biological activities, particularly in the realm of anticancer therapy. Their ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with their potential as anti-inflammatory and antimicrobial agents, makes them attractive candidates for further drug development.

The provided experimental protocols offer a robust framework for the synthesis and evaluation of these compounds. Future research should focus on:

  • Synthesizing and screening a larger library of substituted indazole-3-methanol derivatives to establish clear structure-activity relationships (SAR).

  • Conducting more in-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways involved in their biological effects.

  • Evaluating the in vivo efficacy and safety of the most promising lead compounds in animal models of cancer, inflammation, and infectious diseases.

By systematically exploring the therapeutic potential of this versatile chemical scaffold, the scientific community can pave the way for the development of novel and effective treatments for a range of human diseases.

References

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Wei, W., Liu, Z., Wu, X., Li, Y., Wang, Y., & Zhang, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687. [Link]

  • Reddy, M. S., Kumari, B. S., & Babu, B. H. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(21), 5039. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Delbridge, A. R. D., & Strasser, A. (2015). The BCL-2 protein family, BH3-mimetics and cancer therapy. Cell Death & Differentiation, 22(7), 1071–1080. [Link]

  • Gaikwad, S. B., Gavade, S. A., & Shingare, M. S. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Chemical Reviews, 4(1), 1-8. [Link]

  • Pawar, S. S., & Mandewale, M. C. (2018). DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. Asian Journal of Pharmaceutical and Clinical Research, 31-36. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. [Link]

  • Gande, S. L., et al. (2021). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Pharmaceutical Chemistry Journal, 55(4), 366-371. [Link]

  • Zhang, Y., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. European Journal of Medicinal Chemistry, 248, 115086. [Link]

  • CN103319410A - Synthesis method of indazole compound - Google P
  • Pluta, R., Ułamek-Kozioł, M., Januszewski, S., & Czuczwar, S. J. (2020). Schematic diagram of pathways influencing COX/COX-2 expression in the pathomechanism of cognitive abnormalities/AD. International journal of molecular sciences, 21(11), 4066. [Link]

  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. [Link]

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FC01–FC05. [Link]

  • Carrieri, A., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2539. [Link]

  • Llambi, F., & Green, D. R. (2017). Schematic model of apoptosis regulation by Bcl-2 members protein family. Cold Spring Harbor perspectives in biology, 9(11), a026079. [Link]

  • Creative Diagnostics. (n.d.). P53 Signaling Pathway. Retrieved from [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of organic chemistry, 77(17), 7329–7337. [Link]

  • Babu, B. H., & Kumar, K. S. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 37(2), 346-353. [Link]

  • Wang, C., et al. (2021). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Signal transduction and targeted therapy, 6(1), 1-13. [Link]

  • Kirkby, N. S., et al. (2016). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney International, 89(6), 1223-1233. [Link]

  • da Silva, A. B., et al. (2020). Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol- 2(3H)-yl)thiazole Derivatives. Molecules, 25(11), 2636. [Link]

  • Simmons, D. L., Botting, R. M., & Hla, T. (2004). Structure of COX-2. Cartoon representation of the COX-2 biological dimer. Pharmacological reviews, 56(3), 387-437. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). P53 Signaling Pathway. Retrieved from [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

  • Creative BioMart. (n.d.). The p53 Pathway. Retrieved from [Link]

  • Shomu's Biology. (2019, February 25). Apoptosis Regulation by Genes | Bcl-2 Family [Video]. YouTube. [Link]

  • BioRender. (n.d.). A Diagram of the P53 Apoptosis pathway. Retrieved from [Link]

  • Tait, S. W. G., & Green, D. R. (2010). The Mitochondrial Pathway of Apoptosis Part II: The BCL-2 Protein Family. Cold Spring Harbor perspectives in biology, 2(6), a008710. [Link]

  • CUSABIO. (n.d.). p53 signaling pathway. Retrieved from [Link]

  • Wang, D., & Dubois, R. N. (2010). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Cancer immunology, immunotherapy : CII, 59(7), 979–985. [Link]

Sources

A Technical Guide to (5-Bromo-1H-indazol-3-yl)methanol: A Privileged Fragment in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Efficient Chemical Scaffolding

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with therapeutic potential is a paramount challenge. The paradigm has shifted from high-throughput screening of large, complex molecules towards a more rational, efficiency-driven approach known as Fragment-Based Drug Discovery (FBDD). This methodology leverages small, low-complexity molecules—"fragments"—to probe the binding sites of biological targets. These fragments, while exhibiting weak affinity, provide high-quality starting points that can be elaborated into potent and selective drug candidates. This guide focuses on one such exemplary fragment: (5-Bromo-1H-indazol-3-yl)methanol, a molecule that embodies the principles of FBDD and serves as a versatile scaffold for therapeutic innovation.

Section 1: The Indazole Core - A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold". This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a foundation for a wide array of therapeutic agents.[1][2] The indazole core is a bioisostere of indole, a common motif in biologically active compounds, and its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antibacterial, and anti-HIV properties.[3][4][5][6]

The utility of indazole is rooted in its unique chemical properties:

  • Bioisosterism: As a bioisostere for indole and phenol, it can mimic their interactions with biological targets while offering a different metabolic profile, often reducing susceptibility to phase I and II metabolism.[7][8][9]

  • Hydrogen Bonding: The indazole nucleus possesses both hydrogen bond donor (N-H) and acceptor (N) capabilities, which are crucial for forming specific interactions within protein binding pockets.

  • Structural Rigidity: The fused ring system provides a rigid scaffold, which can reduce the entropic penalty upon binding to a target, leading to more favorable binding affinities.

(5-Bromo-1H-indazol-3-yl)methanol leverages this privileged core and enhances its utility as a fragment through strategic substitutions, which will be explored in the subsequent sections.

Section 2: Physicochemical Profile and Synthesis of (5-Bromo-1H-indazol-3-yl)methanol

A thorough understanding of a fragment's physicochemical properties is critical for its application in FBDD. These properties govern its solubility, binding characteristics, and potential for chemical elaboration.

Key Physicochemical Properties

The properties of (5-Bromo-1H-indazol-3-yl)methanol align well with the "Rule of Three," a guiding principle for selecting fragments for screening libraries.

PropertyValueSignificance in FBDD
Molecular Formula C8H7BrN2OProvides the elemental composition.
Molecular Weight 227.06 g/mol Conforms to the "Rule of Three" (MW < 300 Da), ensuring higher ligand efficiency.
XLogP3 1.8Indicates appropriate lipophilicity for binding and solubility.
Hydrogen Bond Donors 2The N-H and O-H groups can engage in crucial interactions with the target protein.
Hydrogen Bond Acceptors 2The pyrazole nitrogen and hydroxyl oxygen can accept hydrogen bonds.
Rotatable Bond Count 1Low conformational flexibility reduces the entropic cost of binding.

(Data sourced from PubChem CID 177789563, a related compound, and calculated values for the parent structure)[10]

Rationale for Synthesis

The synthesis of (5-Bromo-1H-indazol-3-yl)methanol is typically achieved through the reduction of its corresponding aldehyde, 5-Bromo-1H-indazole-3-carbaldehyde. This precursor itself is accessible from commercially available starting materials like 5-bromoindole, making the fragment readily available for research purposes.[11][12]

Experimental Protocol: Synthesis via Reduction

This protocol outlines the reduction of 5-bromo-1H-indazole-3-carbaldehyde to (5-Bromo-1H-indazol-3-yl)methanol. The choice of a mild reducing agent like sodium borohydride is crucial to selectively reduce the aldehyde without affecting the indazole ring system.

Step 1: Dissolution of the Aldehyde Precursor

  • To a round-bottom flask equipped with a magnetic stirrer, add 5-bromo-1H-indazole-3-carbaldehyde (1.0 eq).

  • Add a suitable solvent, such as methanol or ethanol, to dissolve the aldehyde completely. The volume should be sufficient to ensure complete dissolution and efficient stirring.

Step 2: Reduction Reaction

  • Cool the solution to 0°C using an ice bath. This is a standard precautionary measure to control the exothermic nature of the reduction reaction.

  • Slowly add sodium borohydride (NaBH4) (1.1-1.5 eq) portion-wise to the stirred solution. The slow addition prevents a rapid, uncontrolled reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Step 3: Reaction Quenching and Work-up

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose any excess NaBH4.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

Step 4: Purification

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude (5-Bromo-1H-indazol-3-yl)methanol using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure product.

Section 3: Application in Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful strategy for identifying lead compounds that has gained significant traction as an alternative to traditional high-throughput screening (HTS).[13][14] The process begins by screening a library of low-molecular-weight fragments to identify those that bind to the target protein, albeit with low affinity. These "hits" are then optimized into more potent lead compounds.[15][16]

(5-Bromo-1H-indazol-3-yl)methanol is an excellent candidate for FBDD due to:

  • High Ligand Efficiency: Its small size ensures that its binding affinity is derived from specific, high-quality interactions rather than non-specific lipophilic contacts.

  • Chemical Tractability: The molecule presents multiple vectors for chemical modification. The bromine atom is a versatile handle for cross-coupling reactions, the hydroxyl group can be modified, and the N-H of the indazole can be alkylated or acylated. This allows for systematic exploration of the chemical space around the fragment.[17]

The FBDD Workflow

The FBDD process is an iterative cycle of screening, validation, and optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization A Fragment Library (e.g., containing 5-Bromo-1H-indazol-3-yl)methanol) B Fragment Screening (NMR, X-ray, SPR, TSA) A->B C Hit Validation & Characterization B->C D Structural Biology (Co-crystal Structure) C->D E Structure-Activity Relationship (SAR) (Fragment Elaboration) D->E Rational Design E->D Iterative Optimization F Lead Compound E->F G Clinical Candidate F->G Preclinical Development

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Protocol: Fragment Screening by X-ray Crystallography

X-ray crystallography is a powerful primary screening method in FBDD because it provides direct structural evidence of fragment binding and the precise binding mode, which is invaluable for subsequent optimization.[18][19][20]

Step 1: Protein Crystallization

  • Obtain high-purity, stable protein target at a suitable concentration (typically 5-10 mg/mL).

  • Perform crystallization screening using various techniques (e.g., hanging drop, sitting drop) to identify conditions that yield well-diffracting crystals.

  • Optimize crystallization conditions to produce a large number of robust crystals.

Step 2: Fragment Soaking or Co-crystallization

  • Prepare a solution of (5-Bromo-1H-indazol-3-yl)methanol in a cryoprotectant-compatible buffer at a concentration typically in the range of 10-50 mM. High concentrations are necessary due to the expected low affinity of the fragment.

  • Transfer the protein crystals into the fragment-containing solution and allow them to soak for a defined period (minutes to hours).

  • Alternatively, for co-crystallization, add the fragment to the protein solution before setting up the crystallization trials.

Step 3: X-ray Diffraction Data Collection

  • Harvest the soaked crystals and flash-cool them in liquid nitrogen to prevent radiation damage.

  • Collect X-ray diffraction data using a synchrotron or a high-intensity in-house X-ray source.

Step 4: Data Processing and Structure Determination

  • Process the diffraction data to obtain electron density maps.

  • Solve the crystal structure, typically by molecular replacement using a known apo-protein structure.

  • Carefully inspect the resulting electron density maps for evidence of the bound fragment. The bromine atom's high electron density can be a key indicator for locating the fragment.

Step 5: Hit Validation

  • Refine the protein-fragment complex structure to validate the binding pose and analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts).

  • Confirm the binding using an orthogonal biophysical method, such as Thermal Shift Assay (TSA) or Surface Plasmon Resonance (SPR), to provide confidence in the hit.[21]

Section 4: Biological Significance and Therapeutic Targets

The indazole scaffold is a key feature in numerous approved drugs and clinical candidates, particularly in oncology.[1][3] Indazole derivatives are well-known as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.

Kinase Inhibition

Many kinase inhibitors bind to the ATP-binding site of the enzyme. The indazole core is adept at forming hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition. For example, indazole-based compounds have been successfully developed as inhibitors of Akt (Protein Kinase B) and AXL receptor tyrosine kinase.[22][23]

Kinase_Inhibition hinge Hinge Region (e.g., Asp, Glu residues) pocket Hydrophobic Pocket fragment (5-Bromo-1H-indazol-3-yl)methanol fragment->hinge H-Bonds (N-H, N:) fragment->pocket Hydrophobic Interactions (Indazole Ring)

Caption: Binding mode of an indazole fragment in a kinase active site.

The Role of the 5-Bromo and 3-Methanol Substituents
  • 5-Bromo Group: The bromine atom is not merely a synthetic handle. It can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in the protein backbone or side chains. This can significantly enhance binding affinity. Furthermore, its position on the solvent-exposed part of the scaffold allows for "fragment growing" into nearby pockets without disrupting the core binding interactions.

  • 3-Methanol Group: The hydroxymethyl group provides a hydrogen bond donor and acceptor. It also serves as a key vector for "fragment linking," where two fragments binding in adjacent sites can be connected via this functional group to create a larger, higher-affinity molecule.

Section 5: The Path Forward: From Fragment Hit to Lead Compound

Identifying a fragment hit is only the beginning. The subsequent hit-to-lead optimization phase is a critical, structure-guided process aimed at improving the fragment's potency and drug-like properties.[24][25]

Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the fragment's structure and measuring the effect on its biological activity.[26][27] For (5-Bromo-1H-indazol-3-yl)methanol, an initial SAR campaign would explore modifications at three key positions:

  • N1-Position: Alkylation or acylation of the indazole nitrogen to probe for interactions in that vector.

  • C5-Position: Replacing the bromine with other groups via cross-coupling reactions to explore the C5 pocket.

  • C3-Methanol: Modifying the alcohol to an ether, amine, or other functional groups to optimize interactions.

Hit-to-Lead Optimization Workflow

H2L_Workflow A Fragment Hit Identified (e.g., 5-Bromo-1H-indazol-3-yl)methanol) B Obtain High-Resolution Co-crystal Structure A->B C Identify Growth Vectors (C5-Br, C3-CH2OH, N1-H) B->C D Design & Synthesize Analog Library C->D E Assay Analogs for Potency (IC50, Kd) D->E F Analyze SAR E->F F->D Iterate Design Cycle G Lead Compound (Improved Potency & Properties) F->G

Caption: The iterative cycle of a hit-to-lead optimization campaign.

Section 6: Conclusion

(5-Bromo-1H-indazol-3-yl)methanol is more than just a chemical compound; it is a testament to the power of rational, fragment-based drug design. Its privileged indazole core provides a robust anchor for target binding, while its strategic functionalization offers the versatility required for effective lead optimization. By understanding its synthesis, physicochemical properties, and the methodologies for its application, researchers are well-equipped to leverage this potent fragment to unlock new therapeutic possibilities across a range of diseases. As drug discovery continues to evolve, the principles embodied by fragments like (5-Bromo-1H-indazol-3-yl)methanol will undoubtedly remain at the forefront of innovation.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27).
  • 5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE synthesis. ChemicalBook.
  • 5-Bromo-1H-indazole-3-carbaldehyde. Chem-Impex.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?. Guidechem.
  • Preparation method of 4-bromo-5-methyl-1H-indazole. (CN112321510A).
  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. PubMed.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (CN110452177A).
  • Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Str
  • (5-bromo-4-methyl-1H-indazol-3-yl)methanol. PubChem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. PubMed.
  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. ScienceDirect.
  • Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. PubMed.
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
  • Different biological activities reported with Indazole derivatives.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.
  • Indazole bioisostere replacement of catechol in therapeutically active compounds. (US6391872B1).
  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews.
  • Indazole scaffold: a generalist for marketed and clinical drugs.
  • Fragment-to-Lead Medicinal Chemistry Publications in 2022.
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PubMed Central.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Fragment HIT Identific
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Tocris Bioscience.
  • In silico Strategies to Support Fragment-to-Lead Optimiz
  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Crelux.
  • Fragment-Based Drug Discovery. Cambridge Healthtech Institute.
  • Indazoles in Drug Discovery. PharmaBlock.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic
  • NMR fragment screening. CureFFI.org.
  • Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. University of Washington.
  • Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • Integrated Strategy for Hit-to-Lead Optimiz
  • Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. PubMed.
  • Fragment-to-Lead Medicinal Chemistry Public

Sources

Tautomerism in 5-bromo-1H-indazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tautomerism in 5-Bromo-1H-Indazoles for Drug Development Professionals

Abstract

Indazole scaffolds are a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Their biological activity is intrinsically linked to their specific isomeric and tautomeric forms. This guide provides a detailed exploration of the annular tautomerism in 5-bromo-1H-indazole, a key intermediate and structural motif in drug discovery. We will dissect the fundamental principles of indazole tautomerism, analyze the influence of the 5-bromo substituent, present robust experimental and computational methodologies for characterization, and discuss the critical implications for drug design and development. This document is intended for researchers, medicinal chemists, and process scientists seeking a deeper, field-proven understanding of this vital chemical phenomenon.

The Fundamental Principle: Annular Tautomerism in Indazoles

Indazole, a bicyclic heteroaromatic compound, inherently exists as a dynamic equilibrium between two primary prototropic tautomers: 1H-indazole and 2H-indazole.[2][3] This phenomenon, known as annular tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.

  • 1H-Indazole: The proton resides on the N1 nitrogen atom. This tautomer is generally the more thermodynamically stable and, therefore, the predominant form for the parent indazole and many of its derivatives.[2][3] The free energy of the 1H-tautomer is approximately 2.3 kcal/mol lower than that of the 2H-tautomer.[3]

  • 2H-Indazole: The proton is located on the N2 nitrogen atom. While less stable, this tautomer can be significantly populated depending on substitution patterns, solvent effects, and solid-state packing forces.[3]

The precise position of this equilibrium is not static; it is a critical molecular parameter influenced by the electronic nature of substituents on the benzene ring. Understanding and controlling this equilibrium is paramount, as the two tautomers present distinct hydrogen bonding patterns, dipole moments, and surface electrostatics, which directly govern their interaction with biological targets.

Caption: Annular tautomeric equilibrium in 5-bromo-indazole.

Influence of the 5-Bromo Substituent

The introduction of a bromine atom at the C5 position exerts a significant electronic influence on the indazole ring system. Bromine is an electron-withdrawing group via induction, which can modulate the basicity of the nitrogen atoms and thus affect the tautomeric preference. Electron-withdrawing groups like nitro substituents have been shown to influence the reactivity and stability of the indazole core.[4] While the 1H form generally remains dominant, the presence of the 5-bromo group can alter the energy difference between the tautomers, potentially increasing the population of the 2H form in solution compared to the unsubstituted parent indazole. This shift, even if minor, can have profound consequences for biological activity and off-target effects.

Characterization and Analysis: A Self-Validating Workflow

Distinguishing and quantifying indazole tautomers requires a combination of spectroscopic and computational methods. The causality behind selecting these techniques lies in their ability to provide unambiguous structural information.

Workflow Synthesis Synthesis of 5-Bromo-Indazole Purification Purification via Crystallization/Chromatography Synthesis->Purification DFT Computational Modeling (DFT Calculations) Synthesis->DFT NMR ¹H & ¹³C NMR Analysis (DMSO-d₆) Purification->NMR XRay Single Crystal X-Ray Diffraction Purification->XRay Ratio Determine Tautomeric Ratio (Solution) NMR->Ratio Structure Confirm Solid-State Structure XRay->Structure Energy Predict Relative Stabilities DFT->Energy

Caption: Experimental and computational workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution. By using a polar aprotic solvent like DMSO-d₆, which can act as a hydrogen bond acceptor, the exchange rate of the N-H proton is slowed, allowing for the observation of distinct signals for each tautomer.

Key Diagnostic Signals:

  • N-H Proton: The N-H proton signals for 1H and 2H tautomers appear at significantly different chemical shifts in the downfield region (typically >13 ppm). The relative integration of these peaks provides a direct quantitative measure of the tautomeric ratio in solution.[4] For instance, studies on nitro-indazoles in DMSO-d₆ showed two distinct NH signals, with the major signal corresponding to the more stable tautomer.[4]

  • Aromatic Protons & Carbons: The chemical shifts of the protons and carbons on both the benzene and pyrazole rings are sensitive to the location of the N-H proton. These differences, while more subtle, can be used to assign the signals to the correct tautomer, often aided by computational (GIAO) predictions of chemical shifts.[4]

Parameter 5-bromo-1H-indazole 5-bromo-2H-indazole Rationale for Difference
N-H Chemical Shift Expected Major PeakExpected Minor PeakThe chemical environment of the N-H proton is distinct in each tautomer, leading to different shielding effects.
C3 Chemical Shift More Shielded (Lower ppm)More Deshielded (Higher ppm)The N2 atom in the 1H-tautomer has a greater electron-donating effect on C3 compared to the N1 atom in the 2H-tautomer.
C7a Chemical Shift More Deshielded (Higher ppm)More Shielded (Lower ppm)Proximity to the N1-H group in the 1H-tautomer leads to deshielding compared to the N2-H tautomer.

Table 1: Predicted comparative ¹H and ¹³C NMR chemical shift differences for 5-bromo-indazole tautomers in DMSO-d₆.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive, unambiguous proof of the tautomeric form present in the solid state. It allows for the precise localization of the hydrogen atom on either N1 or N2, confirming the molecular structure. This is the gold standard for structural elucidation but provides no information about the equilibrium in solution, which is more relevant for biological interactions.

Computational Chemistry

Density Functional Theory (DFT) calculations are an invaluable tool for corroborating experimental findings.[5] By calculating the relative electronic energies of the 1H and 2H tautomers, researchers can predict the thermodynamically more stable form.[3] These calculations provide a theoretical basis for the experimentally observed tautomeric ratios and help in the assignment of spectroscopic signals.[4][5]

Experimental Protocols

The following protocols represent a self-validating system where synthesis provides the material for spectroscopic analysis, which in turn confirms the identity and tautomeric nature of the synthesized compound.

Protocol: Synthesis of 5-bromo-1H-indazole

This procedure is adapted from established methods for the synthesis of substituted indazoles.[6] The causality for this multi-step approach is the reliable and regioselective introduction of substituents and the efficient formation of the indazole ring.

Step 1: Bromination of 2-Methylaniline Precursor

  • Dissolve the starting aniline (e.g., 3-fluoro-2-methylaniline) in a suitable solvent like acetonitrile.[6]

  • Cool the solution to 0-10°C in an ice bath to control the reaction exotherm.

  • Add N-bromosuccinimide (NBS) portion-wise to achieve regioselective bromination.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium bisulfite to destroy any remaining bromine.[6]

  • Work up the reaction by extraction to isolate the brominated aniline intermediate.

Step 2: Diazotization and Ring Closure

  • Dissolve the brominated aniline intermediate from Step 1 in a high-boiling solvent such as toluene.[6]

  • Add acetic acid, followed by the dropwise addition of a diazotizing agent like isoamyl nitrite at elevated temperature (e.g., 110°C).[6] This in-situ formation of the diazonium salt and subsequent intramolecular cyclization is a classic and robust method for indazole synthesis.

  • Maintain the temperature for several hours until TLC analysis indicates the completion of the reaction.

  • Cool the mixture and purify the resulting N-acetylated indazole intermediate, often by recrystallization from a solvent like methanol.[6]

Step 3: Deprotection to Yield 5-bromo-1H-indazole

  • Suspend the N-acetyl indazole from Step 2 in a mixture of methanol and water.[6]

  • Add a base such as potassium bicarbonate or sodium hydroxide and stir at room temperature.[6] The acetyl group is a temporary protecting group to direct the cyclization; its removal is necessary to study the natural tautomeric equilibrium.

  • Monitor the hydrolysis by TLC.

  • Upon completion, isolate the final 5-bromo-1H-indazole product by filtration, wash with water, and dry.[6]

Protocol: NMR Analysis of Tautomeric Ratio
  • Accurately weigh approximately 10-15 mg of the purified 5-bromo-1H-indazole and dissolve it in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire a ¹H NMR spectrum on a spectrometer (400 MHz or higher). Ensure the spectral window is wide enough to include the downfield N-H proton region (e.g., 0-16 ppm).

  • Carefully phase and baseline-correct the spectrum, paying special attention to the region from 13-15 ppm.

  • Identify the distinct N-H signals corresponding to the 1H and 2H tautomers.

  • Integrate both N-H signals accurately. The ratio of the integrals (e.g., Integral₁H / Integral₂H) directly corresponds to the molar ratio of the tautomers in solution.

Implications in Drug Design and Development

The tautomeric state of a 5-bromo-indazole moiety within a drug candidate is not an academic detail; it is a critical determinant of its pharmacological profile.

  • Pharmacodynamics: The 1H- and 2H-tautomers have different hydrogen bond donor/acceptor patterns. A drug designed to be a hydrogen bond donor via its N1-H may lose all affinity for its target if it isomerizes to the 2H-tautomer, which cannot present a hydrogen bond donor in that same spatial location. Many kinase inhibitors containing the indazole scaffold rely on a specific tautomer for their binding mode.[2]

  • Pharmacokinetics: Tautomerism affects key physicochemical properties that govern ADME (Absorption, Distribution, Metabolism, Excretion).

    • pKa: The basicity of the pyrazole ring differs between tautomers, affecting the ionization state of the molecule at physiological pH.

    • Solubility & Lipophilicity (LogP): Changes in polarity and hydrogen bonding capability between tautomers can alter solubility and membrane permeability.

  • Intellectual Property: A patent protecting a specific chemical structure may or may not extend to its tautomeric forms. A thorough understanding and characterization of the tautomeric landscape are essential for securing robust patent protection.

Conclusion

The tautomerism of 5-bromo-1H-indazoles is a complex interplay of inherent thermodynamic stability and electronic modulation by the bromo-substituent. For drug development professionals, treating this equilibrium as a static feature is a significant risk. A rigorous, multi-faceted approach combining robust synthesis, high-resolution NMR spectroscopy, and computational modeling is essential to fully characterize the system. This self-validating workflow not only confirms molecular identity but also quantifies the tautomeric state in the solution phase, providing critical insights that directly impact receptor binding, pharmacokinetic properties, and ultimately, the success of a therapeutic program.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochlor. American Chemical Society. Available from: [Link]

  • Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b. ResearchGate. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available from: [Link]

  • The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. ResearchGate. Available from: [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.

Sources

Methodological & Application

Synthesis of (5-Bromo-1H-indazol-3-yl)methanol experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol for the Synthesis of (5-Bromo-1H-indazol-3-yl)methanol

Authored by a Senior Application Scientist

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique bicyclic aromatic structure, consisting of fused benzene and pyrazole rings, allows it to act as a versatile pharmacophore, capable of engaging in a wide range of interactions with biological targets. Specifically, functionalized indazoles have been instrumental in the development of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The 3- and 5-positions of the indazole ring are particularly crucial for derivatization, enabling the fine-tuning of a compound's pharmacological profile.

(5-Bromo-1H-indazol-3-yl)methanol is a key building block in the synthesis of many such kinase inhibitors. The bromo-substituent at the 5-position provides a convenient handle for further chemical modifications, such as cross-coupling reactions, while the hydroxymethyl group at the 3-position allows for the introduction of various side chains through ether or ester linkages. This application note provides a detailed, reliable, and well-vetted protocol for the synthesis of (5-Bromo-1H-indazol-3-yl)methanol, starting from commercially available 5-bromo-1H-indazole. The protocol is designed for researchers, scientists, and drug development professionals who require a practical and reproducible method for obtaining this important intermediate.

Overall Synthetic Strategy: A Two-Step Approach

The synthesis of (5-Bromo-1H-indazol-3-yl)methanol is efficiently achieved in a two-step sequence starting from 5-bromo-1H-indazole. The first step involves the formylation of the indazole at the 3-position to yield 5-bromo-1H-indazole-3-carbaldehyde. This is followed by the selective reduction of the aldehyde to the corresponding primary alcohol. This approach is advantageous due to the relatively mild conditions required and the high yields typically obtained.

Experimental Protocol

Part 1: Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde
Principle and Mechanism

This step employs a Vilsmeier-Haack type formylation reaction. Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the Vilsmeier reagent, an electrophilic iminium salt. The electron-rich indazole ring then attacks this electrophile, leading to the introduction of a formyl group at the C3 position. The reaction is typically carried out in an inert solvent under controlled temperature conditions.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
5-Bromo-1H-indazole≥98%Commercially Available53857-57-1
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available68-12-2
Phosphorus oxychloride (POCl₃)≥99%Commercially Available10025-87-3
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available75-09-2
Saturated aq. NaHCO₃Reagent GradeIn-house preparation-
Anhydrous MgSO₄Reagent GradeCommercially Available7487-88-9
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromo-1H-indazole (10.0 g, 50.8 mmol) and anhydrous N,N-dimethylformamide (DMF, 50 mL).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 14.7 mL, 152.4 mmol) dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into 200 mL of ice-cold water.

  • Neutralization: Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM, 3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-bromo-1H-indazole-3-carbaldehyde as a solid.

Part 2: Synthesis of (5-Bromo-1H-indazol-3-yl)methanol
Principle and Mechanism

This step involves the selective reduction of the aldehyde functional group of 5-bromo-1H-indazole-3-carbaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this transformation. The hydride from the borohydride attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent workup with water protonates the resulting alkoxide to give the desired alcohol.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
5-Bromo-1H-indazole-3-carbaldehydeAs prepared in Part 1-341733-31-3
Methanol (MeOH)Anhydrous, ≥99.8%Commercially Available67-56-1
Sodium borohydride (NaBH₄)≥98%Commercially Available16940-66-2
Water (H₂O)DeionizedIn-house-
Ethyl acetate (EtOAc)Reagent GradeCommercially Available141-78-6
BrineSaturated aq. NaClIn-house preparation-
Anhydrous Na₂SO₄Reagent GradeCommercially Available7757-82-6
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 5-bromo-1H-indazole-3-carbaldehyde (5.0 g, 22.2 mmol) and methanol (100 mL).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Addition of NaBH₄: Add sodium borohydride (NaBH₄, 1.26 g, 33.3 mmol) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Quench the reaction by the slow addition of water (50 mL).

  • Concentration: Remove the methanol under reduced pressure.

  • Extraction: Extract the remaining aqueous layer with ethyl acetate (EtOAc, 3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure (5-Bromo-1H-indazol-3-yl)methanol.

Characterization of (5-Bromo-1H-indazol-3-yl)methanol
  • Appearance: Off-white to pale yellow solid

  • Expected Yield: 85-95% (for the reduction step)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.1 (s, 1H), 8.05 (s, 1H), 7.55 (d, J = 8.8 Hz, 1H), 7.40 (dd, J = 8.8, 1.8 Hz, 1H), 5.40 (t, J = 5.6 Hz, 1H), 4.75 (d, J = 5.6 Hz, 2H).

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₇BrN₂O [M+H]⁺: 226.98, found 226.9.

Visualizing the Workflow

Synthesis_Workflow Synthesis of (5-Bromo-1H-indazol-3-yl)methanol Start Start: 5-Bromo-1H-indazole Step1 Step 1: Formylation Reagents: POCl3, DMF Temp: 0°C to RT Start->Step1 Purification1 Purification: Column Chromatography Step1->Purification1 Intermediate Intermediate: 5-Bromo-1H-indazole-3-carbaldehyde Step2 Step 2: Reduction Reagent: NaBH4 Solvent: MeOH Temp: 0°C to RT Intermediate->Step2 Purification2 Purification: Recrystallization Step2->Purification2 Product Final Product: (5-Bromo-1H-indazol-3-yl)methanol Characterization Characterization: NMR, MS Product->Characterization Purification1->Intermediate Purification2->Product

Caption: Workflow for the two-step synthesis of (5-Bromo-1H-indazol-3-yl)methanol.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium borohydride (NaBH₄): Flammable solid that can react with water to produce flammable hydrogen gas. Avoid contact with strong acids.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • General Precautions: All steps should be carried out in a well-ventilated fume hood. Wear appropriate PPE at all times.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 (Formylation) Incomplete reactionEnsure anhydrous conditions. Extend reaction time. Check the quality of POCl₃.
Loss of product during workupEnsure complete neutralization before extraction. Perform multiple extractions.
Incomplete reduction in Step 2 Insufficient NaBH₄Increase the molar excess of NaBH₄.
Deactivated NaBH₄Use a fresh bottle of NaBH₄.
Presence of starting material in the final product Incomplete reactionMonitor the reaction by TLC. If necessary, add more reducing agent and extend the reaction time.
Difficulty in recrystallization Impurities presentRe-purify the crude product by column chromatography before attempting recrystallization.
Incorrect solvent systemScreen different solvent systems for recrystallization.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of (5-Bromo-1H-indazol-3-yl)methanol. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently produce this valuable building block for use in drug discovery and other areas of chemical research. The provided characterization data will aid in the confirmation of the final product's identity and purity. Adherence to the safety precautions is paramount for the successful and safe execution of this synthesis.

References

  • Patent WO2006091737A2 - Indazole derivatives as kinase inhibitors - Google Patents.
  • Patent US20090203693A1 - Indazole derivatives for the treatment of diseases mediated by the Aurora kinases - Google Patents.

Application Notes and Protocols for the Purification of (5-Bromo-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Key Building Block

(5-Bromo-1H-indazol-3-yl)methanol is a vital heterocyclic building block in medicinal chemistry and drug development. Its rigid indazole core, substituted with a reactive hydroxymethyl group and a bromine atom suitable for further functionalization, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The purity of this reagent is paramount, as even minor impurities can lead to unwanted side reactions, complicate reaction monitoring and product isolation, and ultimately impact the yield and biological activity of the final compounds. This document provides a comprehensive guide to the purification of (5-bromo-1H-indazol-3-yl)methanol, offering detailed protocols for common laboratory techniques and the scientific rationale behind them.

Understanding the Analyte: Physicochemical Properties and Impurity Profile

A successful purification strategy begins with an understanding of the target molecule's properties and the likely impurities.

Physicochemical Properties:

While experimentally determined physical constants for (5-Bromo-1H-indazol-3-yl)methanol are not extensively reported in the literature, we can infer its likely properties from its structure and data from closely related analogues.

PropertyValue/Expected BehaviorSource
CAS Number 705264-93-3[1]
Molecular Formula C₈H₇BrN₂O[1]
Molecular Weight 227.06 g/mol [1]
Appearance Likely a solid at room temperature (powder or crystalline)[2]
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents like ethyl acetate, methanol, and ethanol.[2][3]
Melting Point Not experimentally determined in reviewed literature. Monitoring for a sharp melting point is a key indicator of purity.[4]

Potential Impurity Profile:

The impurities present in a sample of (5-Bromo-1H-indazol-3-yl)methanol will largely depend on its synthetic route. Common pathways to this compound involve the reduction of a more oxidized precursor, such as 5-bromo-1H-indazole-3-carbaldehyde or an ester of 5-bromo-1H-indazole-3-carboxylic acid.[3][5][6]

Therefore, potential impurities include:

  • Unreacted Starting Materials: Residual 5-bromo-1H-indazole-3-carbaldehyde or the corresponding carboxylic acid/ester.

  • Over-reduction Products: If a strong reducing agent is used, the bromine atom could potentially be cleaved.

  • Reagents and By-products: Residual reducing agents and their by-products.

  • Positional Isomers: During the synthesis of the indazole ring itself, positional isomers can sometimes form.[7]

Purification Strategies: A Multi-faceted Approach

The choice of purification method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. A combination of techniques is often the most effective approach.

Workflow for Purification and Purity Assessment

Purification_Workflow Crude Crude (5-Bromo-1H-indazol-3-yl)methanol Purity_Check1 Purity Assessment (TLC, HPLC) Crude->Purity_Check1 Recrystallization Recrystallization Recrystallization->Purity_Check1 Column Column Chromatography Column->Purity_Check1 Purity_Check1->Recrystallization If solid with soluble impurities Purity_Check1->Column If complex mixture or oily Pure_Product Pure Product (>99%) Purity_Check1->Pure_Product Purity >99% Impure <99% Pure Purity_Check1->Impure

Caption: General workflow for the purification of (5-Bromo-1H-indazol-3-yl)methanol.

Protocol 1: Recrystallization

Recrystallization is an effective and scalable method for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures.

Rationale: For many indazole derivatives, a mixed solvent system of a polar organic solvent and water proves effective.[8] The organic solvent dissolves the compound at elevated temperatures, while the addition of water as an anti-solvent reduces its solubility upon cooling, promoting crystallization.

Recommended Solvent Screening:

Before committing to a large-scale recrystallization, it is crucial to perform a small-scale solvent screen to identify the optimal conditions.

Solvent SystemRationale
Methanol/Water Methanol is a good solvent for many polar organic molecules, and water is an effective anti-solvent.
Ethanol/Water Similar to methanol/water, but ethanol's lower volatility can be advantageous.
Ethyl Acetate/Hexane A less polar system that can be effective if the impurities are significantly more or less polar than the product.

Step-by-Step Protocol for Recrystallization from Methanol/Water:

  • Dissolution: In an Erlenmeyer flask, add the crude (5-Bromo-1H-indazol-3-yl)methanol. Add the minimum amount of hot methanol required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[9]

  • Addition of Anti-solvent: While the methanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (the point of saturation). If too much water is added, add a small amount of hot methanol to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of cold methanol/water (in the same ratio as the final crystallization mixture) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography

For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.

Rationale: The polar nature of the indazole ring and the hydroxyl group in (5-Bromo-1H-indazol-3-yl)methanol suggests that it will have moderate polarity. A mobile phase of intermediate polarity, such as a mixture of ethyl acetate and a non-polar solvent like hexanes, is a good starting point.[4]

Step-by-Step Protocol for Column Chromatography:

  • TLC Analysis: Before running the column, determine the optimal mobile phase composition using Thin Layer Chromatography (TLC).[8][10] A good solvent system will give the target compound an Rf value of approximately 0.3-0.4. A mixture of ethyl acetate and hexanes is a good starting point.

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, the dry silica with the adsorbed sample can be carefully added to the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.[11]

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Purity Assessment

Verifying the purity of the final product is a critical step.

Thin Layer Chromatography (TLC)

TLC is a quick and effective way to assess the purity of a sample and to monitor the progress of a reaction or purification.[11][12]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v).

  • Visualization: The spots can be visualized under UV light (254 nm), where the compound should appear as a dark spot on a fluorescent background.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative assessment of purity. A reverse-phase method is generally suitable for indazole derivatives.[14]

Recommended HPLC Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm
Injection Volume 10 µL

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure of the purified compound and for identifying any remaining impurities. The spectrum of the purified (5-Bromo-1H-indazol-3-yl)methanol should show the expected signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

Conclusion

The purification of (5-Bromo-1H-indazol-3-yl)methanol is a crucial step in ensuring the quality and reliability of subsequent synthetic transformations. By employing a systematic approach involving either recrystallization or column chromatography, guided by TLC analysis, and confirming the final purity by HPLC and NMR, researchers can obtain this key intermediate in a highly pure form. The protocols outlined in this guide provide a robust framework for achieving this goal, enabling the successful advancement of research and development projects that rely on this important chemical building block.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google P
  • (5-bromo-4-methyl-1H-indazol-3-yl)methanol - PubChem. (URL: [Link])

  • WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • Basic principles of TLC - ResearchGate. (URL: [Link])

  • Detection of Anticoagulant Residues by a New HPLC Method in Specimens of Poisoned Animals and a Poison Control Case - SciSpace. (URL: [Link])

  • n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine - Organic Syntheses Procedure. (URL: [Link])

  • Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation - ACG Publications. (URL: [Link])

  • 2.3E: Step-by-Step Procedures for Thin Layer Chromatography - Chemistry LibreTexts. (URL: [Link])

  • Recrystallization Procedure Guide | PDF | Industrial Processes | Applied And Interdisciplinary Physics - Scribd. (URL: [Link])

  • Thin layer chromatography - adrona.lv. (URL: [Link])

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (URL: [Link])

  • 1-(5-bromo-1H-indazol-3-yl)ethanone - Sris Pharmaceuticals at ₹ 14000/kg, Hyderabad | ID. (URL: [Link])

  • 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai - Manas Petro Chem. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Navigating the C-N Cross-Coupling of a Bifunctional Indazole Substrate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Buchwald-Hartwig Amination of (5-Bromo-1H-indazol-3-yl)methanol

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[2] This guide provides an in-depth analysis and a detailed protocol for a particularly challenging yet valuable transformation: the Buchwald-Hartwig amination of (5-Bromo-1H-indazol-3-yl)methanol.

This specific substrate presents a unique set of challenges due to the presence of three potentially reactive sites: the C-Br bond, the acidic N-H of the indazole ring, and the primary hydroxyl group. A successful amination requires a carefully orchestrated interplay of catalyst, ligand, base, and solvent to achieve selective C-N bond formation while preserving the other functional groups. This document, intended for researchers and drug development professionals, offers a comprehensive examination of the reaction, from mechanistic considerations to a field-tested experimental protocol.

Deconstructing the Challenge: Key Considerations for (5-Bromo-1H-indazol-3-yl)methanol

A successful Buchwald-Hartwig amination of this substrate hinges on understanding and mitigating two primary challenges: the reactivity of the unprotected indazole N-H and the potential interference of the free hydroxyl group.

The Unprotected Indazole N-H: To Protect or Not to Protect?

Five-membered nitrogen-containing heterocycles can be challenging substrates in palladium-catalyzed cross-coupling reactions, sometimes due to their ability to inhibit or deactivate the catalyst.[3] A common strategy to circumvent this is the use of an N-protecting group. However, this adds steps to the synthetic sequence and is not always necessary.

Recent advancements in ligand design have enabled the successful amination of unprotected N-H heterocycles. For instance, a highly effective method for the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles has been developed using a palladium precatalyst based on the bulky biarylphosphine ligand tBuBrettPhos.[3] This suggests that with the appropriate choice of catalyst and ligand, the amination of (5-Bromo-1H-indazol-3-yl)methanol can likely proceed without the need for N-H protection, thus improving the overall efficiency of the synthesis.

The Hydroxyl Group: A Potential Pitfall

The presence of a free hydroxyl group introduces another layer of complexity. Alcohols can potentially interfere with the Buchwald-Hartwig reaction in several ways. The strong bases typically employed, such as sodium tert-butoxide (NaOtBu), will deprotonate the hydroxyl group, which could lead to side reactions. Furthermore, there is a possibility of the Pd(0) catalyst inserting into the O-H bond, initiating undesired dehydrogenative pathways.[4]

While some Buchwald-Hartwig reactions can tolerate free hydroxyl groups, protection is often recommended to ensure a clean and high-yielding transformation. In the context of purine nucleosides, which also contain hydroxyl groups, silyl protection has been shown to be superior to acetyl protection.[5] However, for the sake of atom and step economy, it is worth exploring conditions that are compatible with the unprotected hydroxyl group. This typically involves the use of milder bases, such as carbonates or phosphates, which are less likely to promote side reactions involving the alkoxide.[6]

The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0) catalyst.[7] The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex to form a Pd(II) species. Subsequent coordination of the amine and deprotonation by a base leads to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[7]

Buchwald-Hartwig Catalytic Cycle cluster_0 Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Br L-Pd(II)(Ar)(Br) OxAdd->PdII_Br Amine_Coord Amine Coordination (R2NH) PdII_Br->Amine_Coord PdII_Amine [L-Pd(II)(Ar)(NHR2)]+Br- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR2) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 RedElim->Product

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Recommended Starting Protocol

The following protocol is a robust starting point for the Buchwald-Hartwig amination of (5-Bromo-1H-indazol-3-yl)methanol. It is designed to address the challenges posed by the unprotected N-H and hydroxyl groups by employing a modern palladium precatalyst and a moderately strong base.

Experimental Workflow

Experimental Workflow start Start reagents Combine (5-Bromo-1H-indazol-3-yl)methanol, Pd precatalyst, ligand, and base in a reaction vessel. start->reagents inert Establish inert atmosphere (e.g., degas and backfill with Argon). reagents->inert solvent_amine Add degassed solvent and amine. inert->solvent_amine heat Heat the reaction mixture with stirring. solvent_amine->heat monitor Monitor reaction progress (TLC, LC-MS, or GC-MS). heat->monitor workup Aqueous workup and extraction. monitor->workup purify Purify by column chromatography. workup->purify end Characterize the final product. purify->end

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Reagents and Equipment
  • (5-Bromo-1H-indazol-3-yl)methanol

  • Amine of choice

  • Palladium precatalyst (e.g., tBuXPhos Pd G3 or tBuBrettPhos Pd G3)

  • Ligand (if not using a precatalyst, e.g., tBuXPhos or tBuBrettPhos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube, add (5-Bromo-1H-indazol-3-yl)methanol (1.0 equiv), the palladium precatalyst (e.g., tBuXPhos Pd G3, 1-2 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Addition of Solvent and Amine: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M) via syringe, followed by the amine (1.2 equiv).

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated indazole.

Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the specific substrates and the interplay of the reaction parameters. The following table provides a starting point for optimization should the initial conditions prove suboptimal.

ParameterRecommended Starting ConditionAlternative Conditions for OptimizationRationale for Alternatives
Palladium Source tBuXPhos Pd G3 (1-2 mol%)tBuBrettPhos Pd G3, Pd₂(dba)₃, Pd(OAc)₂Different precatalysts and Pd sources can offer varying levels of activity and stability.
Ligand tBuXPhostBuBrettPhos, Xantphos, RuPhosThe choice of ligand is critical and depends on the specific amine and aryl halide.[6]
Base Cs₂CO₃ (2.0 equiv)K₃PO₄, K₂CO₃, LHMDS, NaOtBuWeaker bases are preferred to minimize side reactions with the hydroxyl group, but stronger bases may be necessary for less reactive amines.[3][6]
Solvent TolueneDioxane, THF, t-BuOHSolvent polarity and coordinating ability can significantly influence the reaction rate and yield.
Temperature 100 °C80-120 °CTemperature can be adjusted to balance reaction rate and potential for side reactions.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium source and ligand are of high quality and handled under inert conditions. Consider using a more active precatalyst.

    • Inappropriate Base: If using a weak base, a stronger base like LHMDS or NaOtBu may be required, but be mindful of potential side reactions with the hydroxyl group.

    • Insufficient Temperature: A higher reaction temperature may be necessary to drive the reaction to completion.

  • Formation of Side Products:

    • Hydroxyl Group Interference: If side products related to the hydroxyl group are observed, consider protecting it as a silyl ether.[5]

    • Dehalogenation: This can occur if the catalytic cycle is interrupted. A change in ligand or solvent may be beneficial.

  • Poor Reproducibility:

    • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Ensure rigorous inert techniques are employed.

    • Reagent Purity: The purity of the starting materials, especially the amine and solvent, is crucial.

Conclusion

The Buchwald-Hartwig amination of (5-Bromo-1H-indazol-3-yl)methanol is a challenging yet feasible transformation that provides access to a valuable class of compounds for drug discovery and other applications. By carefully selecting the catalyst, ligand, and base, and by understanding the potential for side reactions involving the unprotected N-H and hydroxyl groups, researchers can successfully navigate this complex C-N cross-coupling reaction. The protocol and optimization strategies outlined in this guide provide a solid foundation for achieving high yields and purity in the synthesis of these important molecules.

References

  • (No specific reference for this number)
  • Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 556-559. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • (No specific reference for this number)
  • (No specific reference for this number)
  • (No specific reference for this number)
  • Fortin, P. D., & Nolan, S. P. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 118(23), 11867-11914. [Link]

  • Kumar, S., & Parmar, V. S. (2011). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. The Journal of Organic Chemistry, 76(17), 7088-7095. [Link]

  • (No specific reference for this number)
  • (No specific reference for this number)
  • (No specific reference for this number)
  • (No specific reference for this number)
  • (No specific reference for this number)
  • (No specific reference for this number)
  • (No specific reference for this number)
  • (No specific reference for this number)
  • (No specific reference for this number)
  • Reddit. (2019). Buchwald Hartwig coupling. [Link]

  • (No specific reference for this number)

Sources

Application Notes and Protocols for the Derivatization of the Methanol Group in (5-Bromo-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of the primary alcohol in (5-Bromo-1H-indazol-3-yl)methanol. The indazole scaffold is a privileged structure in medicinal chemistry, and modification of the 3-position hydroxymethyl group offers a powerful avenue for modulating physicochemical properties and biological activity.[1] This document details field-proven protocols for etherification, esterification, and oxidation reactions, with a focus on explaining the underlying chemical principles and addressing potential challenges, such as regioselectivity due to the acidic N-H proton of the indazole ring.

Introduction: The Strategic Importance of the Indazole-3-methanol Scaffold

Indazole derivatives are at the core of numerous therapeutic agents, exhibiting a wide array of biological activities including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The (5-Bromo-1H-indazol-3-yl)methanol building block is of particular interest in drug discovery. The bromine atom at the 5-position serves as a versatile handle for further elaboration via cross-coupling reactions, while the methanol group at the 3-position provides a key site for derivatization to explore structure-activity relationships (SAR).

Modification of the hydroxymethyl group can lead to the formation of ethers, esters, and aldehydes, each with distinct properties. Ethers can enhance metabolic stability and lipophilicity, esters can act as prodrugs or improve formulation characteristics, and aldehydes are valuable intermediates for further synthetic transformations.

A critical consideration in the chemistry of 1H-indazoles is the presence of two reactive nitrogen atoms. Direct alkylation or acylation can lead to a mixture of N1 and N2 substituted products, complicating purification and reducing yields.[2] Therefore, reaction conditions must be carefully chosen to favor derivatization of the C3-methanol group over the indazole nitrogen, or an N-protection strategy must be employed.

Strategic Overview of Derivatization Pathways

The primary alcohol of (5-Bromo-1H-indazol-3-yl)methanol can be transformed into a variety of functional groups. This guide will focus on three principal transformations:

  • Etherification: Formation of a C-O-C bond.

  • Esterification: Formation of a C-O-C=O bond.

  • Oxidation: Conversion to an aldehyde.

Derivatization_Pathways cluster_ether Etherification cluster_ester Esterification cluster_oxidation Oxidation Start (5-Bromo-1H-indazol-3-yl)methanol Ether Ethers (R-O-CH2-Indazole) Start->Ether  Williamson Synthesis  Mitsunobu Reaction Ester Esters (R-CO-O-CH2-Indazole) Start->Ester  Steglich Esterification  Acylation Aldehyde Aldehyde (OHC-Indazole) Start->Aldehyde  Dess-Martin Oxidation  Swern Oxidation Williamson_Ether_Synthesis Indazole_MeOH (5-Bromo-1H-indazol-3-yl)methanol NaH 1. NaH, Anhydrous DMF, 0 °C Indazole_MeOH->NaH BnBr 2. Benzyl Bromide, RT NaH->BnBr Product 3-(Benzyloxymethyl)-5-bromo-1H-indazole BnBr->Product

Figure 2: Workflow for Williamson ether synthesis.

Materials:

  • (5-Bromo-1H-indazol-3-yl)methanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (5-Bromo-1H-indazol-3-yl)methanol (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ether.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting alcohols to a variety of functional groups, including ethers, under mild conditions. [3][4]It is particularly useful for the synthesis of ethers from phenols or other acidic hydroxyl compounds. The reaction proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary alcohol of the substrate.

Causality of Experimental Choices:

  • Reagents: The classic Mitsunobu conditions employ triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). These reagents form a reactive phosphonium salt with the alcohol, which is then displaced by the nucleophile.

  • Nucleophile: For ether synthesis, the nucleophile is typically a phenol or another alcohol. The acidity of the nucleophile is a key factor; more acidic nucleophiles tend to react more efficiently.

  • Work-up: A significant challenge with the Mitsunobu reaction is the removal of the triphenylphosphine oxide and the reduced hydrazinedicarboxylate byproducts. [5]Purification often requires careful chromatography.

Detailed Protocol: Synthesis of 5-Bromo-3-(phenoxymethyl)-1H-indazole

Materials:

  • (5-Bromo-1H-indazol-3-yl)methanol

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve (5-Bromo-1H-indazol-3-yl)methanol (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified by silica gel column chromatography, carefully selecting an eluent system to separate the product from the triphenylphosphine oxide and DIAD-hydrazine byproducts.

Esterification of the Methanol Group

Ester derivatives are readily accessible from (5-Bromo-1H-indazol-3-yl)methanol and can serve as important intermediates or final compounds with modified properties.

Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalyst. [6] Causality of Experimental Choices:

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for the acylation of alcohols. It acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate.

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or DMF are typically used.

Detailed Protocol: Synthesis of (5-Bromo-1H-indazol-3-yl)methyl acetate

Materials:

  • (5-Bromo-1H-indazol-3-yl)methanol

  • Acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (5-Bromo-1H-indazol-3-yl)methanol (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add EDC (1.5 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Acylation with Acid Anhydrides or Chlorides

A straightforward method for esterification is the reaction of the alcohol with an acid anhydride or acid chloride in the presence of a base.

Detailed Protocol: Acylation using Acetic Anhydride

Materials:

  • (5-Bromo-1H-indazol-3-yl)methanol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl (aq)

Procedure:

  • Dissolve (5-Bromo-1H-indazol-3-yl)methanol (1.0 eq) in a mixture of DCM and pyridine.

  • Cool the solution to 0 °C.

  • Add acetic anhydride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Dilute the mixture with DCM and wash with 1 M HCl (to remove pyridine), followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by chromatography or recrystallization.

Oxidation to 5-Bromo-1H-indazole-3-carbaldehyde

The selective oxidation of the primary alcohol to an aldehyde provides a key intermediate for further functionalization, such as reductive amination or Wittig reactions. Over-oxidation to the carboxylic acid should be avoided.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes. [7]The reaction is performed under neutral conditions at room temperature.

Causality of Experimental Choices:

  • Oxidant: Dess-Martin Periodinane (DMP) is a hypervalent iodine compound that is highly effective for this transformation. It is commercially available or can be prepared from 2-iodoxybenzoic acid (IBX).

  • Safety: DMP is known to be shock-sensitive and can be explosive under certain conditions, particularly when heated. [8][9][10]It should be handled with care in a well-ventilated fume hood.

  • Solvent: Chlorinated solvents like dichloromethane (DCM) are most commonly used.

Detailed Protocol: Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde

DMP_Oxidation Indazole_MeOH (5-Bromo-1H-indazol-3-yl)methanol DMP DMP, DCM, RT Indazole_MeOH->DMP Product 5-Bromo-1H-indazole-3-carbaldehyde DMP->Product

Figure 3: Workflow for Dess-Martin Oxidation.

Materials:

  • (5-Bromo-1H-indazol-3-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • To a solution of (5-Bromo-1H-indazol-3-yl)methanol (1.0 eq) in anhydrous DCM, add Dess-Martin Periodinane (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the two layers are clear.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to give the crude aldehyde, which can be purified by silica gel chromatography.

Swern Oxidation

The Swern oxidation is another mild and efficient method for converting primary alcohols to aldehydes. [6]It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA).

Causality of Experimental Choices:

  • Temperature Control: The Swern oxidation must be performed at low temperatures (typically -78 °C) to control the formation of the reactive intermediates and prevent side reactions.

  • Reagent Addition Order: The order of addition is critical. Oxalyl chloride is added to DMSO first, followed by the alcohol, and finally the triethylamine.

  • Byproducts: The reaction produces dimethyl sulfide, which has a very strong and unpleasant odor. [6]All manipulations should be performed in an efficient fume hood, and glassware should be quenched with bleach to neutralize the odor.

Detailed Protocol: Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • (5-Bromo-1H-indazol-3-yl)methanol

  • Triethylamine (TEA)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 eq) in DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of (5-Bromo-1H-indazol-3-yl)methanol (1.0 eq) in DCM dropwise, ensuring the temperature remains below -65 °C.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and stir for another 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by silica gel chromatography.

Summary of Protocols and Expected Outcomes

Derivatization MethodKey ReagentsTypical ConditionsExpected ProductKey Considerations
Williamson Ether Synthesis NaH, Alkyl HalideDMF or THF, 0 °C to RTEtherPotential for N-alkylation; requires anhydrous conditions.
Mitsunobu Reaction PPh₃, DIAD/DEAD, Phenol/AlcoholTHF, 0 °C to RTEtherByproduct removal can be challenging.
Steglich Esterification Carboxylic Acid, EDC, DMAPDCM, RTEsterMild conditions, good for sensitive substrates.
Acylation Acid Anhydride/Chloride, PyridineDCM, 0 °C to RTEsterSimple procedure, requires removal of base.
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)DCM, RTAldehydeMild and selective; DMP is potentially explosive.
Swern Oxidation DMSO, Oxalyl Chloride, TEADCM, -78 °CAldehydeRequires strict temperature control; produces odorous byproduct.

Conclusion

The derivatization of the methanol group in (5-Bromo-1H-indazol-3-yl)methanol provides access to a diverse range of compounds with potential applications in drug discovery. The choice of synthetic method depends on the desired functional group, the scale of the reaction, and the available laboratory equipment. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can efficiently synthesize libraries of indazole derivatives for biological evaluation. Particular attention should be paid to managing the reactivity of the indazole N-H to ensure selective derivatization of the C3-methanol group.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. ([Link])

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. ([Link])

  • (1H-indazol-3-yl)methanol - PubChem. National Center for Biotechnology Information. ([Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. ([Link])

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. ([Link])

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. RSC Advances. ([Link])

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google P
  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. ([Link])

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. ([Link])

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports. ([Link])

  • A general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. ([Link])

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. ([Link])

  • Indole-3-methanol is the main product of the oxidation of indole-3-acetic acid catalyzed by two cytosolic basic isoperoxidases from Lupinus. Planta. ([Link])

  • Deprotection of 3 a and modification of indazole. - ResearchGate. ([Link])

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google P
  • Construction of 1H-indazoles from ortho-aminobenzoximes by the Mitsunobu reaction - ResearchGate. ([Link])

  • Selective esterifications of alcohols and phenols through carbodiimide couplings - ResearchGate. ([Link])

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - Arkivoc. ([Link])

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes - ResearchGate. ([Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. ([Link])

  • Dess–Martin periodinane - Wikipedia. ([Link])

  • CN107805221A - Method for preparing 1H-indazole derivative - Google P
  • Oxidation chemistry of indole-3-methanol - ResearchGate. ([Link])

  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions - White Rose Research Online. ([Link])

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC. ([Link])

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Semantic Scholar. ([Link])

  • Mitsunobu reaction - Wikipedia. ([Link])

  • Mitsunobu Reaction - Common Conditions. ([Link])

  • Swern oxidation - Wikipedia. ([Link])

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base - Sciforum. ([Link])

  • Safety Data Sheet: Dess-Martin periodinane - Carl ROTH. ([Link])

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. ([Link])

  • Steglich Esterification with EDC : r/OrganicChemistry - Reddit. ([Link])

Sources

Use of (5-Bromo-1H-indazol-3-yl)methanol as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of (5-Bromo-1H-indazol-3-yl)methanol as a Versatile Chemical Intermediate

For researchers, scientists, and professionals in drug development, the strategic use of well-defined chemical intermediates is paramount to the successful synthesis of novel therapeutic agents. (5-Bromo-1H-indazol-3-yl)methanol has emerged as a critical building block, primarily due to the versatile reactivity of its constituent parts: the indazole core, a privileged scaffold in medicinal chemistry; a strategically placed bromine atom, ripe for cross-coupling reactions; and a primary alcohol, available for a multitude of synthetic transformations. This guide provides a detailed exploration of its properties, synthesis, and key applications, complete with actionable protocols and mechanistic insights.

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of many FDA-approved drugs, including treatments for cancer and chemotherapy-induced nausea.[1] Its derivatives are subjects of intense research due to their broad biological activities, which include anticancer, anti-inflammatory, and protein kinase inhibitory effects.[2][3][4] The utility of (5-Bromo-1H-indazol-3-yl)methanol lies in its bifunctional nature. The bromine at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. Concurrently, the methanol group at the 3-position can be readily oxidized to an aldehyde for further elaboration or converted into a leaving group for nucleophilic substitution, unlocking a wide array of synthetic possibilities.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its safe and effective use in the laboratory.

PropertyValueSource(s)
CAS Number 705264-93-3[5]
Molecular Formula C₈H₇BrN₂O[5]
Molecular Weight 227.06 g/mol [5]
Physical Form Solid[6]
Storage Conditions Store at 2–8 °C, under an inert atmosphere, and protected from light.[5][6]

Safety and Handling: Based on data for structurally related bromoindazole compounds, (5-Bromo-1H-indazol-3-yl)methanol should be handled with care. It is classified as an irritant, potentially causing skin, eye, and respiratory irritation.[7] It may also be harmful if swallowed.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][9]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move to fresh air.[10] If swallowed, call a poison control center or doctor immediately.[7]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Key Synthetic Applications and Protocols

(5-Bromo-1H-indazol-3-yl)methanol is a linchpin intermediate for constructing more complex molecules, primarily through reactions at the C5-Br bond and transformations of the C3-methanol group.

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, valued for its mild conditions and high functional group tolerance.[11][12] For the bromoindazole core, this reaction allows for the direct attachment of various aromatic and heteroaromatic rings, a common strategy in structure-activity relationship (SAR) studies.[11]

Causality Behind the Protocol: The reaction is catalyzed by a palladium(0) species. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the indazole.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base (e.g., Cs₂CO₃, K₂CO₃), which activates the boronic acid.[12]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]

The choice of ligand, base, and solvent is critical for achieving high yields.[11][14] Phosphine ligands stabilize the palladium catalyst, while a mixed aqueous solvent system often enhances reaction rates.[14][15]

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from established methods for 3-bromoindazoles.[14][15]

Materials:

  • (5-Bromo-1H-indazol-3-yl)methanol

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Solvent: 1,4-Dioxane/Ethanol/Water (e.g., 3:1.5:0.5 v/v/v)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add (5-Bromo-1H-indazol-3-yl)methanol (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add the 1,4-Dioxane/Ethanol/Water solvent mixture (5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 140 °C for 30-45 minutes with stirring.[14]

  • After the reaction is complete (monitor by TLC or LC-MS), cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1H-indazol-3-yl)methanol.

Suzuki_Workflow cluster_prep Vial Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification Reagents Combine: (5-Bromo-1H-indazol-3-yl)methanol Arylboronic acid Pd(PPh₃)₄ Cs₂CO₃ Solvent Add Dioxane/ Ethanol/Water Reagents->Solvent 1, 2 Microwave Irradiate: 140 °C 30-45 min Solvent->Microwave 3, 4 Dilute Dilute with Ethyl Acetate Microwave->Dilute 5 Filter Filter through Celite Dilute->Filter 6-10 Wash Wash with H₂O & Brine Filter->Wash 6-10 Dry Dry & Concentrate Wash->Dry 6-10 Purify Column Chromatography Dry->Purify 6-10 Final_Product Final_Product Purify->Final_Product Final Product

Workflow for Suzuki-Miyaura Coupling.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds. This reaction is invaluable in medicinal chemistry for synthesizing anilines and other N-arylated compounds, which are common motifs in bioactive molecules. Using (5-Bromo-1H-indazol-3-yl)methanol, this method allows for the introduction of a wide range of primary and secondary amines at the 5-position.

Causality Behind the Protocol: Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle. A strong, non-nucleophilic base (like sodium tert-butoxide) is crucial for deprotonating the amine, facilitating its coordination to the palladium center during the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step that forms the C-N bond and to prevent catalyst decomposition.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • (5-Bromo-1H-indazol-3-yl)methanol

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (or a similar bulky phosphine ligand) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Reaction flask, condenser, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In an oven-dried flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes until the catalyst solution is homogeneous.

  • To this solution, add (5-Bromo-1H-indazol-3-yl)methanol (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Fit the flask with a condenser and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 5-amino-1H-indazol-3-yl)methanol derivative.

Buchwald_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification Catalyst Prepare Catalyst: Pd₂(dba)₃ + Xantphos in Toluene Reagents Add: Bromo-indazole Amine NaOtBu Catalyst->Reagents 1-3 Heat Heat: 100-110 °C 4-12 h Reagents->Heat 4, 5 Quench Quench with aq. NH₄Cl Heat->Quench 6 Extract Extract with Ethyl Acetate Quench->Extract 7-10 Wash Wash & Dry Extract->Wash 7-10 Purify Column Chromatography Wash->Purify 7-10 Final_Product Final_Product Purify->Final_Product Final Product Oxidation_Workflow Start Dissolve (5-Bromo-1H-indazol-3-yl)methanol in anhydrous DCM at 0 °C Add_DMP Add Dess-Martin Periodinane (DMP) portion-wise Start->Add_DMP 1, 2 React Stir and warm to RT (2-3 hours) Add_DMP->React 3, 4 Quench Quench with aq. NaHCO₃ / Na₂S₂O₃ React->Quench 5, 6 Extract Extract with DCM Quench->Extract 7, 8 Isolate Wash, Dry, and Concentrate Extract->Isolate 9 Product Crude Aldehyde Product Isolate->Product 10

Sources

Application Note: (5-Bromo-1H-indazol-3-yl)methanol as a Key Intermediate for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole core is a bioisostere of indole and has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of small molecule kinase inhibitors.[1] Its unique bicyclic aromatic structure, featuring two nitrogen atoms, allows it to function as an excellent mimic of the adenine hinge-binding motif of ATP. This enables indazole-based compounds to effectively compete with endogenous ATP, inhibiting kinase activity.[2][3] Several FDA-approved anticancer drugs, including Axitinib, Pazopanib, and Niraparib, feature the indazole core, underscoring its therapeutic significance.[1][4]

(5-Bromo-1H-indazol-3-yl)methanol is a highly versatile bifunctional building block designed for the synthesis of such inhibitors. It provides two key points for diversification:

  • The C5-Bromine: An ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of aryl and heteroaryl substituents to explore the solvent-exposed regions of the kinase ATP binding pocket.[3][5]

  • The C3-Methanol: A nucleophilic group that can be readily converted into an ether or ester, or oxidized to an aldehyde or carboxylic acid for further elaboration, often targeting the ribose-binding region.

This application note provides a comprehensive guide to the properties, handling, and application of (5-Bromo-1H-indazol-3-yl)methanol in a representative Suzuki-Miyaura cross-coupling reaction to generate a kinase inhibitor backbone.

Reagent Profile: (5-Bromo-1H-indazol-3-yl)methanol

A thorough understanding of the starting material is critical for successful and reproducible synthesis.

PropertyValueSource
IUPAC Name (5-Bromo-1H-indazol-3-yl)methanol[6]
CAS Number 705264-93-3[6]
Molecular Formula C₈H₇BrN₂O[7]
Molecular Weight 227.06 g/mol [7]
Appearance Off-white to light yellow solidInferred
Storage Store at 2-8°C, protect from light and moistureInferred

Causality Behind Handling Procedures: The indazole N-H proton is weakly acidic, and the primary alcohol is nucleophilic. The compound should be stored under inert gas (e.g., Argon or Nitrogen) to prevent slow oxidation of the alcohol and reaction with atmospheric moisture. Use of dry solvents and inert atmosphere techniques during reactions is paramount to prevent unwanted side reactions and ensure high yields.

Design Rationale & Mechanism of Action

The strategic power of (5-Bromo-1H-indazol-3-yl)methanol lies in its ability to generate inhibitors that effectively occupy the ATP binding site of kinases.

  • Hinge Binding: The indazole ring itself serves as the primary pharmacophore. The N1-H acts as a hydrogen bond donor, while the N2 atom acts as a hydrogen bond acceptor, forming critical interactions with the "hinge" region amino acids (like Alanine and Cysteine) of the kinase.[3] This anchors the inhibitor within the active site.

  • Selectivity & Potency: The group installed at the C5-position via cross-coupling extends into a more variable region of the ATP pocket. Modifying this group is a key strategy in structure-activity relationship (SAR) studies to enhance potency and achieve selectivity for a specific kinase over others in the human kinome.[4][8] For instance, targeting Polo-like kinase 4 (PLK4), a regulator of centriole duplication, often involves indazole cores.[3] Overexpression of PLK4 is linked to several cancers, making it a key therapeutic target.[3]

Below is a diagram illustrating the general mechanism of an indazole-based inhibitor targeting a kinase in a signaling pathway.

cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylates ATP ATP ATP->RTK Inhibitor Indazole-based Inhibitor Inhibitor->RTK Competitively Binds (ATP Site) Block pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates

Caption: Competitive inhibition of a Receptor Tyrosine Kinase by an indazole-based drug.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of (5-(pyridin-4-yl)-1H-indazol-3-yl)methanol, a representative kinase inhibitor fragment, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

reagents 1. Reagent Assembly - Bromo-indazole - Boronic Acid - Catalyst & Base setup 2. Reaction Setup - Add reagents to flask - Purge with Argon - Add degassed solvent reagents->setup reaction 3. Heating - Heat to 80-100 °C - Monitor by TLC/LC-MS setup->reaction workup 4. Aqueous Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O/Brine reaction->workup purify 5. Purification - Dry organic layer - Concentrate - Column Chromatography workup->purify characterize 6. Characterization - NMR - LC-MS - HPLC purify->characterize

Caption: General workflow for the synthesis and analysis of the target compound.

Materials & Reagents
ReagentMW ( g/mol )AmountMoles (mmol)Eq.
(5-Bromo-1H-indazol-3-yl)methanol227.06500 mg2.201.0
Pyridin-4-ylboronic acid122.92325 mg2.641.2
Pd(PPh₃)₄ (Tetrakis)1155.56127 mg0.110.05
Potassium Carbonate (K₂CO₃)138.21912 mg6.603.0
1,4-Dioxane-15 mL--
Water (deionized, degassed)-5 mL--
Step-by-Step Methodology
  • Vessel Preparation: Add (5-Bromo-1H-indazol-3-yl)methanol, pyridin-4-ylboronic acid, Pd(PPh₃)₄, and K₂CO₃ to a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Causality: Combining the solids first is often more practical and safer than adding them to flammable solvents. Pd(PPh₃)₄ is chosen for its reliability in a wide range of Suzuki couplings; it is air-sensitive and should be handled quickly.[9][10]

  • Inert Atmosphere: Seal the flask with a rubber septum, and insert a needle connected to a vacuum/argon manifold. Evacuate the flask and backfill with argon. Repeat this cycle three times.

    • Causality: The catalytic cycle of palladium involves Pd(0) and Pd(II) states. Oxygen can oxidize the active Pd(0) catalyst to an inactive state, quenching the reaction. This purge cycle is critical to remove atmospheric oxygen.

  • Solvent Addition: Using argon-purged syringes, add 15 mL of 1,4-dioxane and 5 mL of degassed water.

    • Causality: A dioxane/water mixture is a common solvent system for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is required to dissolve the inorganic base (K₂CO₃), which is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[10][11] The solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen.

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.

    • Causality: Heating provides the necessary activation energy for the reaction, particularly the initial oxidative addition step. Vigorous stirring ensures efficient mixing of the biphasic solvent system.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10% Methanol in Dichloromethane. The reaction is typically complete within 4-6 hours.

    • Causality: Monitoring is crucial to determine the point of completion. Over-heating or extended reaction times can lead to decomposition of the product or catalyst, resulting in side products.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with 100 mL of ethyl acetate and transfer to a separatory funnel. Wash with 50 mL of water, followed by 50 mL of brine.

    • Causality: The ethyl acetate extracts the organic product. The water wash removes the K₂CO₃ and other water-soluble byproducts. The brine wash helps to break any emulsions and further removes water from the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel (e.g., using a gradient of 2-10% methanol in dichloromethane) to yield the pure product.

    • Causality: Column chromatography separates the desired product from residual starting materials, palladium catalyst residues, and any side products formed during the reaction.

Characterization of the Final Compound

The identity and purity of the synthesized (5-(pyridin-4-yl)-1H-indazol-3-yl)methanol must be confirmed using standard analytical techniques.[12]

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ ~13.5 (s, 1H, NH), 8.6 (d, 2H, pyridine), 8.1 (s, 1H, indazole), 7.8-7.7 (m, 3H, indazole + pyridine), 7.6 (d, 1H, indazole), 5.5 (t, 1H, OH), 4.7 (d, 2H, CH₂)
LC-MS (ESI+)Expected [M+H]⁺: 226.09
HPLC Purity >95% (at 254 nm)

Troubleshooting & Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough or insoluble.1. Use fresh catalyst; ensure proper inert atmosphere technique.2. Degas solvents thoroughly via sparging or freeze-pump-thaw.3. Switch to a stronger base like Cs₂CO₃ or use a phase-transfer catalyst.
Debromination of Starting Material 1. Presence of reducing agents.2. Certain phosphine ligands can promote this side reaction.1. Ensure high purity of reagents and solvents.2. If significant, screen other palladium catalysts/ligand systems (e.g., Pd(dppf)Cl₂).
Homocoupling of Boronic Acid 1. Reaction run in the presence of oxygen.2. Reaction temperature is too high.1. Rigorously exclude oxygen from the reaction.2. Lower the reaction temperature and monitor for longer.
Difficult Purification 1. Co-elution of product with triphenylphosphine oxide (from catalyst).2. Product has low solubility.1. Use a different catalyst or perform an acidic wash to remove basic impurities.2. Adjust chromatography solvent system; may require reverse-phase HPLC for very polar compounds.

Conclusion

(5-Bromo-1H-indazol-3-yl)methanol is a powerful and versatile intermediate for the synthesis of kinase inhibitors. Its dual reactive sites allow for the systematic and logical exploration of chemical space within the ATP binding pocket of target kinases. The Suzuki-Miyaura coupling protocol described herein is a robust and high-yielding method for C-C bond formation at the C5-position, providing a reliable pathway to novel and potent therapeutic candidates. Proper execution with attention to inert atmosphere techniques and reaction monitoring is key to achieving success.

References

  • Lohou, E., et al. (2011). Direct access to 3-aminoindazoles by Buchwald-Hartwig C-N coupling reaction. Synthesis, (16). (Cited in CN103570624A)
  • Woods, K. W., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6832-46. Available at: [Link]

  • Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(45), 28286-28308. Available at: [Link]

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 419-430. Available at: [Link]

  • Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Cerna, I., et al. (2011). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 16(7), 6095-6103. Available at: [Link]

  • Czaja, K., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

  • RSC Medicinal Chemistry (2023). 5 Series B: analogs of 3 with various indazole derivatives. Available at: [Link]

  • Elguero, J., et al. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 24(18), 3324. Available at: [Link]

  • Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Preprints.org (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Available at: [Link]

  • ResearchGate. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design | Request PDF. Available at: [Link]

  • Yarmoluk, S. M., et al. (2021). Evaluation of in vitro activity and SAR study of the novel hetarylamino-3-aryl-1H-indazole derivatives as inhibitors of protein kinase CK2. Biopolymers and Cell, 37(1), 36-45. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14299-14350. Available at: [Link]

  • Semantic Scholar. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. Structures of kinase inhibitors containing an indazole moiety. Available at: [Link]

  • PubChem. (5-bromo-4-methyl-1H-indazol-3-yl)methanol. Available at: [Link]

  • MDPI (2024). HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. Available at: [Link]

  • Bentham Science Publishers (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Available at: [Link]

  • PubMed Central. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Available at: [Link]

  • MDPI (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Available at: [Link]

  • ChemOrgChem (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14175-14187. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of (5-Bromo-1H-indazol-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Indazole Scaffolds

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including potent anti-cancer properties.[2] A significant portion of these activities can be attributed to the inhibition of protein kinases, which are crucial regulators of cellular processes and have become prime targets for drug discovery.[3] The (5-Bromo-1H-indazol-3-yl)methanol framework represents a promising starting point for the development of novel kinase inhibitors. The bromine atom at the 5-position offers a versatile handle for further chemical modifications through techniques like Suzuki coupling, allowing for the creation of diverse chemical libraries.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) of (5-Bromo-1H-indazol-3-yl)methanol derivative libraries to identify and validate new therapeutic leads.

Part 1: Assay Development and Validation: The Foundation of a Successful HTS Campaign

A successful HTS campaign is built upon a robust and reliable assay. The primary goal of assay development is to create a sensitive, reproducible, and cost-effective method to measure the biological activity of interest. For screening potential kinase inhibitors, both biochemical and cell-based assays are indispensable tools.

Biochemical Assays: Targeting the Kinase Directly

Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase.[4] These assays are typically performed in a cell-free system, which simplifies data interpretation by eliminating confounding factors such as cell permeability and off-target effects.

Key Considerations for Biochemical Assay Development:

  • Enzyme and Substrate Quality: A reliable source of highly purified and active kinase is critical. The specific activity and Michaelis constant (Km) of the enzyme will dictate the required assay sensitivity.[4]

  • Assay Format Selection: Several HTS-compatible formats are available for monitoring kinase activity. The choice of format depends on factors such as the specific kinase, available instrumentation, and cost.

  • Assay Validation: Before initiating a full-scale screen, the assay must be rigorously validated to ensure its performance. A key metric for HTS assay quality is the Z'-factor , which provides a measure of the statistical separation between the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[5][6][7][8]

TR-FRET assays are a popular choice for HTS due to their high sensitivity, low background, and homogeneous format.[9] This protocol is based on the LanthaScreen™ technology, which uses a terbium-labeled antibody to detect the phosphorylation of a fluorescein-labeled substrate.[10]

Materials:

  • Purified kinase of interest

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase reaction buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • EDTA solution

  • 384-well low-volume black plates

  • HTS-compatible microplate reader with TR-FRET capabilities

Step-by-Step Protocol:

  • Compound Plating: Dispense 50 nL of each (5-Bromo-1H-indazol-3-yl)methanol derivative from the library into the wells of a 384-well plate. Also, include wells with a known inhibitor (positive control) and DMSO (negative control).

  • Kinase/Substrate Addition: Prepare a solution of the kinase and fluorescein-labeled substrate in kinase reaction buffer. Add 7.5 µL of this solution to each well.

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

  • Stop and Detect: Add 10 µL of a solution containing EDTA and the terbium-labeled antibody to each well. The EDTA stops the kinase reaction.

  • Second Incubation: Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.

  • Plate Reading: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the terbium and fluorescein wavelengths. The TR-FRET signal is calculated as the ratio of the acceptor (fluorescein) to the donor (terbium) signal.[10]

ParameterConcentration/VolumePurpose
Test Compounds10 µM final concentrationScreening for inhibitory activity
Kinase5 nM (example)Catalyzes substrate phosphorylation
Substrate200 nM (example)Phosphorylated by the kinase
ATP10 µM (at Km)Phosphate donor
Tb-antibody2 nM (example)Binds to phosphorylated substrate
Plate Format384-wellHigh-throughput capability
ReadoutTR-FRET ratioProportional to kinase activity

The Kinase-Glo® assay is another robust, homogeneous method that measures kinase activity by quantifying the amount of ATP remaining in the reaction.[11][12][13] The luminescent signal is inversely proportional to kinase activity.

Materials:

  • Purified kinase of interest

  • Substrate

  • ATP

  • Kinase reaction buffer

  • Kinase-Glo® Reagent

  • 384-well white plates

  • Luminometer

Step-by-Step Protocol:

  • Compound and Kinase Reaction Setup: Follow steps 1-3 of the TR-FRET protocol, but in a 384-well white plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Detection: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.

  • Final Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Plate Reading: Measure the luminescence in each well using a plate-reading luminometer.

Cell-Based Assays: Assessing Phenotypic Effects

Cell-based assays are crucial for evaluating the effects of compounds in a more biologically relevant context.[14][15] These assays can provide information on cell permeability, cytotoxicity, and the impact on specific signaling pathways.

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[16][17][18] It is a widely used method for assessing the cytotoxic effects of compound libraries.

Materials:

  • Cancer cell line of interest (e.g., a line known to be dependent on the kinase target)

  • Cell culture medium

  • 384-well clear-bottom white plates

  • CellTiter-Glo® Reagent

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into 384-well plates at a predetermined density and allow them to attach overnight.

  • Compound Addition: Add the (5-Bromo-1H-indazol-3-yl)methanol derivatives to the cells at various concentrations.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Plate Reading: Measure the luminescence using a plate reader. A decrease in signal indicates a reduction in cell viability.[19]

Part 2: HTS Workflow and Data Analysis

A typical HTS workflow involves several stages, from the primary screen to hit confirmation and validation.

HTS Workflow

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation Primary_Screen Single concentration screen (e.g., 10 µM) of entire library Hit_Confirmation Re-test primary hits in triplicate Primary_Screen->Hit_Confirmation Identify initial hits Dose_Response Generate IC50/EC50 curves for confirmed hits Hit_Confirmation->Dose_Response Confirm activity Counter_Screen Orthogonal assays to eliminate false positives Dose_Response->Counter_Screen Determine potency SAR Structure-Activity Relationship (SAR) analysis Counter_Screen->SAR Validate mechanism Secondary_Assays Cell-based and functional assays SAR->Secondary_Assays Guide optimization

Caption: A generalized workflow for a high-throughput screening campaign.

Data Analysis and Hit Selection

The vast amount of data generated from an HTS campaign requires sophisticated data analysis tools and a clear strategy for hit selection.[20][21]

Primary Screen Analysis:

  • Data Normalization: Raw data from each plate is normalized to the positive and negative controls to account for plate-to-plate variability.

  • Hit Identification: A "hit" is typically defined as a compound that produces a signal beyond a certain threshold (e.g., three standard deviations from the mean of the negative controls).

Hit Confirmation and Validation:

  • Dose-Response Curves: Confirmed hits are then tested over a range of concentrations to determine their potency (IC50 or EC50 values).[20]

  • Counter-Screening: It is essential to perform counter-screens to eliminate false positives.[22] For example, compounds identified in a luciferase-based assay should be tested for direct inhibition of the luciferase enzyme.

  • Structure-Activity Relationship (SAR): Initial SAR can be established by comparing the activity of related analogs within the derivative library. This can provide early insights into the chemical features required for biological activity.[1]

Part 3: Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the HTS data, every protocol should be designed as a self-validating system. This involves the stringent use of controls on every assay plate.

Standard Plate Layout for HTS:

Well TypeDescriptionPurpose
Negative Control DMSO or vehicleRepresents 0% inhibition (maximum signal)
Positive Control Known potent inhibitorRepresents 100% inhibition (minimum signal)
Test Compounds Library derivativesScreened for activity

The data from the control wells are used to calculate the Z'-factor for each plate, providing a real-time assessment of assay quality. A consistent Z'-factor across the entire screen is a strong indicator of reliable data.[23]

Conclusion

The high-throughput screening of (5-Bromo-1H-indazol-3-yl)methanol derivatives offers a promising avenue for the discovery of novel kinase inhibitors with therapeutic potential. By employing a combination of robust biochemical and cell-based assays, following a structured workflow, and adhering to rigorous data analysis and validation practices, researchers can efficiently identify and prioritize promising lead compounds for further development. The protocols and guidelines presented in this document provide a solid framework for initiating and executing a successful HTS campaign.

References

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]

  • PR Newswire. (2026, January 20). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening. Retrieved from [Link]

  • RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). HTS data analysis workflow. Retrieved from [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved from [Link]

  • ScienceDirect. (n.d.). Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]

  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • National Institutes of Health. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

  • ResearchGate. (n.d.). A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. Retrieved from [Link]

  • SlideShare. (2014, April 8). Data analysis approaches in high throughput screening. Retrieved from [Link]

  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(3-Bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone. Retrieved from [Link]

  • ACS Publications. (2017, August 25). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Semantic Scholar. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • Chicago Biomedical Consortium. (n.d.). Screening Assay Development: How to avoid pitfalls. Retrieved from [Link]

  • Drug Discovery World. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Microplate Assays for High-Throughput Drug Screening in Cancer Research. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

Sources

In vitro ADME assays for (5-Bromo-1H-indazol-3-yl)methanol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

A Strategic Approach to In Vitro ADME Profiling of (5-Bromo-1H-indazol-3-yl)methanol Analogs for Drug Discovery

Abstract

This guide provides a comprehensive framework and detailed protocols for the in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (5-Bromo-1H-indazol-3-yl)methanol analogs. This indazole scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors.[1][2] Early and systematic ADME profiling is critical to identify and optimize candidates with favorable pharmacokinetic profiles, thereby reducing late-stage attrition.[3][4] We present a tiered approach, explaining the causal logic behind assay selection and providing step-by-step protocols for key assays including permeability (PAMPA, Caco-2), metabolic stability, cytochrome P450 (CYP) inhibition, and plasma protein binding (PPB). This document is intended for researchers, scientists, and drug development professionals seeking to efficiently advance this important class of molecules.

Introduction: The Imperative of Early ADME Assessment

The journey of a drug from concept to clinic is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary cause of compound failure.[3] The study of ADME—what the body does to a drug—provides the foundation for understanding a drug's disposition and ensuring it can reach its target in sufficient concentration and for an appropriate duration.[4] Conducting in vitro ADME studies early in the discovery process allows for the rapid identification of liabilities, guides structure-activity relationship (SAR) and structure-property relationship (SPR) development, and ultimately selects candidates with a higher probability of success.[5][6]

The (5-Bromo-1H-indazol-3-yl)methanol scaffold and its analogs are of significant interest, particularly as ATP-competitive kinase inhibitors.[2][7] However, compounds in this class can present specific ADME challenges, including poor solubility, susceptibility to metabolism, and potential interactions with efflux transporters. This guide outlines a logical, tiered workflow for characterizing these properties.

Sol Aqueous Solubility (Kinetic) PAMPA Permeability (PAMPA) Sol->PAMPA Soluble compounds Microsomal Metabolic Stability (Microsomes) PAMPA->Microsomal Permeable compounds Caco2 Permeability & Efflux (Caco-2 Assay) Microsomal->Caco2 Promising Leads Hepatocyte Metabolic Stability (Hepatocytes) Microsomal->Hepatocyte If stable in microsomes, confirm in cellular model CYP_Inhibit CYP450 Inhibition (IC50 Panel) Caco2->CYP_Inhibit PPB Plasma Protein Binding (Equilibrium Dialysis) CYP_Inhibit->PPB Lead_Opt Lead Optimization (Data Integration) PPB->Lead_Opt

Caption: Tiered in vitro ADME screening cascade for lead optimization.

Absorption: Solubility & Permeability

For a drug to be orally absorbed, it must first dissolve in the gastrointestinal fluid and then permeate the intestinal wall. Therefore, assessing solubility and permeability are the foundational steps in ADME profiling.

Kinetic Solubility

Poor aqueous solubility can hinder all subsequent biological assays and is a major red flag for poor oral bioavailability. A high-throughput kinetic solubility assay is the first-line screen.

ParameterValue (Predicted)Source
Compound (5-bromo-4-methyl-1H-indazol-3-yl)methanolPubChem
Molecular Formula C₉H₉BrN₂O[8]
Molecular Weight 241.08 g/mol [8]
XLogP3 1.8[8]
H-Bond Donors 2[8]
H-Bond Acceptors 2[8]
Note: Data for a close analog is used for illustrative purposes. Actual values must be determined experimentally.

Protocol: High-Throughput Kinetic Solubility

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Dilution: Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a final concentration of 100 µM with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Filter the samples through a 96-well filter plate (e.g., 0.45 µm pore size) to remove any precipitated compound.

  • Quantification: Analyze the concentration of the soluble compound in the filtrate using LC-MS/MS against a standard curve prepared in PBS with 1% DMSO.

Data Interpretation:

Solubility Classification Concentration Range Implication
High > 100 µM Unlikely to be a limiting factor for absorption.
Moderate 10 - 100 µM May be acceptable, formulation may be required.

| Low | < 10 µM | Significant challenge for oral delivery; requires medicinal chemistry optimization. |

Passive Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a rapid, cell-free method to evaluate a compound's ability to passively diffuse across a lipid membrane, modeling transcellular permeation.[9][10] It is an excellent high-throughput screen to rank-order compounds early in discovery.[10]

Protocol: PAMPA

  • Membrane Coating: Pre-coat a 96-well PVDF filter plate (the "donor" plate) with 5 µL of a 1% solution of lecithin in dodecane.

  • Compound Preparation: Prepare a 100 µM solution of the test compound in PBS, pH 7.4.

  • Assay Setup:

    • Add 300 µL of fresh PBS to each well of a 96-well acceptor plate.

    • Carefully place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

    • Add 200 µL of the compound solution to each well of the donor plate.

  • Incubation: Cover the sandwich and incubate at room temperature for 4-5 hours with gentle shaking.[9]

  • Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Controls: Include high permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) controls.

Data Interpretation: The apparent permeability coefficient (Pₑ) is calculated.

Permeability ClassificationPₑ (x 10⁻⁶ cm/s)Predicted Human Absorption
High > 15> 80%
Moderate 5 - 1520% - 80%
Low < 5< 20%
Intestinal Permeability & Efflux: Caco-2 Assay

The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[11][12] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes with tight junctions and functional expression of key transporters (e.g., P-glycoprotein, P-gp).[13][14] This allows for the simultaneous assessment of passive permeability and active transport, including efflux.[12]

cluster_0 Bidirectional Caco-2 Assay Workflow plate Apical (A) Chamber Caco-2 Monolayer Basolateral (B) Chamber Papp_A_B Calculate Papp (A->B) plate:f2->Papp_A_B Sample Papp_B_A Calculate Papp (B->A) plate:f0->Papp_B_A Sample A_to_B A -> B Transport (Absorption) A_to_B->plate:f0 Add Compound B_to_A B -> A Transport (Efflux) B_to_A->plate:f2 Add Compound Efflux_Ratio Calculate Efflux Ratio [Papp(B->A) / Papp(A->B)] Papp_A_B->Efflux_Ratio Papp_B_A->Efflux_Ratio

Caption: Workflow for assessing bidirectional transport in the Caco-2 assay.

Protocol: Caco-2 Bidirectional Permeability

  • Cell Culture: Seed Caco-2 cells onto 24-well Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm².[15]

  • Compound Preparation: Prepare a 10 µM dosing solution of the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).[14]

  • Transport Study (A→B):

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the compound dosing solution to the apical (top) chamber.

  • Transport Study (B→A):

    • Add fresh transport buffer to the apical chamber.

    • Add the compound dosing solution to the basolateral chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours.

  • Sampling & Quantification: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze concentrations by LC-MS/MS.

  • Controls: Run high permeability (Propranolol), low permeability (Atenolol), and known P-gp substrate (Digoxin) controls.

Data Interpretation: The apparent permeability (Papp) is calculated for both directions. The Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).

Papp (A→B) (x 10⁻⁶ cm/s)Absorption PotentialEfflux Ratio (ER)Efflux Interpretation
> 10High< 2.0No significant efflux.
2 - 10Moderate≥ 2.0Potential substrate of an efflux transporter (e.g., P-gp).[12]
< 2Low> 5.0Strong evidence of active efflux.

Metabolism & Drug-Drug Interaction Potential

Metabolism dictates a drug's half-life and clearance and is a major source of drug-drug interactions (DDIs).

Metabolic Stability

This assay determines how quickly a compound is metabolized by drug-metabolizing enzymes, primarily located in the liver.[16][17] Human liver microsomes (HLM), which are rich in Phase I CYP enzymes, are used for initial screening.[18]

Protocol: Liver Microsomal Stability

  • Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system (cofactor), and phosphate buffer (pH 7.4).

  • Reaction Mixture: In a 96-well plate, pre-warm HLM in buffer at 37°C.

  • Initiation: Add the test compound (final concentration 1 µM) to the HLM suspension. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes. The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.

  • Controls:

    • -NADPH Control: Run a parallel incubation without the cofactor to assess non-enzymatic degradation.

    • Positive Controls: Include compounds with known high and low clearance (e.g., Verapamil and Warfarin).

  • Analysis: Centrifuge the samples to pellet protein. Analyze the supernatant for the remaining parent compound using LC-MS/MS.

Data Interpretation: The percentage of compound remaining over time is plotted. From the slope of the natural log plot, the half-life (t½) and intrinsic clearance (Clint) are calculated.[17]

Intrinsic Clearance (Clint, µL/min/mg)Stability ClassificationImplication
< 12Low (Stable)Likely to have a long half-life in vivo.
12 - 55Moderate Acceptable for many drug targets.
> 55High (Unstable)May be cleared too rapidly in vivo, leading to poor exposure.
Cytochrome P450 (CYP) Inhibition

Indazole-containing compounds, like many nitrogen heterocycles, can inhibit CYP enzymes, leading to potentially dangerous DDIs.[19] It is a regulatory requirement to assess the inhibitory potential of new chemical entities against major CYP isoforms.[20][21]

Protocol: CYP Inhibition (IC₅₀ Determination)

  • System: Human liver microsomes are incubated with a specific probe substrate for each major CYP isoform (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9).

  • Inhibitor Concentrations: The test compound is added at a range of concentrations (e.g., 0.01 to 100 µM).

  • Reaction: The reaction is initiated with NADPH and incubated at 37°C. The incubation time is kept short and within the linear range of metabolite formation.

  • Termination & Analysis: The reaction is stopped with cold acetonitrile. The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.[19]

  • Controls: A vehicle control (no inhibitor) represents 100% enzyme activity. A known potent inhibitor for each isoform is used as a positive control.

Data Interpretation: The concentration of test compound that causes 50% inhibition of the probe substrate metabolism is the IC₅₀ value.

IC₅₀ Value (µM)DDI Risk PotentialAction
> 50Low Unlikely to cause clinical DDIs.
1 - 50Moderate Further investigation may be needed depending on expected clinical concentrations.
< 1High High potential for clinical DDIs.[20] May require de-selection or further clinical studies.

Distribution: Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug in the bloodstream is available to interact with its target, be metabolized, and be cleared.[22][23] High plasma protein binding can significantly impact a drug's efficacy and pharmacokinetic profile. Equilibrium dialysis is the gold-standard method for determining the fraction unbound (fu).[23][24]

Protocol: Equilibrium Dialysis

  • Apparatus: Use a 96-well equilibrium dialysis plate, which consists of paired wells separated by a semi-permeable membrane (10 kDa MWCO).

  • Sample Preparation: Add plasma (human, rat, etc.) containing the test compound (e.g., 2 µM) to one side of the membrane (the plasma chamber).

  • Buffer: Add protein-free buffer (PBS, pH 7.4) to the other side (the buffer chamber).

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

  • Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, add blank buffer to the plasma sample and blank plasma to the buffer sample so that the final matrix composition is identical.

  • Analysis: Quantify the total drug concentration in the plasma sample and the free drug concentration in the buffer sample by LC-MS/MS.

  • Controls: Warfarin (high binding) and Metoprolol (low binding) should be run as controls.

Data Interpretation: The percent unbound (%fu) is calculated as: (%fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

% Unbound (fu)Binding ClassificationImplication
> 20%Low Binding Large fraction of the drug is free and active.
2% - 20%Moderate Binding Typical for many drugs.
< 2%High Binding Small changes in binding can lead to large changes in free drug concentration. May have low tissue distribution and clearance.

Conclusion

The systematic application of the in vitro ADME assays described in this note provides a robust and efficient path for profiling (5-Bromo-1H-indazol-3-yl)methanol analogs. By integrating data from solubility, permeability, metabolic stability, CYP inhibition, and plasma protein binding assays, researchers can build a comprehensive understanding of a compound's pharmacokinetic potential. This data-driven approach enables the selection of lead candidates with optimized, drug-like properties, ultimately increasing the likelihood of success in later, more complex stages of drug development.

References

  • Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. (n.d.). PubMed. [Link]

  • Plasma Protein Binding Assay. (n.d.). BioIVT. [Link]

  • (5-bromo-4-methyl-1H-indazol-3-yl)methanol. (n.d.). PubChem. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). FDA. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. [Link]

  • ADME Properties in Drug Delivery. (2023). PubMed Central. [Link]

  • Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. (n.d.). PubMed Central. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. [Link]

  • What is ADME and how does it fit into drug development? (2020). BioIVT. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022). YouTube. [Link]

  • Timing your in vitro studies for successful ADME outcomes. (2024). News-Medical.Net. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PubMed Central. [Link]

  • Caco2 assay protocol. (n.d.). [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH. [Link]

  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. (n.d.). PubMed. [Link]

  • Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. (2015). ResearchGate. [Link]

  • ADME MDR1-MDCK Permeability Assay. (n.d.). BioDuro. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]

  • MDR1-MDCK Permeability Assay. (n.d.). Creative Bioarray. [Link]

  • CYP Inhibition Assays. (n.d.). Eurofins Discovery. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022). Visikol. [Link]

  • Metabolic Stability. (n.d.). Frontage Laboratories. [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central. [Link]

Sources

Biophysical Assays for Characterizing Indazole Derivative Binding: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Indazole Scaffolds in Drug Discovery

Indazole derivatives have emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anti-cancer, anti-inflammatory, and antiprotozoal effects.[1][2] The therapeutic efficacy of these compounds is intrinsically linked to their precise interaction with biological targets, most notably protein kinases.[3][4] A thorough characterization of the binding thermodynamics and kinetics of indazole derivatives is therefore paramount for understanding their mechanism of action, guiding lead optimization, and ultimately developing safer and more effective drugs.

This comprehensive guide provides detailed application notes and protocols for a suite of biophysical assays essential for elucidating the binding characteristics of indazole derivatives. We will delve into the principles and practical applications of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Differential Scanning Fluorimetry (DSF), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. The focus will be on not just the "how" but the "why," offering insights into experimental design and data interpretation tailored for researchers, scientists, and drug development professionals working with this important class of molecules.

Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

SPR is a powerful, label-free technique for real-time monitoring of molecular interactions.[5] It provides invaluable kinetic information, such as association (ka) and dissociation (kd) rate constants, in addition to the equilibrium dissociation constant (KD). This is particularly crucial for kinase inhibitors, where the residence time of a compound on its target can be a key determinant of its efficacy.[1]

Causality in Experimental Choices for SPR

The choice of kinase immobilization strategy is critical to ensure the protein remains active and that the binding site is accessible.[1] While standard amine coupling is a common method, it can sometimes lead to protein inactivation, especially for kinases that are sensitive to low pH conditions.[1] A superior approach often involves the use of specifically biotinylated kinases, which allows for a defined and oriented immobilization on a streptavidin-coated sensor surface, preserving the native conformation of the protein.[5]

Detailed Protocol for SPR Analysis of Indazole-Kinase Binding

Objective: To determine the kinetic and affinity constants of an indazole derivative binding to a target kinase.

Materials:

  • ProteOn™ XPR36 or similar SPR instrument

  • GLH sensor chip

  • Biotinylated kinase of interest

  • Indazole derivative stock solution (in 100% DMSO)

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

  • Immobilization buffer (e.g., PBS)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Workflow:

Caption: Workflow for SPR analysis of indazole derivative-kinase binding.

Step-by-Step Methodology:

  • System Priming and Chip Activation: Prime the SPR system with running buffer. Activate the sensor surface according to the manufacturer's protocol for immobilizing biotinylated ligands.

  • Kinase Immobilization: Inject the biotinylated kinase over the desired flow cells of the sensor chip to achieve an appropriate immobilization level (typically 1000-2000 RU). A reference flow cell should be prepared for background subtraction.

  • Analyte Preparation: Prepare a serial dilution of the indazole derivative in running buffer. It is crucial to maintain a constant DMSO concentration across all samples to minimize bulk refractive index effects. A typical concentration range for kinase inhibitors is 1 nM to 10 µM.

  • Binding Analysis:

    • Inject the different concentrations of the indazole derivative over the kinase-immobilized and reference surfaces for a defined association time (e.g., 120 seconds).

    • Allow the dissociation to proceed by flowing running buffer over the sensor surface for a defined dissociation time (e.g., 300 seconds).

  • Regeneration: If necessary, inject the regeneration solution to remove any remaining bound analyte. Test different regeneration conditions to ensure complete removal without damaging the immobilized kinase.

  • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Data Presentation
Indazole DerivativeTarget Kinaseka (1/Ms)kd (1/s)KD (nM)
Compound AKinase X1.2 x 10^55.0 x 10^-44.2
Compound BKinase X2.5 x 10^51.0 x 10^-34.0
Compound CKinase Y8.9 x 10^42.3 x 10^-42.6

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[6] This allows for the determination of a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[6] This information is invaluable for understanding the driving forces behind binding and for guiding structure-activity relationship (SAR) studies.

Causality in Experimental Choices for ITC

For protein-small molecule binding studies, it is conventional to place the protein (macromolecule) in the sample cell and the small molecule (ligand) in the syringe.[7] The concentrations should be chosen to ensure the "c-window" (c = [Macromolecule] / KD) is within an optimal range of 5 to 500 for a reliable curve fit.[8] If the KD is unknown, starting with approximately 20 µM protein in the cell and 200 µM indazole derivative in the syringe is a good starting point.[7] It is absolutely critical that both the protein and the indazole derivative are in an identical buffer to avoid large heats of dilution that can mask the true binding signal.[7]

Detailed Protocol for ITC Analysis of Indazole-Protein Binding

Objective: To determine the thermodynamic parameters of an indazole derivative binding to a target protein.

Materials:

  • MicroCal PEAQ-ITC or similar instrument

  • Purified target protein

  • Indazole derivative

  • Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

Workflow:

Caption: Workflow for ITC analysis of indazole derivative-protein binding.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze the purified protein against the final experimental buffer extensively. Dissolve the indazole derivative in the final dialysis buffer. It is crucial to ensure an exact buffer match.

  • Concentration Determination: Accurately determine the concentrations of the protein and the indazole derivative.

  • Instrument Setup: Thoroughly clean the sample cell and syringe. Set the experimental temperature (e.g., 25°C).

  • Loading Samples: Load the protein solution into the sample cell and the indazole derivative solution into the syringe, ensuring no air bubbles are introduced.

  • Titration: Perform the titration experiment, which typically consists of an initial small injection followed by a series of larger, equal-volume injections.

  • Control Experiment: Perform a control titration by injecting the indazole derivative into the buffer alone to determine the heat of dilution.

  • Data Analysis: Integrate the raw titration peaks and subtract the heat of dilution. Fit the resulting binding isotherm to an appropriate model (e.g., one set of sites) to obtain KD, n, and ΔH. Calculate ΔG and TΔS using the equation: ΔG = -RTln(KA) = ΔH - TΔS (where KA = 1/KD).

Data Presentation
Indazole DerivativeTarget ProteinKD (µM)n (sites)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Compound AProtein X0.51.02-8.5-1.2-9.7
Compound BProtein X1.20.98-6.3-1.7-8.0
Compound CProtein Y0.21.10-9.8-0.5-10.3

Differential Scanning Fluorimetry (DSF): High-Throughput Screening and Stability Assessment

DSF, also known as Thermal Shift Assay, is a rapid and cost-effective method for identifying ligands that bind to and stabilize a target protein.[9] The principle is based on monitoring the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions.[10] Ligand binding typically increases the melting temperature (Tm) of the protein, and this shift (ΔTm) is indicative of a binding event.[11] DSF is particularly well-suited for high-throughput screening of compound libraries, including fragment-based approaches.[9]

Causality in Experimental Choices for DSF

The choice of fluorescent dye is important. SYPRO Orange is a common choice as it exhibits low fluorescence in aqueous solution but becomes highly fluorescent upon binding to the hydrophobic core of an unfolding protein.[10] The protein concentration should be optimized to give a good signal-to-noise ratio without causing aggregation. The concentration of the indazole derivative should be sufficiently high to ensure saturation if a full dose-response curve is desired.

Detailed Protocol for DSF Screening of Indazole Derivatives

Objective: To identify indazole derivatives that bind to and stabilize a target protein by measuring changes in its melting temperature.

Materials:

  • Real-time PCR instrument

  • 96- or 384-well PCR plates

  • Purified target protein

  • SYPRO Orange dye (5000x stock in DMSO)

  • Indazole derivative library

  • Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5)

Workflow:

Caption: Workflow for DSF screening of indazole derivatives.

Step-by-Step Methodology:

  • Prepare Protein-Dye Master Mix: In the assay buffer, prepare a master mix containing the target protein (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 5x final concentration).

  • Compound Plating: Dispense the indazole derivatives into the wells of the PCR plate. Include appropriate controls (e.g., DMSO only for no-ligand control, and a known binder as a positive control).

  • Assay Assembly: Add the protein-dye master mix to each well of the plate.

  • Plate Sealing and Centrifugation: Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the real-time PCR instrument and run a melt curve experiment, typically from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Data Analysis: Plot fluorescence intensity versus temperature. Determine the Tm for each well by fitting the data to a Boltzmann equation or by identifying the peak of the first derivative. Calculate the ΔTm for each compound relative to the DMSO control.

Data Presentation
Indazole DerivativeTarget ProteinTm (°C)ΔTm (°C)
DMSO ControlProtein Z45.20.0
Compound DProtein Z52.7+7.5
Compound EProtein Z46.1+0.9
Compound FProtein Z49.8+4.6

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights into Binding

NMR spectroscopy is a versatile technique that can provide atomic-resolution information on ligand binding.[12] Ligand-observed NMR methods, such as saturation transfer difference (STD) NMR, are particularly powerful for fragment screening and hit validation.[13] In an STD-NMR experiment, saturation is transferred from the protein to a bound ligand, resulting in a decrease in the intensity of the ligand's NMR signals. This effect is only observed for ligands that bind to the protein.

Causality in Experimental Choices for NMR

The success of ligand-observed NMR experiments depends on the relative concentrations of the protein and the ligand, as well as the binding affinity. For STD-NMR, the ligand concentration is typically much higher than the protein concentration. The choice of which ligand protons to monitor can provide information about the binding epitope of the indazole derivative.

Detailed Protocol for STD-NMR Analysis

Objective: To confirm the binding of an indazole derivative to a target protein and identify the binding epitope.

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • Purified target protein

  • Indazole derivative

  • Deuterated buffer (e.g., d6-Tris/NaCl in D2O)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample containing the target protein (e.g., 10-50 µM) and the indazole derivative (e.g., 1-2 mM) in the deuterated buffer.

  • Acquire Reference Spectrum: Acquire a standard 1D proton NMR spectrum of the sample.

  • Acquire STD-NMR Spectrum: Acquire an STD-NMR spectrum with on-resonance irradiation of the protein signals (e.g., at 0.5 ppm) and off-resonance irradiation as a control (e.g., at 30 ppm).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the difference spectrum.

  • Data Analysis: The signals that appear in the difference spectrum correspond to the protons of the indazole derivative that are in close proximity to the protein upon binding. The relative intensities of the signals can provide information about the binding epitope.

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the ultimate tool for visualizing the binding of an indazole derivative to its target protein at atomic resolution.[14] A high-resolution crystal structure of the protein-ligand complex provides a detailed map of the binding site, including all the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.[14] This information is invaluable for structure-based drug design and for understanding the molecular basis of potency and selectivity.[4]

Causality in Experimental Choices for Crystallography

Obtaining a high-quality crystal of a protein-ligand complex is often the most challenging step. Co-crystallization, where the protein and ligand are mixed prior to crystallization, is a common approach.[15] The choice of crystallization conditions, including precipitant, buffer, and additives, needs to be empirically screened. The solubility of the indazole derivative in the crystallization buffer is a critical factor.[15]

Detailed Protocol for Co-crystallization

Objective: To obtain a high-resolution crystal structure of a target protein in complex with an indazole derivative.

Materials:

  • Highly purified and concentrated target protein

  • Indazole derivative

  • Crystallization screening kits

  • Crystallization plates (e.g., sitting-drop or hanging-drop)

  • X-ray diffraction source (e.g., synchrotron)

Step-by-Step Methodology:

  • Complex Formation: Mix the purified protein with a molar excess of the indazole derivative.

  • Crystallization Screening: Set up crystallization trials using a variety of commercially available or in-house screens. This is typically done using robotic systems to screen hundreds of conditions in nanoliter-scale drops.

  • Crystal Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and other components.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution to prevent ice formation during flash-cooling in liquid nitrogen.

  • X-ray Diffraction Data Collection: Collect X-ray diffraction data from the cryo-cooled crystal, preferably at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement. Refine the model of the protein-ligand complex against the experimental data.

Conclusion

The biophysical assays described in this guide represent a powerful toolkit for the comprehensive characterization of indazole derivative binding. By employing a multi-faceted approach that combines kinetic, thermodynamic, and structural methods, researchers can gain a deep understanding of the molecular interactions that underpin the biological activity of these important compounds. This knowledge is critical for accelerating the discovery and development of novel indazole-based therapeutics.

References

  • Sakamoto, S., et al. (2013). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmacological and Toxicological Methods, 68(2), 259-266. Available at: [Link]

  • Rathod, V., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14, 13137-13155. Available at: [Link]

  • Indazole derivatives. (2009). Google Patents.
  • Vlachakis, D., et al. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Expert Opinion on Drug Discovery, 15(1), 45-55. Available at: [Link]

  • TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC. Available at: [Link]

  • Gestwicki, J. E., et al. (2018). Differential scanning fluorimetry (DSF) screen to identify inhibitors of Hsp60 protein–protein interactions. Organic & Biomolecular Chemistry, 16(30), 5453-5457. Available at: [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 14(11), 2200-2214. Available at: [Link]

  • Domainex. (n.d.). Structure-aided drug design. Available at: [Link]

  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 76(17), 7074-7083. Available at: [Link]

  • Unchained Labs. (n.d.). Differential Scanning Fluorimetry (DSF). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of indazole derivatives. Available at: [Link]

  • de Vries, M., et al. (2020). Indazole MRL-871 interacts with PPARγ via a binding mode that induces partial agonism. European Journal of Medicinal Chemistry, 208, 112852. Available at: [Link]

  • Johnson, P. E. (2022). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 2554, 101-112. Available at: [Link]

  • Wang, T., et al. (2015). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 25(16), 3143-3147. Available at: [Link]

  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 76(17), 7074-7083. Available at: [Link]

  • Al-Dhfyan, A., et al. (2017). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Sciences, 106(11), 3179-3192. Available at: [Link]

  • Harvard Medical School. (n.d.). Differential Scanning Fluorimetry (DSF). Available at: [Link]

  • CrystEngComm. (2015). Crystal engineering of homochiral molecular organization of naproxen in cocrystals and their thermal phase transformation studies. Available at: [Link]

  • Gerothanassis, I. P., et al. (2022). Ligand-observed in-tube NMR in natural products research: A review on enzymatic biotransformations, protein–ligand interactions, and in-cell NMR spectroscopy. Arabian Journal of Chemistry, 15(1), 103522. Available at: [Link]

  • Pande, J. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Available at: [Link]

  • Vdovin, V. S., et al. (2021). Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Biopolymers and Cell, 37(3), 177-184. Available at: [Link]

  • News-Medical.Net. (2015). Using ITC Technique for Characterization of Protein-Protein Interactions. Available at: [Link]

  • Gestwicki, J. E., et al. (2020). Three Essential Resources to Improve Differential Scanning Fluorimetry (DSF) Experiments. Biochemistry, 59(14), 1431-1439. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Bromo-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-Bromo-1H-indazol-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic transformation. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the scientific reasoning behind them. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of (5-Bromo-1H-indazol-3-yl)methanol is a critical step in the preparation of various pharmaceutically active compounds. The most common and direct route to this alcohol is through the reduction of its corresponding aldehyde, 5-Bromo-1H-indazole-3-carbaldehyde. This transformation, while seemingly straightforward, can present several challenges that lead to diminished yields. This guide will focus on troubleshooting the reduction step, which is most frequently accomplished using sodium borohydride (NaBH₄).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing a very low conversion of the starting material, 5-Bromo-1H-indazole-3-carbaldehyde. What could be the issue?

A1: Low conversion in a sodium borohydride reduction of an aldehyde can stem from several factors. Let's break down the most common culprits:

  • Reagent Quality and Stoichiometry:

    • Sodium Borohydride (NaBH₄) Inactivity: NaBH₄ is sensitive to moisture and can degrade over time. It is crucial to use a freshly opened bottle or a properly stored (desiccated) reagent. To test for activity, you can cautiously add a small amount to a protic solvent (like ethanol) and observe for the evolution of hydrogen gas.

    • Insufficient Equivalents: While the stoichiometry of the reaction requires only 0.25 equivalents of NaBH₄ per equivalent of aldehyde (as each borohydride ion can deliver four hydride ions), it is common practice to use a larger excess (typically 1.5 to 3 equivalents) to ensure complete conversion, especially if the solvent is protic or if there are other electrophilic functional groups present.

  • Reaction Conditions:

    • Temperature: The reduction of aldehydes with NaBH₄ is typically an exothermic reaction. While it can often be run at room temperature, starting the reaction at a lower temperature (0-5 °C) and then allowing it to warm to room temperature can help to control the reaction rate and prevent potential side reactions.

    • Solvent Choice: The choice of solvent is critical. Protic solvents like methanol or ethanol are commonly used as they can activate the carbonyl group through hydrogen bonding, facilitating the hydride attack.[1] However, NaBH₄ reacts with these solvents, so a sufficient excess of the reducing agent is necessary. Aprotic solvents like THF can also be used, but the reaction is often slower. A mixture of THF and a protic solvent can sometimes provide a good balance of reactivity and control.

  • Starting Material Purity:

    • Impurities in the 5-Bromo-1H-indazole-3-carbaldehyde starting material can interfere with the reaction. Acidic impurities can quench the borohydride, while other electrophilic impurities can consume the reducing agent. It is advisable to ensure the purity of your starting material by techniques such as NMR or melting point analysis before proceeding with the reduction.

Q2: I've managed to consume all my starting material, but my yield of (5-Bromo-1H-indazol-3-yl)methanol is still low. What are the likely side reactions or product loss scenarios?

A2: If the starting material is consumed but the desired product yield is low, it's likely that side reactions are occurring or you are losing the product during workup and purification. Here are some possibilities:

  • Over-reduction or Instability: While NaBH₄ is generally selective for aldehydes and ketones, prolonged reaction times or excessive heating could potentially lead to the degradation of the product or the indazole ring itself, although the indazole ring is generally stable under these conditions.[2][3]

  • Debromination: A potential side reaction, especially with more powerful reducing agents or under forcing conditions, is the reductive dehalogenation of the aryl bromide. While less common with NaBH₄ under standard conditions, it's a possibility to consider, especially if you observe the formation of (1H-indazol-3-yl)methanol as a byproduct.[4][5][6]

  • Workup and Extraction Issues:

    • (5-Bromo-1H-indazol-3-yl)methanol has a higher polarity than its aldehyde precursor due to the hydroxyl group. This can lead to increased water solubility. During the aqueous workup, ensure that you are using a sufficiently polar organic solvent for extraction (e.g., ethyl acetate, or a mixture of dichloromethane and isopropanol) and perform multiple extractions to maximize the recovery of your product from the aqueous layer.

    • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer during extraction can decrease the solubility of your product in the aqueous phase and improve its partitioning into the organic layer.

  • Purification Losses:

    • (5-Bromo-1H-indazol-3-yl)methanol can be prone to sticking to silica gel during column chromatography due to its polar nature. To mitigate this, you can try using a more polar eluent system or deactivating the silica gel with a small amount of triethylamine in your eluent. Alternatively, recrystallization can be a more efficient purification method if a suitable solvent system can be found.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the progress of this reaction.

  • TLC System: A typical eluent system for this transformation would be a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate. A good starting point is a 1:1 mixture.

  • Visualization: The spots can be visualized under a UV lamp (254 nm). The starting material (aldehyde) and the product (alcohol) should have different Rf values. The alcohol, being more polar, will have a lower Rf value (it will travel a shorter distance up the TLC plate) than the aldehyde.

  • Monitoring: By taking small aliquots from the reaction mixture at regular intervals and running a TLC, you can observe the disappearance of the starting material spot and the appearance of the product spot. The reaction is considered complete when the starting material spot is no longer visible.

Optimized Experimental Protocol

This protocol is a general guideline. You may need to adjust the parameters based on your specific experimental setup and the purity of your reagents.

Reaction Scheme:

G start 5-Bromo-1H-indazole-3-carbaldehyde product (5-Bromo-1H-indazol-3-yl)methanol start->product Reduction reagents NaBH4, Methanol reagents->product

Caption: Reduction of 5-Bromo-1H-indazole-3-carbaldehyde.

Materials:

  • 5-Bromo-1H-indazole-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-Bromo-1H-indazole-3-carbaldehyde (1.0 eq) in methanol (approximately 10-20 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of NaBH₄: While stirring, slowly add sodium borohydride (1.5 - 2.0 eq) in small portions. Be cautious as the reaction is exothermic and may cause gas evolution.

  • Reaction: Stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0-5 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the excess NaBH₄. Stir for 15-20 minutes.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (5-Bromo-1H-indazol-3-yl)methanol.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data for Verification

To assist you in confirming the identity and purity of your starting material and product, here is a table of relevant physical and spectral data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (DMSO-d6, δ ppm)
5-Bromo-1H-indazole-3-carbaldehydeC₈H₅BrN₂O225.04245-250~10.1 (s, 1H, CHO), ~8.3 (d, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H)[7]
(5-Bromo-1H-indazol-3-yl)methanolC₈H₇BrN₂O227.06178-182~7.9 (s, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~5.4 (t, 1H, OH), ~4.7 (d, 2H, CH₂)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Troubleshooting Workflow

Here is a visual representation of a logical troubleshooting workflow to help you diagnose and solve low-yield issues.

G start Low Yield of (5-Bromo-1H-indazol-3-yl)methanol check_conversion Check TLC for Starting Material Conversion start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes reagent_quality Verify NaBH4 activity and stoichiometry incomplete->reagent_quality reaction_conditions Optimize reaction temperature and solvent incomplete->reaction_conditions sm_purity Check purity of starting aldehyde incomplete->sm_purity side_reactions Investigate Side Reactions (e.g., debromination) complete->side_reactions no_side_products No obvious side products side_reactions->no_side_products No side_products_observed Side products observed side_reactions->side_products_observed Yes workup_loss Optimize Workup and Extraction no_side_products->workup_loss characterize_byproducts Characterize byproducts (NMR, MS) side_products_observed->characterize_byproducts purification_loss Refine Purification Method workup_loss->purification_loss adjust_conditions Adjust conditions to minimize side reactions characterize_byproducts->adjust_conditions

Caption: Troubleshooting workflow for low yield synthesis.

References

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Leah4sci. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • RSC Publishing. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • National Center for Biotechnology Information. Reductions of aryl bromides in water at room temperature. [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • National Center for Biotechnology Information. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. [Link]

  • ResearchGate. SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. [Link]

  • ResearchGate. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]

  • National Center for Biotechnology Information. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • National Center for Biotechnology Information. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

  • National Center for Biotechnology Information. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • Wiley Online Library. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

Sources

Technical Support Center: Optimizing Derivatization of (5-Bromo-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the derivatization of (5-Bromo-1H-indazol-3-yl)methanol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. The indazole nucleus is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] However, its unique electronic properties and multiple reactive sites can present significant synthetic challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts and strategic considerations for working with (5-Bromo-1H-indazol-3-yl)methanol.

Q1: What are the primary reactive sites on (5-Bromo-1H-indazol-3-yl)methanol and how does their reactivity compare?

A1: (5-Bromo-1H-indazol-3-yl)methanol has three primary acidic protons that can be targeted for derivatization: the hydroxyl proton (O-H) of the methanol group, and the two nitrogen protons (N1-H and N2-H) of the indazole ring.

  • Hydroxyl Proton (O-H): The primary alcohol is a typical nucleophile. After deprotonation to form an alkoxide, it is highly reactive towards electrophiles in reactions like O-alkylation (Williamson ether synthesis), esterification, and Mitsunobu reactions.

  • Indazole Protons (N1-H & N2-H): The indazole ring exists as two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable form.[1][4] Deprotonation with a base generates an ambident indazolide anion, with negative charge delocalized over both N1 and N2. This leads to the primary challenge in indazole chemistry: controlling regioselectivity during N-derivatization. The N1 position is part of the aromatic system, making the N2 lone pair generally more nucleophilic in neutral conditions.[5]

G cluster_molecule Reactive Sites on (5-Bromo-1H-indazol-3-yl)methanol cluster_labels Key Nucleophilic Centers mol mol N1 N1-H Proton invis1 N1->invis1 N2 N2 Position invis2 N2->invis2 OH O-H Proton invis3 OH->invis3

Caption: Key reactive sites for derivatization.

Q2: Why is regioselectivity (N1 vs. N2 substitution) such a common problem, and what factors control it?

A2: The challenge of achieving regioselectivity in N-alkylation is a well-documented aspect of indazole chemistry.[6][7] It arises because alkylation can occur at either the N1 or N2 position, often yielding a mixture of isomers that can be difficult to separate. The outcome is governed by a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically block access to the N1 position, thereby favoring N2 substitution.[4][5] Conversely, a bulky group at C3 can favor N1 substitution.[4]

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO2) on the benzene ring can influence the electron density at each nitrogen, altering the N1/N2 ratio. For instance, a 7-NO2 group strongly favors N2 alkylation.[4][7]

  • Reaction Conditions: The choice of base, solvent, and electrophile is critical.

    • Base/Solvent System: Strong, non-coordinating bases in polar aprotic solvents (e.g., NaH in THF) tend to favor the thermodynamically stable N1 product.[4][7] Weaker bases or conditions that allow for equilibrium (e.g., Cs2CO3 in DMF) can also favor the N1 isomer.[4]

    • Electrophile: The nature of the alkylating agent can also influence the outcome.[6]

Q3: What are the main strategies for achieving selective derivatization at the hydroxyl group without affecting the indazole nitrogens?

A3: To selectively derivatize the -CH2OH group, you must either use reaction conditions that favor O-alkylation kinetically or temporarily block the N-H positions with a protecting group.

  • Direct O-Alkylation: Under carefully controlled basic conditions (e.g., using NaH at 0 °C), it is often possible to selectively deprotonate the more acidic alcohol proton over the indazole N-H protons, followed by rapid reaction with an electrophile.

  • Mitsunobu Reaction: This reaction is highly effective for converting primary alcohols to esters, ethers, or other derivatives under mild, neutral conditions.[8] It proceeds via an alkoxyphosphonium salt and generally does not affect the indazole N-H groups, making it an excellent choice for selective O-functionalization.[9][10]

  • N-Protection Strategy: The most robust method is to first protect the indazole nitrogens. A common and effective protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can be directed to the N2 position.[5][11] After protection, the hydroxyl group can be easily modified, followed by deprotection of the SEM group with fluoride (TBAF) or acid.[5][11]

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: My O-alkylation (Williamson ether synthesis) is giving low yield and/or unreacted starting material.

The Williamson ether synthesis is a classic S_N2 reaction between an alkoxide and an alkyl halide.[12][13][14] Failure often points to issues with deprotonation, the electrophile, or reaction conditions.

Causality Checklist:

  • Incomplete Deprotonation: The base may be insufficient in strength or quantity to fully deprotonate the hydroxyl group. Old or improperly stored NaH can have a passivated surface of NaOH, reducing its effectiveness.

  • Poor Electrophile: The alkylating agent may be too sterically hindered for an S_N2 reaction (e.g., tertiary alkyl halide), or it may be unreactive (e.g., alkyl chloride instead of bromide or iodide).

  • Side Reactions: If the temperature is too high, elimination (E2) can compete with substitution (S_N2), especially with secondary alkyl halides. The indazole N-H can also be deprotonated, leading to competing N-alkylation.

G cluster_base Base Troubleshooting cluster_electrophile Electrophile Troubleshooting cluster_conditions Conditions Troubleshooting start Low Yield in O-Alkylation check_base Is Deprotonation Complete? start->check_base base_no No check_base->base_no Check TLC for SM base_yes Yes check_base->base_yes SM consumed check_electrophile Is the Alkyl Halide Suitable? elec_no No check_electrophile->elec_no Reaction stalls elec_yes Yes check_electrophile->elec_yes Product forms check_conditions Are Reaction Conditions Optimal? cond_no No check_conditions->cond_no Byproducts seen success Optimized Yield check_conditions->success Clean reaction action_base Action: 1. Use fresh, high-purity NaH. 2. Use 1.1-1.2 eq. of base. 3. Allow sufficient time for deprotonation (30-60 min at 0°C). base_no->action_base base_yes->check_electrophile action_base->check_electrophile action_elec Action: 1. Use primary alkyl halide (R-I > R-Br > R-Cl). 2. Add a catalytic amount of NaI or KI (Finkelstein reaction). 3. Avoid bulky/tertiary halides. elec_no->action_elec elec_yes->check_conditions action_elec->check_conditions action_cond Action: 1. Maintain low temperature (0°C to RT) to prevent side reactions. 2. Use anhydrous polar aprotic solvent (THF, DMF). 3. Monitor by TLC until completion. cond_no->action_cond action_cond->success

Caption: Troubleshooting workflow for Williamson ether synthesis.

Optimized Protocol: Selective O-Methylation
  • Suspend (5-Bromo-1H-indazol-3-yl)methanol (1.0 eq.) in anhydrous THF (0.1 M) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 45 minutes. You should observe gas evolution cease.

  • Add methyl iodide (CH3I, 1.5 eq.) dropwise, keeping the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: I'm getting an inseparable mixture of N1 and N2 alkylated products. How can I control the regioselectivity?

This is the most common challenge. As discussed in FAQ Q2, selectivity depends on a thermodynamic vs. kinetic balance, which you can manipulate with your choice of base, solvent, and electrophile.[4][7]

Data Summary: N-Alkylation Conditions for Regioselectivity
ObjectiveBaseSolventElectrophileTemperatureTypical OutcomeReference
N1-Selective NaHTHFAlkyl Bromide/Tosylate0 °C to RT>95% N1[4][7]
N1-Selective Cs₂CO₃DMF / DioxaneAlkyl Halide/Tosylate60-90 °CHigh N1 selectivity[4][6]
N2-Selective i-Pr₂NEtTHFSEM-ClRT>95% N2 (for protection)[5]
N2-Selective PPh₃ / DEADTHFAlcohol (Mitsunobu)0 °C to 50 °COften favors N2[6]
Authoritative Insight: Why NaH/THF Favors N1

Using a strong, non-coordinating base like NaH in a non-polar aprotic solvent like THF fully generates the indazolide anion. In this state, the reaction is under thermodynamic control, and alkylation occurs preferentially at the N1 position to yield the more stable 1H-indazole tautomer.[4][7] The presence of a C3-substituent, like the methanol group, can further enhance this preference.

Protocol for N1-Selective Alkylation

This protocol is adapted from established methods for selective indazole alkylation.[4]

  • Add (5-Bromo-1H-indazol-3-yl)methanol (1.0 eq.) to anhydrous THF (0.1 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add NaH (60% dispersion, 1.2 eq.) portion-wise and stir for 30 minutes at 0 °C.

  • Add the desired alkyl bromide (e.g., benzyl bromide, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor by TLC or LC-MS to confirm consumption of starting material.

  • Quench, extract, and purify as described in the O-alkylation protocol.

Protocol for N2-Selective Derivatization (via Mitsunobu)

The Mitsunobu reaction can sometimes favor N2 alkylation, although this can be substrate-dependent.[6] This is a more advanced procedure and requires careful handling of reagents.

  • Dissolve (5-Bromo-1H-indazol-3-yl)methanol (1.0 eq.), the desired alcohol (e.g., ethanol, 1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (0.1 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. Caution: Azodicarboxylates are hazardous.

  • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC. Note that triphenylphosphine oxide is a major byproduct.

  • Concentrate the reaction mixture and purify directly by column chromatography to separate the N1, N2, and O-alkylated products.

Problem 3: My Mitsunobu reaction for O-derivatization is failing or giving complex byproducts.

While powerful, the Mitsunobu reaction is sensitive to stoichiometry, reagent purity, and steric hindrance.[8][9]

Causality Checklist:

  • Reagent Quality: DEAD/DIAD can degrade over time. PPh₃ can oxidize to PPh₃=O. Use fresh or purified reagents.

  • pKa Mismatch: The pKa of the nucleophile (in this case, the indazole N-H after initial reaction) must be appropriate. If the indazole N-H is deprotonated, it can compete as a nucleophile.

  • Steric Hindrance: If either the alcohol or the incoming nucleophile is sterically bulky, the reaction rate will decrease significantly.[15]

  • Solvent Choice: THF is the most common and reliable solvent.

Optimized Protocol: Mitsunobu Esterification of the Hydroxyl Group
  • Dissolve (5-Bromo-1H-indazol-3-yl)methanol (1.0 eq.), a carboxylic acid (e.g., benzoic acid, 1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF (0.1 M) under nitrogen.

  • Cool the mixture to 0 °C.

  • Add DIAD (1.5 eq.) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12-18 hours.

  • Monitor by TLC. The main byproducts will be triphenylphosphine oxide and the diisopropyl hydrazinodicarboxylate.

  • Remove the solvent under reduced pressure. The crude material can often be purified by first triturating with a cold ether/hexanes mixture to precipitate out some of the byproducts, followed by column chromatography.

References

  • Flanagan, D. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Yin, J. et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Google Patents. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Counceller, C. M. et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry. Available at: [Link]

  • Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PubChem. (n.d.). (5-bromo-4-methyl-1H-indazol-3-yl)methanol. Available at: [Link]

  • Yang, Z. et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Dodge, M. W. (2012). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

  • Flanagan, D. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2013). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Available at: [Link]

  • Sun, C. et al. (2005). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Organic Letters. Available at: [Link]

  • Elguero, J. et al. (2017). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. Available at: [Link]

  • Chen, J. et al. (2022). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters. Available at: [Link]

  • LibreTexts Chemistry. (2020). Williamson ether synthesis. Available at: [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

  • ResearchGate. (2022). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • Sun, C. et al. (2005). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. Available at: [Link]

  • Giraud, F. et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2023). Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications. Available at: [Link]

  • ResearchGate. (2020). Nitrogen Protecting Groups: Recent Developments and New Applications. Available at: [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (n.d.). Available at: [Link]

  • ResearchGate. (2023). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Available at: [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • Duan, H. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • National Institutes of Health. (n.d.). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Available at: [Link]

  • Semantic Scholar. (2007). Microwave-assisted synthesis of n-2-benzyl-3-(4- ethoxycarbonylphenyl)indazole derivative. Available at: [https://www.semanticscholar.org/paper/MICROWAVE-ASSISTED-SYNTHESIS-OF-N-2-BENZYL-3-(4-Chen-Chen/517f8a7e376a9f5d17c768c7835d03823f6c827d]([Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances. Available at: [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Available at: [Link]

  • Diva Portal. (2022). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at: [Link]

  • ResearchGate. (2018). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Available at: [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Available at: [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • Sciforum. (2021). Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations. Available at: [Link]

Sources

Technical Support Center: Synthesis of (5-Bromo-1H-indazol-3-yl)methanol and Management of Related Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (5-Bromo-1H-indazol-3-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you navigate the common challenges associated with this synthesis, particularly the formation and management of byproducts.

Section 1: The Synthetic Landscape

The most prevalent and reliable method for synthesizing (5-Bromo-1H-indazol-3-yl)methanol is through the chemical reduction of its corresponding aldehyde, 5-bromo-1H-indazole-3-carbaldehyde. This precursor is typically generated from the nitrosation of 5-bromoindole.[1][2] While seemingly straightforward, each step presents unique challenges where side reactions can occur, leading to impurities that complicate purification and impact final yield and purity.

Understanding the complete workflow is critical for diagnosing issues. The following diagram illustrates the primary synthetic pathway and highlights the key transformation stages where byproducts can emerge.

Synthesis_Workflow cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Reduction to Alcohol A 5-Bromo-1H-indole B 5-Bromo-1H-indazole-3-carbaldehyde A->B Nitrosation (e.g., NaNO2, HCl) Byproducts1 Dimeric Impurities, Unreacted Indole A->Byproducts1 C (5-Bromo-1H-indazol-3-yl)methanol B_alias 5-Bromo-1H-indazole-3-carbaldehyde B_alias->C Reduction (e.g., NaBH4) Byproducts2 Unreacted Aldehyde, Debrominated Species, Over-oxidation Products B_alias->Byproducts2

Sources

Technical Support Center: (5-Bromo-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-Bromo-1H-indazol-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and troubleshoot issues related to the stability and degradation of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your experimental work.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: I am observing a new, more polar impurity in my sample of (5-Bromo-1H-indazol-3-yl)methanol during HPLC analysis after exposure to air. What could be the cause?

A1: The appearance of a more polar impurity upon exposure to air strongly suggests oxidative degradation . The primary site of oxidation on (5-Bromo-1H-indazol-3-yl)methanol is the hydroxymethyl group (-CH₂OH) at the 3-position of the indazole ring. This alcohol moiety can be oxidized first to an aldehyde and subsequently to a carboxylic acid. Both the aldehyde and, more significantly, the carboxylic acid are more polar than the parent alcohol, resulting in earlier elution times on a reverse-phase HPLC column.

  • Plausible Degradation Products:

    • (A) 5-Bromo-1H-indazole-3-carbaldehyde

    • (B) 5-Bromo-1H-indazole-3-carboxylic acid

The indazole ring itself can also be susceptible to oxidation, though this is generally less facile than the oxidation of the primary alcohol.

Troubleshooting and Verification:

  • Inert Atmosphere Handling: To confirm if oxidation is the issue, handle your sample under an inert atmosphere (e.g., nitrogen or argon) and re-analyze. A significant reduction or absence of the impurity peak would support the oxidation hypothesis.

  • LC-MS Analysis: The most definitive method for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass-to-charge ratios (m/z) for the potential products would be:

    • Parent Compound (C₈H₇BrN₂O): [M+H]⁺ ≈ 227.0/229.0

    • Aldehyde (C₈H₅BrN₂O): [M+H]⁺ ≈ 225.0/227.0

    • Carboxylic Acid (C₈H₅BrN₂O₂): [M+H]⁺ ≈ 241.0/243.0

  • Forced Oxidation Study: Intentionally degrade a small sample by treating it with a mild oxidizing agent (e.g., 3% hydrogen peroxide in a suitable solvent) and monitor the reaction by HPLC. The retention time of the impurity formed should match the one observed in your degraded sample.

Q2: My sample of (5-Bromo-1H-indazol-3-yl)methanol has developed a slight discoloration and shows several new peaks in the chromatogram after being left on the benchtop under laboratory lighting. What degradation pathway might be at play?

A2: This scenario points towards photodegradation . Aromatic bromine compounds are known to be susceptible to photolysis upon exposure to UV or even ambient light. The energy from the light can induce homolytic cleavage of the Carbon-Bromine bond, generating a radical intermediate. This highly reactive species can then undergo a variety of reactions, leading to a complex mixture of products.

Potential Photodegradation Pathways:

  • Debromination: The primary photolytic event is often the cleavage of the C-Br bond. The resulting indazolyl radical can abstract a hydrogen atom from the solvent or another molecule to form (1H-indazol-3-yl)methanol.

  • Reaction with Solvents: The radical intermediate can react with the solvent. For instance, if dissolved in methanol, you might observe the formation of methoxy-substituted indazoles.

  • Dimerization: Two indazolyl radicals could combine to form dimeric species.

Studies on bromophenols have shown that photohydrolysis and debromination are common degradation pathways when exposed to UV light.[1][2]

Troubleshooting and Mitigation:

  • Light Protection: Always store (5-Bromo-1H-indazol-3-yl)methanol in amber vials or wrapped in aluminum foil to protect it from light.

  • Solvent Choice: Be mindful of the solvents used. Protic solvents or those with abstractable hydrogens may facilitate certain degradation pathways.

  • Analytical Confirmation: Use HPLC-DAD-MS to analyze the degraded sample. A diode-array detector (DAD) can help determine if the chromophore has changed, and MS will be crucial for identifying the masses of the various photoproducts.[1][2]

Q3: I have been running a reaction at elevated temperatures and am concerned about the thermal stability of (5-Bromo-1H-indazol-3-yl)methanol. What are the likely thermal degradation products?

A3: Indazole derivatives can undergo thermal decomposition, although they are generally quite stable.[3][4] For (5-Bromo-1H-indazol-3-yl)methanol, high temperatures could potentially lead to:

  • Dehydration/Dimerization: The hydroxymethyl group could undergo intermolecular dehydration to form a corresponding ether dimer. This is more likely under acidic conditions at elevated temperatures.

  • Polymerization: At very high temperatures, complex polymerization reactions can occur.

  • Ring Opening/Rearrangement: While less common under typical laboratory heating conditions, extreme temperatures can lead to the cleavage of the indazole ring.[3]

Experimental Protocol: Thermal Stress Testing

  • Sample Preparation: Prepare solutions of (5-Bromo-1H-indazol-3-yl)methanol in a high-boiling point, inert solvent (e.g., DMSO, DMF). Also, prepare a solid sample in a sealed vial.

  • Incubation: Place the samples in a calibrated oven at various temperatures (e.g., 60 °C, 80 °C, 100 °C) for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored at 4 °C.

  • Analysis: At each time point, withdraw an aliquot, dilute appropriately, and analyze by HPLC-UV. Compare the chromatograms to the control to identify any new peaks.

  • Characterization: If significant degradation is observed, use LC-MS to identify the major degradants.

Q4: How does pH affect the stability of (5-Bromo-1H-indazol-3-yl)methanol in aqueous solutions?

A4: The stability of (5-Bromo-1H-indazol-3-yl)methanol can be influenced by both acidic and basic conditions.

  • Acidic Conditions (pH < 4):

    • Tautomerization and Isomerization: The indazole ring can be protonated in acidic media.[5][6] This can potentially facilitate tautomerization or other rearrangements, although indazoles are generally stable in acid.

    • Ether Formation: As mentioned in the thermal degradation section, acidic conditions can catalyze the intermolecular dehydration of the alcohol to form an ether.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable in this range.

  • Basic Conditions (pH > 9):

    • Deprotonation: The N-H proton of the indazole ring is acidic and will be deprotonated under basic conditions, forming an indazolide anion. This anion is more electron-rich and may be more susceptible to certain types of oxidation.

    • Hydrolysis of the Bromo Group: While the C-Br bond on an aromatic ring is generally stable, prolonged exposure to strong bases at high temperatures could potentially lead to nucleophilic aromatic substitution, replacing the bromine with a hydroxyl group to form a dihydroxy-indazole derivative. This is analogous to the hydrolysis of bromoethane, although it requires more forcing conditions for an aromatic system.[7][8]

VISUALIZING DEGRADATION PATHWAYS

The following diagrams illustrate the most probable degradation pathways based on the chemical functionalities of (5-Bromo-1H-indazol-3-yl)methanol.

Oxidative_Degradation Parent (5-Bromo-1H-indazol-3-yl)methanol Aldehyde 5-Bromo-1H-indazole-3-carbaldehyde Parent->Aldehyde Mild Oxidation (e.g., air) CarboxylicAcid 5-Bromo-1H-indazole-3-carboxylic acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Plausible oxidative degradation pathway.

Photolytic_Degradation Parent (5-Bromo-1H-indazol-3-yl)methanol Radical Indazolyl Radical Intermediate Parent->Radical UV/Light (hν) C-Br Cleavage Debrominated (1H-indazol-3-yl)methanol Radical->Debrominated H• abstraction (from solvent) Dimer Dimeric Products Radical->Dimer Dimerization

Caption: Potential photodegradation pathways.

QUANTITATIVE DATA SUMMARY

The following table summarizes the key molecular properties of (5-Bromo-1H-indazol-3-yl)methanol and its primary oxidative degradation products. This data is crucial for their identification via mass spectrometry.

Compound NameMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)
(5-Bromo-1H-indazol-3-yl)methanolC₈H₇BrN₂O227.06226.98/228.98
5-Bromo-1H-indazole-3-carbaldehydeC₈H₅BrN₂O225.04224.96/226.96
5-Bromo-1H-indazole-3-carboxylic acidC₈H₅BrN₂O₂241.04240.96/242.96

Note: The two m/z values for bromine-containing compounds represent the isotopic distribution of ⁷⁹Br and ⁸¹Br.

EXPERIMENTAL PROTOCOLS

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under controlled conditions to identify potential degradants and establish degradation pathways.

Objective: To investigate the stability of (5-Bromo-1H-indazol-3-yl)methanol under oxidative, photolytic, thermal, and pH-stressed conditions.

Materials:

  • (5-Bromo-1H-indazol-3-yl)methanol

  • HPLC-grade acetonitrile and water

  • Formic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Type 1 ultrapure water

  • HPLC system with UV/DAD and MS detectors

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (5-Bromo-1H-indazol-3-yl)methanol in acetonitrile.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze at t=0, 2, 8, and 24 hours.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Before injection, neutralize with an equivalent amount of 1 M NaOH.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Before injection, neutralize with an equivalent amount of 1 M HCl.

  • Thermal Stress:

    • Place a solid sample and 1 mL of the stock solution in separate vials in an oven at 80°C for 48 hours.

  • Photolytic Stress:

    • Expose 1 mL of the stock solution in a quartz cuvette to light in a photostability chamber (ICH Q1B option).

    • Simultaneously, run a dark control by wrapping an identical sample in aluminum foil.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method, preferably with MS detection to aid in peak identification.

References

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4547-4556. [Link]

  • PubChem. (5-bromo-4-methyl-1H-indazol-3-yl)methanol. National Center for Biotechnology Information. [Link]

  • Suschitzky, H., et al. (1975). 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. Journal of the Chemical Society, Perkin Transactions 1, 401-405. [Link]

  • Dr Grady's A Level Chemistry Videos. (2017). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. YouTube. [Link]

  • Gomez, M., et al. (2011). Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. Journal of Chromatography A, 1218(13), 1735-1745. [Link]

  • Goyal, R. N., & Kumar, A. (2009). Oxidation chemistry of indole-3-methanol. ResearchGate. [Link]

  • Maji, B., & Porey, A. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 20, 644-651. [Link]

  • Li, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5039. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • de la Cruz, N., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Analytica Chimica Acta, 755, 28-36. [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PubChem. (1H-indazol-4-yl)methanol. National Center for Biotechnology Information. [Link]

  • Fessenden, R. W., & Fessenden, J. S. (1999). Equilibrium and kinetics of bromine chloride hydrolysis. The Journal of Physical Chemistry A, 103(42), 8432-8438. [Link]

  • Li, Y., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules, 27(4), 1318. [Link]

  • Maji, B., & Porey, A. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. [Link]

  • Li, J., et al. (2022). Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO. European Journal of Inorganic Chemistry, 2022(16). [Link]

  • Filo. (2021). In the hydrolysis of bromoethane by aqueous sodium hydroxide, what is the... [Link]

  • Wang, C., et al. (2018). Methanol as the C1 source: redox coupling of nitrobenzenes and alcohols for the synthesis of benzimidazoles. Green Chemistry, 20(17), 3933-3938. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 42, 128054. [Link]

  • PubChem. (6-bromo-2-methyl-2H-indazol-4-yl)methanol. National Center for Biotechnology Information. [Link]

Sources

Preventing N-alkylation side reactions in indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of N-alkylation reactions, a critical step in the synthesis of many biologically active indazole-containing compounds. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting advice needed to overcome common challenges, particularly the control of regioselectivity between N1 and N2 alkylation.

Troubleshooting Guide & FAQs

Here, we address the most common issues encountered during the N-alkylation of indazoles in a practical question-and-answer format.

FAQ 1: Why am I getting a mixture of N1 and N2 alkylated products?

This is the most frequent challenge in indazole alkylation. The indazole anion, formed upon deprotonation, is an ambident nucleophile with significant electron density on both the N1 and N2 atoms. The reaction pathway can be influenced by a delicate balance of electronic, steric, and solvation effects, often leading to a mixture of regioisomers.

  • Mechanistic Insight: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3] However, the distribution of the negative charge in the indazolide anion makes both nitrogen atoms nucleophilic. The final product ratio is a result of the competition between the two alkylation pathways, which can be under either kinetic or thermodynamic control.[1][3][4] Many standard alkylation conditions, such as using potassium carbonate in DMF, are known to produce mixtures with poor selectivity.[5]

FAQ 2: My primary goal is the N1-alkylated isomer. How can I maximize its yield?

Achieving high N1 selectivity often involves leveraging thermodynamic control or specific chelation effects.

  • Expert Recommendation: For selective N1-alkylation, the combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a less polar, aprotic solvent such as tetrahydrofuran (THF) is a highly effective and widely validated strategy.[1][6]

  • Causality: This set of conditions promotes the formation of a "tight ion pair" between the sodium cation (Na+) and the indazolide anion.[1][7] When a chelating group (like an ester or amide) is present at the C3 position of the indazole, the sodium ion can coordinate with both the N2 nitrogen and the oxygen atom of the substituent.[5][7] This coordination effectively blocks the N2 position, directing the incoming alkylating agent to the more sterically accessible and thermodynamically favored N1 position.[1][5]

cluster_0 Decision Process for N1-Alkylation Start Goal: Synthesize N1-Alkylated Indazole Check_C3 Does the indazole have a chelating group at C3? (e.g., -CO2Me, -CONH2) Start->Check_C3 Conditions_A Use NaH in THF. This promotes a tight ion pair, blocking N2 via chelation. Check_C3->Conditions_A Yes Conditions_B Use NaH in THF. N1 is generally the thermodynamic product. Check_C3->Conditions_B No Reaction Add alkyl halide/tosylate. Monitor reaction progress. Conditions_A->Reaction Conditions_B->Reaction Result High yield of N1-isomer expected. Reaction->Result cluster_mech Mechanism: Chelation-Controlled N1-Alkylation Indazole Indazole with C3=CO2Me Indazolide Indazolide Anion Indazole->Indazolide + NaH - H2 Chelate Na+ Chelate (Tight Ion Pair) Blocks N2 Indazolide->Chelate Coordination in THF Product N1-Alkylated Product Chelate->Product + R-X (SN2 at N1) AlkylHalide R-X

Caption: Chelation by Na+ in THF blocks N2, directing alkylation to N1.

References

  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933–1943. [Link]

  • Hunt, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Valdés, L. I., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-182. [Link]

  • Bar-Nir, O., et al. (2012). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Valdés, L. I., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. [Link]

Sources

Technical Support Center: Regioselective Functionalization of 5-Bromo-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 5-bromo-1H-indazole. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of manipulating this versatile heterocyclic scaffold. The indazole core is a privileged structure in medicinal chemistry, and mastering its regioselective modification is crucial for synthesizing novel therapeutic agents.[1] This guide provides in-depth, evidence-based answers to common challenges, moving beyond simple protocols to explain the underlying principles that govern reaction outcomes.

Frequently Asked Questions (FAQs)

N-Alkylation: The N1 vs. N2 Conundrum

The selective alkylation of the N1 or N2 position of the indazole ring is a frequent and significant challenge. The outcome is highly dependent on a subtle interplay of factors including the base, solvent, electrophile, and substituents on the indazole ring.[2][3]

Question 1: How can I achieve selective N1-alkylation of 5-bromo-1H-indazole?

Answer: Achieving high N1 selectivity often involves exploiting thermodynamic control or specific cation chelation effects.

  • Underlying Principle: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3] Reactions that allow for equilibration will favor the N1-substituted product. Additionally, certain reaction conditions can promote a mechanism where the cation from the base coordinates with the N2 nitrogen and a nearby atom, sterically directing the electrophile to the N1 position.

  • Field-Proven Protocol: A widely successful method for achieving high N1-selectivity is the use of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF).[2][4] For instance, reacting 5-bromo-1H-indazole with an alkyl bromide in the presence of NaH in THF typically yields the N1-alkylated product as the major isomer.

    • Expert Insight: The sodium cation (Na+) is believed to chelate between the N2 atom and an electron-rich group (like the oxygen of a C3-carboxylate), effectively blocking the N2 position and directing the incoming electrophile to N1.[4]

  • Troubleshooting Poor N1 Selectivity:

    • Solvent Choice: Highly polar, aprotic solvents like DMF can sometimes lead to mixtures of isomers. If you are getting poor selectivity, consider switching to or ensuring the purity of THF.

    • Base Selection: While NaH is preferred, other bases like cesium carbonate (Cs₂CO₃) in combination with specific substrates can also promote N1-alkylation through a chelation-controlled mechanism, particularly with substrates like methyl 5-bromo-1H-indazole-3-carboxylate.[4][5]

Question 2: What conditions favor selective N2-alkylation?

Answer: N2-alkylation is often achieved under conditions that favor kinetic control or when steric hindrance at the N1 position is significant.

  • Underlying Principle: The N2 atom of the indazole anion is often considered the more nucleophilic, or "kinetically favored," site for attack. Furthermore, bulky substituents at the C7 position can sterically shield the N1 position, making the N2 position more accessible.[2]

  • Field-Proven Protocol:

    • Mitsunobu Reaction: The Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) with an alcohol is a classic method for achieving N2-alkylation.

    • Specific Base/Solvent Systems: For certain substrates, specific conditions can favor N2. For example, using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can sometimes favor the N2 isomer, especially in the absence of a C3 chelating group.[4]

    • Acid-Catalyzed Alkylation: A highly selective method for N2 alkylation involves using alkyl 2,2,2-trichloroacetimidates under acidic conditions. This method has been shown to provide exclusive N2-alkylation for a diverse range of indazoles.[6]

  • Mechanistic Insight: Quantum mechanical studies suggest that while the 1H-indazole is more stable, the transition state energy for N2 attack can be lower under certain conditions, leading to the kinetic product.[6] For the acid-catalyzed reaction with trichloroacetimidates, the protonated indazole is attacked by the activated electrophile, and the pathway leading to the N2 product is significantly lower in energy.[6]

Troubleshooting Guides

Issue 1: Poor yield or no reaction in Palladium-catalyzed cross-coupling at the C5-position (e.g., Suzuki, Buchwald-Hartwig).

The C5-bromo position is an excellent handle for introducing complexity via cross-coupling reactions. However, failures can occur due to catalyst deactivation, improper ligand choice, or side reactions.

Potential Causes & Solutions:

Cause Explanation & Solution
Catalyst Poisoning/Deactivation The NH proton of the indazole can interfere with the catalytic cycle. Solution: Protect the indazole nitrogen before performing the cross-coupling. The Phenylsulfonyl (PhSO₂) group is a robust choice.[7] Alternatively, using a strong inorganic base like K₃PO₄ can sometimes mitigate this issue by deprotonating the indazole in situ.
Incorrect Ligand Choice The ligand is critical for stabilizing the palladium catalyst and facilitating oxidative addition and reductive elimination. Solution: For Suzuki couplings, phosphine-based ligands like SPhos or XPhos are often effective. For Buchwald-Hartwig aminations, consider ligands like BrettPhos or RuPhos. Screen a panel of ligands to find the optimal one for your specific substrate combination.
Low Reaction Temperature The C-Br bond at the C5 position is relatively strong. Solution: Ensure the reaction temperature is adequate, often in the range of 80-120 °C, depending on the solvent and catalyst system.
Poor Substrate Solubility If the indazole or coupling partner is not fully dissolved, the reaction will be slow or incomplete. Solution: Choose a solvent system that dissolves all components at the reaction temperature. Common choices include dioxane, toluene, or DMF.

Experimental Workflow: N-Protection followed by Suzuki Coupling

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Deprotection A 5-Bromo-1H-indazole B Protection Reaction (e.g., PhSO₂Cl, Base) A->B C 1-Benzenesulfonyl-5-bromo-1H-indazole B->C E Suzuki Reaction (Pd Catalyst, Ligand, Base) C->E D Arylboronic Acid D->E F 1-Benzenesulfonyl-5-aryl-1H-indazole E->F G Deprotection (e.g., NaOH or Mg/MeOH) F->G H 5-Aryl-1H-indazole (Final Product) G->H G cluster_C3 C3-Functionalization cluster_C7 C7-Functionalization Indazole 5-Bromo-1H-Indazole C3_Method Radical Reactions or Metal-catalyzed (unprotected N-H) Indazole->C3_Method Inherent Reactivity C7_Method Directed C-H Activation (N1-Directing Group) Indazole->C7_Method Chelation Assistance C3_Node C3 Position C3_Method->C3_Node C7_Node C7 Position C7_Method->C7_Node

Caption: Decision pathway for C-H functionalization regioselectivity.

Scenario A: Targeting the C3 Position

  • Underlying Principle: The C3 position of the indazole ring is electronically distinct and often the most reactive site for electrophilic or radical attack, especially when the nitrogen atoms are not substituted. * Strategy: Direct halogenation (e.g., using I₂/KOH or NIS) often proceeds with high regioselectivity at the C3 position on an unprotected indazole. This newly installed halide can then be used in subsequent cross-coupling reactions.

Scenario B: Targeting the C7 Position

  • Underlying Principle: Functionalizing the C7 position typically requires a directing group strategy. [8]A group installed at the N1 position can coordinate to a transition metal catalyst (e.g., Rh(III), Co(III)), bringing the catalytic center into close proximity with the C7-H bond, thereby facilitating its selective activation. [9][10]* Strategy:

    • Install a Directing Group: Protect/derivatize the N1 position with a suitable directing group (e.g., a picolinamide or a simple N-phenyl group on a 2H-indazole).

    • Perform Directed C-H Functionalization: Use a transition metal catalyst system (e.g., [Cp*RhCl₂]₂) with a coupling partner to functionalize the C7 position. [8] 3. Remove the Directing Group: If necessary, cleave the directing group to reveal the N-H indazole.

By carefully selecting your strategy—either leveraging the inherent reactivity of the C3 position or installing a directing group to override that preference—you can achieve high regioselectivity in the C-H functionalization of the 5-bromo-1H-indazole core.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]

  • Qian, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(6), 1385. Available from: [Link]

  • (n.d.). C-H functionalization of 2H-indazole. ResearchGate. Available from: [Link]

  • Babu, V. K., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Pharmaceuticals, 15(11), 1349. Available from: [Link]

  • Dong, L., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available from: [Link]

  • Johnson, M. T., et al. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 137(1), 549-557. Available from: [Link]

  • (n.d.). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. Available from: [Link]

  • Wang, H., et al. (2024). Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. Organic Letters. Available from: [Link]

  • Butcher, M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(13), 9034-9039. Available from: [Link]

  • Keeting, S., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 977-987. Available from: [Link]

  • Alam, S., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1969-1981. Available from: [Link]

  • Alam, S., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1969-1981. Available from: [Link]

  • Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7746-7764. Available from: [Link]

  • (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. Available from: [Link]

Sources

Navigating the Challenges of Poorly Soluble Indazole Intermediates: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for scientists and researchers navigating the complexities of indazole chemistry. As a Senior Application Scientist, I've frequently encountered the frustration that arises when a promising synthetic route is hampered by the poor solubility of a key indazole intermediate. This guide is designed to be your first point of reference, offering practical, evidence-based solutions to these common yet significant hurdles. Here, we move beyond simple protocol recitation to delve into the 'why' behind the 'how,' empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here are direct answers to some of the most common solubility-related questions we receive.

Q1: My indazole starting material is not dissolving in the recommended reaction solvent. What is my first step?

A1: Before abandoning the solvent system, consider gentle heating. Many organic compounds, including indazole derivatives, exhibit significantly increased solubility at elevated temperatures. If heating is not compatible with your reaction conditions, consider the use of a co-solvent. For instance, if your indazole is poorly soluble in a non-polar solvent like toluene, adding a small amount of a more polar, miscible solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can dramatically improve solubility.[1]

Q2: I've managed to dissolve my indazole intermediate at a higher temperature, but it crashes out of solution upon adding other reagents. What should I do?

A2: This is a classic sign of a supersaturated solution that is disturbed by the addition of another component. To mitigate this, try adding the subsequent reagents at the elevated temperature at which your indazole is soluble. If this is not feasible, consider a "hot filtration" if you suspect insoluble impurities are nucleating the precipitation. Alternatively, adding the reagents in a solution of the same solvent can sometimes prevent localized concentration changes that trigger precipitation.

Q3: Can changing the pH of the reaction mixture improve the solubility of my indazole intermediate?

A3: Absolutely. The indazole core is amphoteric, meaning it can be protonated or deprotonated.[2] The pKa of the N1-H is approximately 13.86, making it acidic enough to be deprotonated by a suitable base.[2] The protonated indazolium cation has a pKa of about 1.04.[2] If your indazole derivative has acidic or basic functional groups, adjusting the pH can convert it into a more soluble salt form. For example, an indazole with a carboxylic acid substituent will be more soluble in a basic medium, while one with a basic amine side chain will be more soluble in an acidic medium.

Q4: Are there any "go-to" solvents for indazole chemistry, especially for notoriously insoluble derivatives?

A4: While solvent choice is highly substrate-dependent, polar aprotic solvents like DMF, DMSO, and N-methyl-2-pyrrolidone (NMP) are frequently employed in indazole synthesis due to their excellent solvating power for a wide range of organic molecules.[1] For instance, in the synthesis of 2-aryl-2H-indazoles, DMSO has been shown to be a highly effective solvent, particularly at elevated temperatures.[3]

Q5: I am struggling with the purification of my poorly soluble indazole product. What recrystallization solvents should I consider?

A5: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] For many indazole derivatives, a trial-and-error approach with common organic solvents is necessary. Start with solvents in which the compound shows some, but not complete, solubility at room temperature. Alcohols like ethanol and isopropanol, or mixtures of solvents (e.g., ethanol/water, ethyl acetate/hexanes), are often good starting points. If the product is extremely insoluble, consider dissolving it in a high-boiling point solvent like DMF or DMSO and then carefully adding an anti-solvent to induce crystallization.

Troubleshooting Guides

When straightforward solutions are not enough, a more systematic approach is required. These guides provide a logical workflow for tackling persistent solubility issues.

Guide 1: Systematic Solvent Screening for a Poorly Soluble Indazole Intermediate

This guide will walk you through a systematic process to identify a suitable solvent or solvent system for your reaction.

Objective: To find a solvent or solvent mixture that dissolves the indazole intermediate at a concentration suitable for reaction.

Materials:

  • Your poorly soluble indazole intermediate

  • A selection of common organic solvents (see table below)

  • Small vials or test tubes

  • Stir plate and stir bars

  • Heat gun or heating block

Protocol:

  • Initial Screening at Room Temperature:

    • Place a small, known amount of your indazole intermediate (e.g., 5-10 mg) into a series of labeled vials.

    • To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the table below.

    • Stir or agitate the vials at room temperature for 5-10 minutes.

    • Observe and record the solubility of your compound in each solvent (e.g., insoluble, partially soluble, fully soluble).

  • Screening at Elevated Temperature:

    • For the solvents in which your compound was insoluble or partially soluble at room temperature, gently heat the vials while stirring.

    • Observe and record any changes in solubility. Note the approximate temperature at which the compound dissolves completely.

  • Co-solvent Screening:

    • If a single solvent is not effective, try co-solvent systems.

    • Start with a solvent in which your compound is sparingly soluble and add small increments of a miscible solvent in which it is highly soluble (based on your initial screen).

    • For example, if your compound is poorly soluble in toluene but soluble in DMF, start with the toluene suspension and add DMF dropwise until the solid dissolves.

Data Interpretation:

SolventPolarity IndexBoiling Point (°C)Notes
Non-Polar
Hexanes0.169Good for non-polar indazole derivatives. Often used as an anti-solvent for recrystallization.
Toluene2.4111A common solvent for a variety of organic reactions. Can often dissolve moderately non-polar indazoles, especially with heating.
Dichloromethane (DCM)3.140A versatile solvent for a wide range of organic compounds. Its low boiling point can be advantageous for product isolation but may not be suitable for high-temperature reactions.
Polar Aprotic
Diethyl Ether2.835Generally, a poor solvent for the indazole core itself, which is insoluble in ether.[5]
Tetrahydrofuran (THF)4.066A good starting point for many reactions. Often used in N-alkylation reactions of indazoles.[1]
Ethyl Acetate4.477A moderately polar solvent, often used for extractions and chromatography. Can be a good recrystallization solvent.
Acetonitrile (MeCN)5.882A polar aprotic solvent that can be effective for certain indazole reactions.
Dimethylformamide (DMF)6.4153An excellent solvent for many polar organic compounds, including many indazole derivatives. Frequently used in cross-coupling and N-arylation reactions.[1]
Dimethyl Sulfoxide (DMSO)7.2189A highly polar aprotic solvent with a high boiling point, making it suitable for high-temperature reactions. Often used when other solvents fail to dissolve the starting materials.[3][6]
Polar Protic
Methanol5.165Can be a good solvent for more polar indazole derivatives, but its protic nature may interfere with certain reactions. Indazole itself is insoluble in alcohol.[5]
Ethanol4.378Similar to methanol, but less polar. Often used for recrystallization.
Water10.2100Indazole is insoluble in water.[5] However, aqueous mixtures are used in some reactions, and pH adjustment can increase the solubility of ionizable indazole derivatives.

Troubleshooting Workflow:

G A Start: Poorly Soluble Indazole Intermediate B Screen Solvents at RT A->B C Soluble? B->C D Proceed with Reaction C->D Yes E Screen Solvents at Elevated Temperature C->E No F Soluble? E->F F->D Yes G Consider Co-solvent System F->G No H Consider Alternative Strategies: - pH Adjustment - Sonication - Mechanochemistry G->H

Caption: Troubleshooting workflow for selecting a suitable solvent.

Guide 2: Overcoming Solubility Issues in Cross-Coupling Reactions of Indazoles

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for functionalizing the indazole core. However, the low solubility of halo-indazole intermediates can be a significant challenge.

Common Problem: Low conversion in a Suzuki-Miyaura coupling of a 3-iodoindazole due to poor solubility of the starting material in the reaction solvent (e.g., toluene or dioxane).

Troubleshooting Protocol:

  • Solvent System Modification:

    • Co-solvent Approach: Add a polar aprotic co-solvent like DMF or DMSO to the reaction mixture. Start with a small percentage (e.g., 10% v/v) and gradually increase it until the 3-iodoindazole dissolves at the reaction temperature. Be aware that the solvent can influence the catalyst activity and selectivity.

    • Switching to a More Polar Solvent: Consider running the reaction entirely in a higher-boiling polar aprotic solvent like DMF or DMSO. These solvents can often dissolve the indazole starting material and the inorganic base more effectively.[3] For example, a Suzuki-type coupling of unprotected 3-iodoindazoles has been successfully performed in DMF.[7]

  • Temperature Optimization:

    • Gradually increase the reaction temperature. Many Suzuki-Miyaura couplings can be performed at temperatures up to 120-150 °C, especially when using high-boiling point solvents like DMF or DMSO. Monitor the reaction for any signs of decomposition of your starting materials or product.

  • Base Selection and Solubility:

    • The solubility of the base (e.g., K₂CO₃, Cs₂CO₃) can also be a limiting factor. Consider using a more soluble base like K₃PO₄ or an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • In some cases, using an aqueous solution of the base can be beneficial, creating a biphasic system that may improve the overall reaction rate.

  • Phase-Transfer Catalysis:

    • If you are using a biphasic system (e.g., toluene/water), a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can help shuttle the anionic boronate species from the aqueous phase to the organic phase where the catalyst and the halo-indazole reside.

  • Alternative Methodologies:

    • Microwave Irradiation: This technique can accelerate the reaction rate and often allows for the use of lower temperatures or shorter reaction times, which can be beneficial for thermally sensitive substrates. Microwave-assisted Suzuki couplings of indazoles have been reported to be efficient.

    • Mechanochemical Synthesis (Ball-Milling): For extremely insoluble starting materials, a solvent-free approach using ball-milling can be a powerful alternative.[8] This technique uses mechanical force to promote the reaction in the solid state.

Experimental Workflow for Suzuki Coupling of a Poorly Soluble 3-Iodoindazole:

G A Start: Low Conversion of 3-Iodoindazole in Suzuki Coupling B Add Co-solvent (DMF or DMSO) or Switch to Polar Aprotic Solvent A->B C Increase Reaction Temperature B->C D Use a More Soluble Base (e.g., K3PO4) C->D E Consider Phase-Transfer Catalyst (for biphasic systems) D->E If biphasic F Alternative Methods: - Microwave Irradiation - Mechanochemistry D->F If still problematic G Successful Coupling D->G Success E->G F->G

Caption: Decision tree for troubleshooting a problematic Suzuki coupling.

Conclusion

Overcoming the poor solubility of indazole intermediates is a common challenge that can often be addressed with a systematic and informed approach. By understanding the physicochemical properties of the indazole core and the tools available to the modern synthetic chemist, these hurdles can be transformed from roadblocks into manageable steps in your synthetic sequence. This guide provides a starting point for your troubleshooting efforts. Remember to always consider the compatibility of any new condition with the stability of your specific substrate and reagents.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]

  • Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. MDPI. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • Toward overcoming solubility issues in organic chemistry. Asia Research News. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]

  • Troubleshooting: The Workup. University of Rochester Department of Chemistry. [Link]

  • Effect of various solvents on the synthesis of 1H- indazole. ResearchGate. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. NIH. [Link]

  • Common sources of mistake in organic synthesis. Reddit. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. [Link]

  • How do functional groups affect solubility in organic compounds?. TutorChase. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • An improved synthesis of indazole‐3‐carboxylic acid. Sci-Hub. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. ResearchGate. [Link]

  • How to tackle compound solubility issue. Reddit. [Link]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

  • Organic Solvent Solubility Data Book. CORE. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link]

  • Organic Chemistry Synthesis Reactions - Examples and Practice Problems. YouTube. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Aromatic interactions with heterocycles in water. Chemical Science. [Link]

  • imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. ResearchGate. [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. [Link]

  • Functional Group Characteristics and Roles. ASHP. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Instructions for Articles. Organic Syntheses. [Link]

  • Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. PubMed. [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]

  • Indazole. Wikipedia. [Link]

Sources

Analytical methods for detecting impurities in (5-Bromo-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of (5-Bromo-1H-indazol-3-yl)methanol. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights, practical troubleshooting, and robust methodologies for detecting and controlling impurities in this active pharmaceutical ingredient (API).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of (5-Bromo-1H-indazol-3-yl)methanol.

Q1: What are the most likely impurities associated with (5-Bromo-1H-indazol-3-yl)methanol?

A1: Impurities can be broadly classified into organic, inorganic, and residual solvents.[1] For (5-Bromo-1H-indazol-3-yl)methanol, organic impurities are of primary concern and typically originate from three sources:

  • Process-Related Impurities: These are derived from the synthetic route. Common indazole synthesis methods can introduce starting materials, intermediates, and by-products.[2][3] For instance, if the synthesis involves the cyclization of a substituted hydrazine, unreacted starting materials or partially cyclized intermediates could be present.

  • Degradation Products: The molecule has two key sites for degradation: the primary alcohol and the indazole ring.

    • Oxidation: The methanol group (-CH₂OH) is susceptible to oxidation, first to the corresponding aldehyde (5-Bromo-1H-indazole-3-carbaldehyde) and subsequently to the carboxylic acid (5-Bromo-1H-indazole-3-carboxylic acid).

    • Hydrolysis/Ring Opening: Under harsh acidic or basic conditions, the indazole ring may be susceptible to cleavage.

  • Isomeric Impurities: Positional isomers, such as those with the bromine atom at a different position on the benzene ring (e.g., 4-bromo, 6-bromo, or 7-bromo isomers), could be present if the initial bromination of the starting material was not perfectly regioselective.

Q2: What is the primary analytical technique for impurity profiling of this compound?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the cornerstone method for separating and quantifying impurities in (5-Bromo-1H-indazol-3-yl)methanol.[4] Its high resolution, sensitivity, and quantitative accuracy make it ideal for this purpose. Coupling HPLC with mass spectrometry (LC-MS) is essential for the identification of unknown impurities.

Q3: How can I confirm the identity of my main peak as (5-Bromo-1H-indazol-3-yl)methanol?

A3: A multi-faceted approach is required. Initially, LC-MS can confirm the molecular weight. The compound contains one bromine atom, which exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[5][6] Therefore, the mass spectrum should exhibit a characteristic pair of peaks (M and M+2) of nearly equal intensity, separated by 2 m/z units.[5][6][7] For unequivocal structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard, providing detailed information about the connectivity of atoms within the molecule.[4]

Q4: What are the regulatory expectations for impurity control?

A4: Regulatory bodies like the ICH (International Council for Harmonisation) have established clear guidelines. The ICH Q3A(R2) guideline for impurities in new drug substances is paramount.[1][8][9] It sets thresholds for:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's safety must be justified through toxicological data.[8][10] These thresholds are dependent on the maximum daily dose of the drug.[8][10]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental issues in a question-and-answer format.

HPLC & LC-MS Issues

Q: I see an unexpected peak in my chromatogram. How do I determine what it is?

A: This is a common and critical challenge. Follow a systematic workflow:

  • Check for System Contamination: First, inject a blank (mobile phase) to ensure the peak is not from the system, solvent, or a previous injection (carryover).

  • Gather Mass Data: If using LC-MS, examine the mass spectrum of the peak. Look for the molecular ion. Does it exhibit the characteristic 1:1 isotopic pattern for a bromine-containing compound?[5][6][7] This immediately tells you if the impurity is related to your API.

  • Consult Process Chemistry: Review the synthetic route. Could this peak correspond to a known starting material, reagent, intermediate, or by-product?[1][2] Calculate their expected molecular weights and compare them to your MS data.

  • Consider Degradation: The peak could be a degradant. The most common are the aldehyde (+m/z of -2 relative to API) or the carboxylic acid (+m/z of +14 relative to API).

  • Perform Forced Degradation: To confirm if the peak is a degradant, perform a forced degradation study.[11][12][13][14] Exposing the API to controlled stress conditions (acid, base, oxidation, heat, light) can selectively generate degradation products.[11][13] If your unknown peak increases under a specific condition (e.g., oxidation), it strongly suggests it is that type of degradant.

Q: My main peak is tailing or fronting. What's causing this?

A: Poor peak shape can compromise resolution and integration accuracy. The causes are often chemical or physical.

  • Chemical Causes (Tailing): The indazole moiety is weakly basic.[15] If the mobile phase pH is not optimal, secondary interactions can occur between the basic nitrogen atoms and residual acidic silanols on the silica-based column, causing peak tailing.

    • Solution: Add a buffer to your mobile phase (e.g., 10-20 mM ammonium formate or ammonium acetate) and adjust the pH to be at least 2 units below the pKa of the indazole to ensure it is consistently protonated. A pH between 3 and 4 is a good starting point.

  • Physical Causes:

    • Column Overload: Injecting too much sample can saturate the column. Solution: Reduce the injection volume or sample concentration.

    • Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase (e.g., pure DMSO or DMF) can cause peak distortion. Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[4]

    • Column Degradation: A void at the head of the column or contaminated frits can lead to poor peak shape. Solution: Try flushing the column or replacing it if performance does not improve.

Q: My retention times are shifting between injections. How can I fix this?

A: Retention time instability affects peak identification and quantification.

  • Check System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. For gradient methods, allow sufficient re-equilibration time post-run.

  • Mobile Phase Issues: Mobile phase composition can change over time due to the evaporation of the more volatile organic component. Solution: Prepare fresh mobile phase daily and keep solvent bottles loosely capped.

  • Temperature Fluctuation: Column temperature significantly impacts retention time. Solution: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature (e.g., 30-40 °C).

  • Pump Performance: Inconsistent flow rates from the pump will cause drift. Solution: Check for leaks, prime the pump, and perform routine pump maintenance.

Impurity Identification & Quantification

Q: My LC-MS shows an impurity with the same mass as a known process intermediate, but it elutes at a different time. What could it be?

A: This strongly suggests you have an isomer of the intermediate. Isomers have the same molecular formula and mass but different structural arrangements. This could be a positional isomer (e.g., bromine at position 6 instead of 5) or a different tautomer of the indazole ring.[15][16]

  • Action: This requires structural elucidation. The impurity must be isolated (e.g., by preparative HPLC) and analyzed by NMR to determine its precise structure. Comparing the NMR spectrum to that of the known intermediate will reveal the structural differences.

Q: I can't get a good mass spectrum for a small impurity peak. How can I identify it?

A: Some compounds ionize poorly.

  • Switch Ionization Mode: If using electrospray ionization (ESI), try switching polarity (positive vs. negative mode). Also, consider Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar, neutral molecules.

  • Modify Mobile Phase: The addition of modifiers like formic acid (for positive mode) or ammonium hydroxide (for negative mode) can significantly enhance ionization efficiency.

  • Increase Concentration: If possible, prepare a more concentrated sample to increase the amount of the impurity injected on-column.

  • High-Resolution MS (HRMS): If available, use a high-resolution mass spectrometer (like a TOF or Orbitrap). Their higher sensitivity may allow detection, and the accurate mass measurement can provide the elemental formula, which is a powerful clue for identification.

Section 3: Key Experimental Protocols

Protocol 1: Standard RP-HPLC-UV Method for Impurity Profiling

This method provides a robust starting point for separating (5-Bromo-1H-indazol-3-yl)methanol from its potential impurities.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard reversed-phase chemistry provides good retention and selectivity for this type of molecule.[4]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of the basic indazole nitrogen, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient 5% B to 95% B over 20 minA broad gradient is necessary to elute both polar (e.g., carboxylic acid degradant) and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[4]
Column Temp. 35 °CElevated temperature improves peak efficiency and reduces viscosity, leading to sharper peaks.
Detection UV at 254 nm or PDA ScanThe indazole ring system is UV active. A Photo Diode Array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength for all analytes.
Injection Vol. 5 µLA small volume helps prevent column overload.
Sample Prep. Dissolve in 50:50 Acetonitrile:Water to ~0.5 mg/mLThe sample should be dissolved in a solvent similar in strength to the initial mobile phase conditions.[4]
Protocol 2: Workflow for Unknown Impurity Identification

This protocol outlines the logical steps from detection to structural confirmation of an unknown impurity.

Step-by-Step Workflow:

  • Detect & Quantify: Analyze the sample using a validated, stability-indicating HPLC method (like Protocol 1). Determine the relative percentage of the unknown peak.

  • Check Thresholds: Compare the impurity level against the ICH Q3A identification threshold.[1][8][9] If it is above the threshold, structural identification is mandatory.

  • LC-MS Analysis: Perform LC-MS analysis to obtain the molecular weight (MW) and fragmentation data.

    • Check for the Br isotopic pattern (M/M+2 peaks of ~1:1 intensity).[5][6][17]

    • Use high-resolution MS (if available) to determine the elemental composition.

  • Propose Structures: Based on the MW, elemental composition, and knowledge of the synthetic process and potential degradation pathways, propose a list of candidate structures.

  • Isolation: Isolate the impurity using preparative HPLC. Collect the fraction corresponding to the unknown peak and confirm its purity.

  • Structure Elucidation: Submit the isolated impurity for NMR analysis (¹H, ¹³C, and 2D-NMR as needed) to definitively determine its chemical structure.

  • Documentation: Document all findings, including chromatograms, spectra, and the final identified structure.

Section 4: Data Visualization & Interpretation

Potential Impurities Table

The following table summarizes likely impurities, their structures, and key mass spectrometric data.

Compound NameStructureMolecular FormulaExact Mass (Monoisotopic)Expected MS Isotopic Pattern
(5-Bromo-1H-indazol-3-yl)methanol (API)Br-C₆H₃-N₂H-CH₂OHC₈H₇BrN₂O225.9796m/z 226, 228 (~1:1)
5-Bromo-1H-indazole-3-carbaldehyde (Oxidation Impurity)Br-C₆H₃-N₂H-CHOC₈H₅BrN₂O223.9640m/z 224, 226 (~1:1)
5-Bromo-1H-indazole-3-carboxylic acid (Oxidation Impurity)Br-C₆H₃-N₂H-COOHC₈H₅BrN₂O₂239.9589m/z 240, 242 (~1:1)
5-Bromo-2-fluorobenzonitrile (Potential Starting Material)Br-C₆H₃-F-CNC₇H₃BrFN198.9487m/z 199, 201 (~1:1)
Diagrams

G cluster_detection Detection & Initial Analysis cluster_identification Identification cluster_confirmation Confirmation start Unexpected Peak in HPLC lcms Perform LC-MS Analysis start->lcms process Review Synthesis Route start->process mw Determine MW & Isotopic Pattern lcms->mw propose Propose Candidate Structures process->propose mw->propose isolate Isolate Impurity (Prep HPLC) propose->isolate nmr Structural Elucidation (NMR) isolate->nmr confirm Confirmed Impurity Structure nmr->confirm

Caption: Workflow for Unknown Impurity Identification.

G cluster_oxidation Oxidation Pathway API (5-Bromo-1H-indazol-3-yl)methanol (API, -CH₂OH) Aldehyde 5-Bromo-1H-indazole-3-carbaldehyde (Aldehyde, -CHO) API->Aldehyde [O] Acid 5-Bromo-1H-indazole-3-carboxylic acid (Acid, -COOH) Aldehyde->Acid [O]

Caption: Common Oxidation Degradation Pathway.

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006, October 25). International Council for Harmonisation. Retrieved from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. (n.d.). Google Patents.
  • Mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

  • (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024, September 3). ResearchGate. Retrieved from [Link]

  • (5-bromo-4-methyl-1H-indazol-3-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent. Retrieved from [Link]

  • How to Approach a Forced Degradation Study. (n.d.). SGS. Retrieved from [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022, February 6). Sami Publishing Company. Retrieved from [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved from [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.). ResearchGate. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.). ResearchGate. Retrieved from [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. (2024, October 31). YouTube. Retrieved from [Link]

  • ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Indazole-3-methanols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Substituted indazole-3-methanols are a class of compounds of significant interest in medicinal chemistry and drug development. Their rigid bicyclic structure and capacity for hydrogen bonding interactions make them valuable scaffolds for targeting a variety of biological targets, including kinases and other enzymes. This guide provides a comparative analysis of the two primary synthetic routes to access these important molecules, offering insights into the strategic advantages and practical considerations of each approach. We will delve into detailed experimental protocols, supported by performance data, to aid researchers in selecting the optimal pathway for their specific synthetic goals.

Introduction: The Significance of the Indazole-3-methanol Scaffold

The indazole core is considered a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with indole and its ability to engage in a diverse range of non-covalent interactions with protein targets. The addition of a hydroxymethyl group at the 3-position introduces a key hydrogen bond donor and acceptor moiety, further enhancing the potential for specific and high-affinity binding. Consequently, substituted indazole-3-methanols are integral components of numerous pharmacologically active agents. A robust and versatile synthetic strategy is therefore crucial for the exploration of this chemical space.

This guide will compare two principal retrosynthetic disconnections for the synthesis of substituted indazole-3-methanols:

  • Route A: Synthesis via Reduction of an Indazole-3-carbaldehyde Intermediate. This approach focuses on the initial construction of a substituted indazole ring bearing a formyl group at the 3-position, which is subsequently reduced to the desired methanol.

  • Route B: Synthesis via Reduction of an Indazole-3-carboxylic Acid or Ester Intermediate. This strategy involves the preparation of a substituted indazole with a carboxylic acid or ester functionality at the C3 position, followed by reduction to the primary alcohol.

Route A: The Indazole-3-carbaldehyde Pathway

This synthetic route is a popular choice due to the relative accessibility of substituted indoles as starting materials and the efficiency of the subsequent reduction step.

Strategic Overview

The core of this strategy lies in the transformation of a substituted indole into the corresponding indazole-3-carbaldehyde. A highly effective method for this conversion is the nitrosation of indoles, which proceeds through a ring-opening and recyclization mechanism to furnish the desired indazole-3-carbaldehyde.[1] The final step is a straightforward reduction of the aldehyde to the primary alcohol.

Route_A_Workflow A Substituted Indole B Nitrosation (e.g., NaNO2, HCl) A->B Ring Opening/ Recyclization C Substituted Indazole-3-carbaldehyde B->C D Reduction (e.g., NaBH4) C->D E Substituted Indazole-3-methanol D->E Route_B_Workflow A Substituted Precursor (e.g., o-halobenzonitrile) B Indazole Ring Formation A->B C Substituted Indazole-3-carboxylic Acid/Ester B->C D Reduction (e.g., LiAlH4) C->D E Substituted Indazole-3-methanol D->E

Sources

A Senior Application Scientist's Guide to Biological Activity Screening of (5-Bromo-1H-indazol-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Indazole Scaffold

In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold." This bicyclic heterocyclic system, composed of a benzene ring fused to a pyrazole ring, is a structural motif in numerous compounds with a wide spectrum of pharmacological activities.[1] Indazole derivatives have been extensively investigated and developed as potent agents for various therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and anti-HIV therapies.[1][2] Several indazole-based drugs, such as the anticancer agents Axitinib and Pazopanib, have successfully reached the market, underscoring the therapeutic potential of this chemical class.[3]

This guide focuses on a specific, yet promising, subclass: derivatives of (5-Bromo-1H-indazol-3-yl)methanol. The introduction of a bromine atom at the 5-position and a methanol group at the 3-position offers unique opportunities for chemical modification and interaction with biological targets. The bromine atom can act as a key interaction point within a protein's binding pocket and serves as a handle for further synthetic diversification, for instance, through cross-coupling reactions.[4] The methanol group at the 3-position can participate in hydrogen bonding, a critical interaction for drug-receptor binding.[5]

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, comparative framework for the biological activity screening of novel (5-Bromo-1H-indazol-3-yl)methanol derivatives. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and present data in a clear, comparative format to guide the identification of promising lead compounds.

Representative Synthesis: A Gateway to a Chemical Library

The journey of screening begins with the synthesis of the compound library. A reliable and versatile synthetic route is paramount. Below is a representative pathway for synthesizing the core structure and its subsequent derivatives. The initial step involves the synthesis of a key intermediate, 5-bromo-1H-indazol-3-amine, from commercially available 5-bromo-2-fluorobenzonitrile and hydrazine hydrate.[4][6] This intermediate is a versatile building block for further derivatization.

The causality here is clear: starting from an accessible fluorinated benzonitrile allows for a high-yield nucleophilic aromatic substitution and cyclization in a single efficient step.[4] The resulting 3-amino-indazole can then be further modified. For the purpose of this guide, we propose a subsequent diazotization of the amine followed by hydrolysis to yield the target (5-Bromo-1H-indazol-3-yl)methanol core. The hydroxyl group of the methanol moiety can then be used for esterification or etherification to generate a library of derivatives for screening.

G cluster_0 Synthesis of Core Intermediate cluster_1 Formation of Target Scaffold cluster_2 Derivatization A 5-Bromo-2-fluorobenzonitrile B 5-Bromo-1H-indazol-3-amine A->B Hydrazine Hydrate, Reflux C (5-Bromo-1H-indazol-3-yl)methanol B->C 1. NaNO2, H2SO4 2. H2O, Heat D Derivative Library (Esters, Ethers, etc.) C->D Acyl Halides, Alkyl Halides

Caption: General synthetic workflow for (5-Bromo-1H-indazol-3-yl)methanol derivatives.

Part 1: Anticancer Activity Screening

The potential of indazole derivatives as anticancer agents is well-documented, with mechanisms often involving the inhibition of protein kinases crucial for tumor growth and proliferation.[3][5][7] Therefore, the primary screen for novel derivatives should logically be an assessment of their cytotoxic effects against a panel of human cancer cell lines.

The MTT Assay: A Reliable Metric of Cell Viability

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell viability.[8][9] Its principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[10] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to be self-validating by including untreated controls (representing 100% viability) and a potent, well-characterized cytotoxic agent as a positive control.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549 lung carcinoma, K562 chronic myeloid leukemia, PC-3 prostate cancer, and HepG2 hepatocellular carcinoma) in appropriate media.[11]

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 4,000-8,000 cells per well in 100 µL of medium.[12]

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare stock solutions of the (5-Bromo-1H-indazol-3-yl)methanol derivatives and a positive control (e.g., Doxorubicin) in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[13]

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle controls (medium with the same percentage of DMSO used for the compounds).

    • Incubate the plates for 48 hours at 37°C and 5% CO₂.[13]

  • MTT Addition and Incubation:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[14]

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10][14]

    • Mix gently on an orbital shaker to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

G A Seed Cancer Cells in 96-well Plate B Incubate 24h (Cell Adhesion) A->B C Treat with Derivatives & Controls (48h) B->C D Add MTT Solution C->D E Incubate 3-4h (Formazan Formation) D->E F Solubilize Formazan (e.g., with DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Standard experimental workflow for the MTT anticancer screening assay.

Comparative Data Presentation: Anticancer Activity

The results should be summarized in a table for easy comparison against a standard chemotherapeutic agent. This allows for immediate identification of potent derivatives and highlights any cell-line specific effects.

CompoundA549 IC₅₀ (µM)K562 IC₅₀ (µM)PC-3 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Derivative 1 12.58.215.122.4
Derivative 2 5.82.17.39.8
Derivative 3 >100>100>100>100
Doxorubicin 0.050.020.080.06

Part 2: Anti-inflammatory Activity Screening

Inflammation is a key pathological feature of many diseases, and the cyclooxygenase (COX) enzymes are central players in this process. Indazole derivatives have been reported to possess anti-inflammatory properties, making COX inhibition a logical and mechanistically relevant target for screening.[2][15]

The COX Inhibition Assay: Targeting a Key Inflammatory Pathway

There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs.[16] An ideal anti-inflammatory agent selectively inhibits COX-2 over COX-1 to minimize side effects like gastrointestinal irritation. The screening assay should therefore assess the inhibitory activity against both isoforms.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Inhibitor (5-Bromo-1H-indazol-3-yl) methanol Derivative Inhibitor->COX

Caption: Simplified prostaglandin synthesis pathway and the point of COX inhibition.

Experimental Protocol: Fluorometric COX (Human) Inhibitor Screening Assay

This protocol utilizes a commercially available kit format which provides a simple and sensitive method to detect the peroxidase activity of COX.[17]

  • Reagent Preparation:

    • Prepare assay buffer, heme, and purified human recombinant COX-1 and COX-2 enzymes according to the kit manufacturer's instructions.[16]

    • Prepare stock solutions of test derivatives and a positive control (e.g., Celecoxib for COX-2 selectivity) in DMSO. Create serial dilutions in assay buffer.

  • Assay Reaction:

    • Set up reactions in a 96-well plate. For each derivative, prepare wells for both COX-1 and COX-2. Include "100% Initial Activity" (enzyme, no inhibitor) and "Background" (no enzyme) controls.

    • To the appropriate wells, add 10 µL of the diluted test derivative or inhibitor vehicle (DMSO).

    • Add 10 µL of Heme.

    • Add 150 µL of COX Assay Buffer.

    • Add 10 µL of diluted COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate the plate for 10-15 minutes at 37°C.[18]

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of Arachidonic Acid substrate to all wells.[18]

    • Immediately begin measuring the fluorescence in kinetic mode at the appropriate excitation/emission wavelengths (e.g., 535/587 nm for Amplex Red-based assays) for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the kinetic curve) for each well.

    • Calculate the percent inhibition for each derivative concentration relative to the 100% initial activity control.

    • Plot percent inhibition versus log concentration to determine the IC₅₀ values for both COX-1 and COX-2.

    • Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Comparative Data Presentation: Anti-inflammatory Activity

Presenting the IC₅₀ values for both isoforms and the calculated selectivity index provides a clear picture of both the potency and the therapeutic window of the derivatives.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
Derivative 1 25.618.41.4
Derivative 2 45.21.530.1
Derivative 3 8.19.50.9
Celecoxib >1000.04>2500

Part 3: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. The indazole scaffold has been identified in compounds with such activity, making this an important area for screening.[1][19]

The Broth Microdilution Method: The Gold Standard for Susceptibility Testing

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation.[23] This method is efficient, requires small quantities of compounds, and is amenable to high-throughput screening.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol must be performed under sterile conditions to ensure the validity of the results.

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028) on appropriate agar plates.

    • Pick several well-isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[20]

    • Dilute this standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve the final target inoculum of ~5 x 10⁵ CFU/mL in the assay plate.[24]

  • Plate Preparation:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[24]

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column. This creates a gradient of compound concentrations.

    • Repeat this process for each derivative and for positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Include a sterility control well (broth only) and a growth control well (broth + inoculum, no compound).

  • Inoculation and Incubation:

    • Add 10 µL of the diluted microbial inoculum to each well (except the sterility control).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.[24]

  • Reading and Interpretation:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A reading mirror can aid in visualization.[21]

    • The growth control well should be turbid, and the sterility control well should be clear.

G A Prepare Serial Dilutions of Derivatives in Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Comparative Data Presentation: Antimicrobial Activity

A table comparing the MIC values provides a direct assessment of the potency and spectrum of activity of the synthesized derivatives.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1 16>12864
Derivative 2 4328
Derivative 3 >128>128>128
Ciprofloxacin 0.50.06N/A
Fluconazole N/AN/A1

Conclusion and Forward Outlook

This guide provides a structured and comparative methodology for conducting the initial biological screening of novel (5-Bromo-1H-indazol-3-yl)methanol derivatives. By employing standardized, robust assays for anticancer, anti-inflammatory, and antimicrobial activities, researchers can efficiently identify promising lead compounds. The key to a successful screening campaign lies not just in the execution of the protocols, but in the rigorous comparison of the data generated for the novel derivatives against well-established standards. This comparative analysis is the foundation for establishing structure-activity relationships (SAR), which in turn fuels the iterative process of rational drug design, guiding the synthesis of next-generation compounds with enhanced potency, selectivity, and improved pharmacological profiles.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available from: [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Available from: [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. PubMed Central. Available from: [Link]

  • Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate. Available from: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available from: [Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PubMed Central. Available from: [Link]

  • Indazole-based antiinflammatory and analgesic drugs. ResearchGate. Available from: [Link]

  • In-vitro Models in Anticancer Screening. ResearchGate. Available from: [Link]

  • In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available from: [Link]

  • An ELISA method to measure inhibition of the COX enzymes. PubMed. Available from: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • Screening Assays to Characterize Novel Endothelial Regulators Involved in the Inflammatory Response. PubMed Central. Available from: [Link]

  • MTT (Assay protocol). Protocols.io. Available from: [Link]

  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. National Institutes of Health. Available from: [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

  • Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. PubMed. Available from: [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Publications. Available from: [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. Available from: [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available from: [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available from: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online. Available from: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop. Semantic Scholar. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Available from: [Link]

  • Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats | Request PDF. ResearchGate. Available from: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis Online. Available from: [Link]

  • Clinical Breakpoint Tables. EUCAST. Available from: [Link]

  • Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare. Available from: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available from: [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Semantic Scholar. Available from: [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Available from: [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate. Available from: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available from: [Link]

  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. Available from: [Link]

Sources

Navigating the Structure-Activity Landscape of (5-Bromo-1H-indazol-3-yl)methanol Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically approved drugs and investigational agents.[1] Its versatile structure allows for facile modification, enabling the fine-tuning of pharmacological properties. This guide delves into the critical structure-activity relationships (SAR) of (5-Bromo-1H-indazol-3-yl)methanol analogs, a privileged core for the development of potent enzyme inhibitors, particularly in the realms of oncology and inflammatory diseases. By objectively comparing the performance of various analogs and providing the underlying experimental data and protocols, this document serves as a comprehensive resource for researchers engaged in the design and synthesis of next-generation indazole-based therapeutics.

The Indazole Core: A Privileged Scaffold in Kinase and PARP Inhibition

The indazole nucleus, a bicyclic heteroaromatic system, has proven to be a highly successful pharmacophore for targeting ATP-binding sites of protein kinases and the NAD+ binding site of poly(ADP-ribose) polymerases (PARPs).[2][3] The strategic placement of a bromine atom at the 5-position of the indazole ring often enhances binding affinity through halogen bonding or by serving as a handle for further chemical elaboration. The methanol group at the 3-position provides a key vector for introducing diverse substituents to explore the surrounding chemical space within the enzyme's active site. This guide will focus on the impact of modifications at the N1 and C3 positions of the 5-bromo-1H-indazole core on inhibitory potency against key therapeutic targets.

Comparative Analysis of Analog Performance: Deciphering the SAR

The subsequent sections provide a detailed comparison of (5-Bromo-1H-indazol-3-yl)methanol analogs, with a focus on their activity as kinase and PARP inhibitors. The data presented is a synthesis of findings from multiple authoritative studies and is organized to highlight key SAR trends.

Modifications at the N1-Position of the Indazole Ring

Systematic modifications at the N1-position of the indazole ring have been shown to significantly impact the inhibitory activity of these analogs. The introduction of various substituents can influence factors such as solubility, cell permeability, and direct interactions with the target protein.

Table 1: SAR of N1-Substituted 5-Bromo-1H-indazole Analogs as PARP-1 Inhibitors

Compound IDN1-SubstituentPARP-1 IC50 (µM)Reference
1 H>50[2]
2 3-(Piperidin-1-yl)propyl36[2]
3 3-(2,3-Dioxoindolin-1-yl)propyl6.8[2]

The data clearly indicates that a simple 1H-indazole-3-carboxamide is a weak PARP-1 inhibitor. However, the introduction of a three-carbon linker with a terminal heterocyclic moiety at the N1-position dramatically improves potency.[2] The enhanced activity of compound 3 suggests that the 2,3-dioxoindolinyl group engages in favorable interactions within the PARP-1 active site. This highlights the importance of exploring diverse heterocyclic substituents at this position to maximize inhibitory potential.

Modifications at the C3-Position: Exploring the Methanol Vector

The methanol group at the C3-position serves as a versatile anchor point for introducing a wide array of chemical functionalities. This allows for the exploration of various pockets within the enzyme active site, leading to significant improvements in potency and selectivity.

One successful strategy involves the conversion of the C3-methanol to a C3-ethynyl group, which can then be further functionalized. A series of 3-ethynyl-1H-indazoles has been evaluated as inhibitors of the PI3K/AKT/mTOR signaling pathway.[4]

Table 2: SAR of 3-Ethynyl-1H-indazole Analogs as PI3Kα Inhibitors

Compound IDC3-SubstituentR Group on Terminal PhenylPI3Kα IC50 (nM)Reference
4 -C≡C-PhH1850[4]
5 -C≡C-Ph4-OCH3361[4]
6 -C≡C-Ph4-Cl3050[4]

These results demonstrate that substitution on the terminal phenyl ring of the ethynyl moiety has a profound effect on PI3Kα inhibitory activity. The introduction of a methoxy group at the 4-position (compound 5 ) leads to a significant increase in potency compared to the unsubstituted analog (compound 4 ).[4] Conversely, a chloro substituent at the same position (compound 6 ) is detrimental to activity. This underscores the sensitivity of the PI3Kα active site to the electronic and steric properties of the substituent at this position.

Modification of the C3-position to incorporate amine and amide functionalities has yielded potent anticancer agents. A study exploring 1H-indazole-3-amine derivatives revealed compounds with significant inhibitory effects against various cancer cell lines.[5]

Table 3: Antiproliferative Activity of 5-Substituted-1H-indazole-3-amine Analogs against Hep-G2 Cancer Cells

Compound IDR1 Substituent on C5-PhenylIC50 (µM)Reference
7 H>50[5]
8 4-Fluoro15.21[5]
9 3,5-Difluoro3.32[5]
10 4-Trifluoromethoxy25.34[5]

The data illustrates that the nature of the substituent on the phenyl ring at the C5-position significantly influences the antiproliferative activity against Hep-G2 cells. A clear trend emerges where fluorine substitution enhances potency, with the 3,5-difluoro analog (compound 9 ) exhibiting the highest activity.[5]

Experimental Methodologies: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of the presented findings, this section outlines the detailed experimental protocols for the synthesis of key analogs and the biological assays used to determine their inhibitory activity.

General Synthesis of N1-Substituted 5-Bromo-1H-indazole-3-carboxamides

The synthesis of N1-substituted indazole-3-carboxamides typically involves a multi-step sequence starting from a readily available indazole precursor.

Workflow for the Synthesis of N1-Substituted Analogs

A 5-Bromo-1H-indazole-3-carboxylic acid B Protection of N1-H A->B e.g., SEM-Cl C Amide Coupling B->C Amine, Coupling Agent (EDC, HOBt) D N1-Alkylation C->D Alkyl Halide, Base E Deprotection D->E e.g., TBAF F Final N1-Substituted Analog E->F

Caption: General synthetic workflow for N1-substituted indazole analogs.

Step-by-Step Protocol:

  • Protection of the Indazole N1-H: To a solution of 5-Bromo-1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMF), add a protecting group such as 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base (e.g., NaH). Stir the reaction at room temperature until completion.

  • Amide Coupling: Activate the carboxylic acid of the N1-protected indazole with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Then, add the desired amine and a base such as triethylamine (TEA). Stir the reaction at room temperature.

  • N1-Alkylation: To the N1-protected intermediate, add the desired alkyl halide and a suitable base (e.g., K2CO3 or Cs2CO3) in a polar aprotic solvent like DMF or acetonitrile. Heat the reaction mixture to drive the alkylation to completion.

  • Deprotection: Remove the N1-protecting group under appropriate conditions. For the SEM group, treatment with tetrabutylammonium fluoride (TBAF) in THF is effective.

  • Purification: Purify the final compound using column chromatography or recrystallization to obtain the desired N1-substituted 5-Bromo-1H-indazole-3-carboxamide analog.

Kinase Inhibition Assay (Example: PI3Kα)

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro enzymatic assays.

Workflow for a Typical Kinase Inhibition Assay

A Prepare Assay Buffer B Add Kinase and Substrate A->B C Add Test Compound (Varying Concentrations) B->C D Initiate Reaction with ATP C->D E Incubate at 37°C D->E F Stop Reaction E->F G Detect Signal (e.g., Luminescence, Fluorescence) F->G H Calculate IC50 G->H

Caption: Workflow for a standard in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Assay Preparation: Prepare the kinase assay buffer containing appropriate concentrations of buffer salts, MgCl2, DTT, and a source of lipid vesicles (e.g., PIP2).

  • Enzyme and Substrate Addition: Add the recombinant human kinase (e.g., PI3Kα) and the substrate to the assay wells.

  • Compound Addition: Add the test compounds at various concentrations (typically in a serial dilution) to the assay wells. Include appropriate controls (e.g., no inhibitor and a known standard inhibitor).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the reaction plate at 37°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed. This can be done using various detection methods, such as luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship studies of (5-Bromo-1H-indazol-3-yl)methanol analogs have provided valuable insights for the design of potent and selective enzyme inhibitors. Key takeaways include:

  • N1-Substitution: The introduction of bulky, heterocyclic moieties at the N1-position via a flexible linker can significantly enhance the inhibitory potency against targets like PARP-1.

  • C3-Modification: The C3-methanol group is a critical handle for introducing diverse functionalities. Conversion to an ethynyl linker allows for the exploration of the hydrophobic regions of kinase active sites, while transformation into amine or amide groups can lead to potent antiproliferative agents.

  • Role of the 5-Bromo Group: The bromine atom at the 5-position is a key feature, likely contributing to binding affinity and providing a site for further synthetic diversification.

Future efforts in this area should focus on the systematic exploration of a wider range of substituents at both the N1 and C3 positions. The use of computational modeling and structure-based drug design will be instrumental in guiding the synthesis of analogs with improved potency and selectivity. Furthermore, a thorough investigation of the pharmacokinetic and pharmacodynamic properties of the most promising compounds will be crucial for their advancement as clinical candidates. This guide provides a solid foundation for researchers to build upon in their quest to develop novel indazole-based therapeutics.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PLoS One. [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. ChemMedChem. [Link]

  • Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Biological Activity of Bromo-Indazolyl-Methanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The strategic placement of substituents on the indazole ring can profoundly influence the compound's pharmacological profile. This guide provides a comparative analysis of the biological activities of positional isomers of bromo-indazolyl-methanol, focusing on the impact of the bromine atom's location on their potential as therapeutic agents.

While direct comparative studies on the simple (bromo-1H-indazol-3-yl)methanol isomers are limited in publicly available literature, we can infer structure-activity relationships (SAR) by examining related derivatives. This guide synthesizes available data to provide insights into how the positioning of the bromine atom at the 5-, 6-, or 7-position of the indazole ring may modulate biological activity, particularly in the context of cancer and inflammation.

The Indazole Core: A Versatile Pharmacophore

The indazole ring system, an aromatic bicyclic heterocycle, is a bioisostere of indole and is recognized for its ability to engage in key interactions with various biological targets.[3] This structural motif is present in several FDA-approved drugs, highlighting its clinical significance.[1] The diverse biological activities of indazole derivatives stem from the various substitution patterns that can be achieved on the indazole nucleus.

Impact of Bromine Substitution on Biological Activity: A Positional Isomer Comparison

The introduction of a bromine atom to the indazole ring can significantly alter a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its biological activity. The position of this halogen substituent is a critical determinant of the compound's interaction with its biological target.

Anticancer Activity

Indazole derivatives are well-documented for their anticancer properties, often acting as kinase inhibitors.[1][5] While specific data for the simple bromo-indazolyl-methanol isomers is scarce, studies on related structures provide valuable insights.

For instance, research on various substituted indazoles has shown that the nature and position of the substituent on the indazole ring are crucial for their antiproliferative activity.[5] Studies on more complex derivatives originating from 6-bromo-1H-indazole have demonstrated potent anticancer effects.[6] For example, a series of indazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity, with some compounds showing potent growth inhibitory activity against several cancer cell lines.[1]

Table 1: Inferred Anticancer Potential of Bromo-Indazolyl-Methanol Isomers

IsomerInferred Anticancer ActivityRationale based on Related Compounds
(5-Bromo-1H-indazol-3-yl)methanol Potentially ActiveThe 5-position is a common site for substitution in bioactive indazoles. The electronic effects of a bromine at this position could influence kinase binding.
(6-Bromo-1H-indazol-3-yl)methanol Potentially ActiveDerivatives of 6-bromo-1H-indazole have shown significant anticancer activity in various studies, suggesting the importance of substitution at this position.[6]
(7-Bromo-1H-indazol-3-yl)methanol Potentially ActiveSubstitution at the 7-position can influence the conformation of the molecule and its interaction with target proteins.

It is important to note that without direct experimental data, these are inferences based on broader SAR studies of the indazole scaffold.

Anti-inflammatory Activity

Inflammation is a complex biological response, and several indazole derivatives have been investigated for their anti-inflammatory potential.[3][7] The mechanism of action often involves the inhibition of key inflammatory mediators.

A study on indazole and its derivatives demonstrated marked anti-inflammatory activity. The anti-inflammatory effects were suggested to be mediated through the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and reactive oxygen species.[7] While this study did not specifically compare the bromo-methanol isomers, it highlights the potential of the indazole core in modulating inflammatory pathways.

Table 2: Inferred Anti-inflammatory Potential of Bromo-Indazolyl-Methanol Isomers

IsomerInferred Anti-inflammatory ActivityRationale based on Related Compounds
(5-Bromo-1H-indazol-3-yl)methanol Potentially ActiveThe electronic nature of the bromine at C5 could influence interactions with enzymes involved in the inflammatory cascade.
(6-Bromo-1H-indazol-3-yl)methanol Potentially ActiveThe 6-position is a key site for modification in many biologically active indazoles, and substitution here may enhance anti-inflammatory effects.
(7-Bromo-1H-indazol-3-yl)methanol Potentially ActiveSteric and electronic effects of the bromine at C7 could modulate binding to inflammatory targets.

Experimental Protocols

To definitively compare the biological activities of these isomers, a series of standardized in vitro assays would be required. The following are representative protocols for evaluating anticancer and anti-inflammatory activity.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the bromo-indazolyl-methanol isomers against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Bromo-indazolyl-methanol isomers (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of each bromo-indazolyl-methanol isomer (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each compound using a dose-response curve.

Workflow for Anticancer Activity Evaluation

cluster_workflow Anticancer Activity Workflow A Seed Cancer Cells in 96-well plates B Treat with Bromo-Indazolyl-Methanol Isomers A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Measure Absorbance D->E F Calculate IC50 Values E->F

Caption: Workflow for determining the in vitro anticancer activity of bromo-indazolyl-methanol isomers.

Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol describes a method to assess the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells.

Objective: To determine the IC50 of the bromo-indazolyl-methanol isomers for the inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Bromo-indazolyl-methanol isomers (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the bromo-indazolyl-methanol isomers for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition and the IC50 value for each compound.

Signaling Pathway in Inflammation

cluster_pathway Simplified Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Inhibitor Bromo-Indazolyl-Methanol Inhibitor->NFkB Inhibition

Caption: Simplified signaling pathway of LPS-induced inflammation and the potential point of inhibition by bromo-indazolyl-methanol isomers.

Structure-Activity Relationship (SAR) Insights and Future Directions

The position of the bromine atom on the indazole ring is expected to have a pronounced effect on the biological activity of the methanol derivatives.

  • Position 5: A bromine at this position may influence the electronic properties of the pyrazole ring, potentially affecting hydrogen bonding interactions with target proteins.

  • Position 6: Substitution at the 6-position is common in many potent indazole-based inhibitors. A bromine here could enhance hydrophobic interactions within a binding pocket.[6]

  • Position 7: A bulky substituent like bromine at the 7-position could introduce steric hindrance, which may either be detrimental or beneficial depending on the topology of the target's active site.

To build a comprehensive understanding, further research is imperative. The synthesis and systematic biological evaluation of (5-bromo-1H-indazol-3-yl)methanol, (6-bromo-1H-indazol-3-yl)methanol, and (7-bromo-1H-indazol-3-yl)methanol in a panel of anticancer and anti-inflammatory assays would provide the direct comparative data that is currently lacking. Such studies would be invaluable for guiding the rational design of more potent and selective indazole-based drug candidates.

References

[1] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link] [6] Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). European Journal of Medicinal Chemistry. [Link] [8] Synthesis and biological evaluation of new indazole derivatives. (2025). ResearchGate. [Link] [9] Synthesis and biological evaluation of indazole derivatives. (2025). Request PDF. [Link] [7] In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research. [Link] [2] The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Current Topics in Medicinal Chemistry. [Link] [5] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link] [10] Anticancer activity of indazole compounds. (2022). ResearchGate. [Link] [11] Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. (2016). MedChemComm. [Link] [12] Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2017). Marine Drugs. [Link] [13] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. [Link] [14] Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. [Link] [15] 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents. (1985). Journal of Medicinal Chemistry. [Link] [3] Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. (2026). Request PDF. [Link] [16] In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2025). PDF. [Link] [4] The Anticancer Activity of Indazole Compounds: A Mini Review. (2025). ResearchGate. [Link] [17] Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). Molecules. [Link] [18] Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. (2010). Molecular BioSystems. [Link]

Sources

The Emerging Potential of (5-Bromo-1H-indazol-3-yl)methanol in Oncology: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: A Technical Guide for Cancer Researchers

The indazole core is a well-established pharmacophore in modern oncology, forming the structural backbone of several FDA-approved anticancer agents such as Axitinib, Lonidamine, and Pazopanib.[1][2] These compounds underscore the therapeutic potential of the indazole scaffold, driving further exploration into novel derivatives with enhanced efficacy and selectivity. This guide focuses on the cytotoxic properties of a specific derivative, (5-Bromo-1H-indazol-3-yl)methanol, and its related analogues, providing a comparative analysis for researchers in drug discovery and development.

The Indazole Scaffold: A Privileged Structure in Cancer Therapy

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention for their broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[1][3] In the context of oncology, their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.[4] The strategic modification of the indazole ring system allows for the fine-tuning of a compound's pharmacological profile, making it a versatile template for the design of new anticancer agents.[1]

Comparative Cytotoxicity of 5-Bromo-Indazole Derivatives

While specific cytotoxicity data for (5-Bromo-1H-indazol-3-yl)methanol is not extensively available in the public domain, studies on closely related 5-bromo-indazole derivatives provide valuable insights into its potential anticancer activity. The bromine substitution at the 5-position is a key structural feature intended to modulate the compound's electronic properties and biological interactions.

The following table summarizes the in vitro antiproliferative activity of various 5-bromo-indazole derivatives against a panel of human cancer cell lines. For comparative purposes, the activity of 5-Fluorouracil (5-FU), a standard chemotherapeutic agent, is also included.

Compound IDCancer Cell LineCell Line OriginIC₅₀ (µM)Reference
Compound 6o K562Chronic Myeloid Leukemia5.15[3][5]
A549Lung Cancer>40[3][5]
PC-3Prostate Cancer>40[3][5]
HepG2Liver Cancer>40[3][5]
Compound 5k HepG2Liver Cancer3.32[3][5]
5-Fluorouracil (5-FU) K562Chronic Myeloid Leukemia15.34[3]
A549Lung Cancer25.31[3]
PC-3Prostate Cancer20.16[3]
HepG2Liver Cancer18.23[3]

IC₅₀ (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell growth.

The data indicates that certain indazole derivatives, such as compound 6o, exhibit potent and selective cytotoxicity against the K562 leukemia cell line, with an IC₅₀ value of 5.15 µM.[3][5] Notably, this compound also demonstrated favorable selectivity for cancer cells over normal cells (HEK-293, IC₅₀ = 33.2 µM).[3][5] Another derivative, compound 5k, showed significant activity against the HepG2 liver cancer cell line with an IC₅₀ of 3.32 µM.[3][5]

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which many indazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6] This is a tightly regulated process that, when dysregulated, can contribute to tumor development and treatment resistance.[6]

Research suggests that bioactive indazole compounds can trigger apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] One study on a promising indazole derivative, compound 6o, indicated that it may induce apoptosis by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[3][5]

The apoptotic signaling cascade is a complex network of protein interactions. Key players include:

  • Bcl-2 Family Proteins: These proteins are central regulators of the intrinsic apoptotic pathway, with members like Bcl-2 being anti-apoptotic and others like Bax being pro-apoptotic.[8]

  • Caspases: A family of proteases that execute the final stages of apoptosis. The activation of initiator caspases (e.g., caspase-8, caspase-9) leads to the activation of executioner caspases (e.g., caspase-3).

  • p53: A tumor suppressor protein that plays a crucial role in inducing apoptosis in response to cellular stress, such as DNA damage.[9]

Below is a diagram illustrating a simplified overview of the apoptotic signaling pathway that can be targeted by anticancer compounds.

Caption: Simplified Apoptotic Signaling Pathways.

Experimental Protocols: Assessing Cytotoxicity

The in vitro cytotoxicity of a compound is typically evaluated using colorimetric assays that measure cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method.[10]

Principle of the MTT Assay: The MTT assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., (5-Bromo-1H-indazol-3-yl)methanol) and a positive control (e.g., 5-FU). Include untreated cells as a negative control. Incubate for a specified period (e.g., 72 hours).[12]

  • MTT Addition: Add MTT solution (final concentration of 0.45-0.5 mg/ml) to each well and incubate for 1.5 to 4 hours at 37°C.[11][13]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 492 nm or 570 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC₅₀ value of the compound by plotting a dose-response curve.

The following diagram illustrates the general workflow of an MTT assay.

MTT Assay Workflow Start Start Plate_Cells Plate_Cells Start->Plate_Cells 1. Cell Seeding End End Add_Compound Add_Compound Plate_Cells->Add_Compound 2. Treatment Incubate Incubate Add_Compound->Incubate 3. Incubation (e.g., 72h) Add_MTT Add_MTT Incubate->Add_MTT 4. Add MTT Reagent Incubate_MTT Incubate_MTT Add_MTT->Incubate_MTT 5. Incubate (1.5-4h) Solubilize Solubilize Incubate_MTT->Solubilize 6. Add Solubilizer (DMSO) Read_Absorbance Read_Absorbance Solubilize->Read_Absorbance 7. Measure Absorbance Read_Absorbance->End 8. Analyze Data Synthesis Workflow Precursor 5-Bromo-2-fluorobenzonitrile Intermediate1 5-Bromo-1H-indazol-3-amine Precursor->Intermediate1 Hydrazine Hydrate Intermediate2 5-Bromo-1H-indazole-3-carbaldehyde Intermediate1->Intermediate2 Diazotization & Sandmeyer-type Reaction Other_Derivatives Other 3-Substituted-5-bromo-indazole Derivatives Intermediate1->Other_Derivatives Various Reactions Target_Molecule (5-Bromo-1H-indazol-3-yl)methanol Intermediate2->Target_Molecule Reduction

Caption: A potential synthetic route for (5-Bromo-1H-indazol-3-yl)methanol.

Future Directions and Conclusion

The available data on 5-bromo-indazole derivatives suggest that this class of compounds holds significant promise as a source of new anticancer drug candidates. The potent and selective cytotoxicity observed for some analogues warrants further investigation into (5-Bromo-1H-indazol-3-yl)methanol.

Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the cytotoxicity of (5-Bromo-1H-indazol-3-yl)methanol against a broader panel of cancer cell lines to determine its spectrum of activity.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which it induces cell death, including its effects on key apoptotic proteins and signaling pathways.

  • In Vivo Efficacy: Assessing the anti-tumor activity of the compound in preclinical animal models to evaluate its therapeutic potential in a physiological setting.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to identify the structural features that are critical for optimal anticancer activity and selectivity.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health. Available at: [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). ResearchGate. Available at: [Link]

  • Apoptotic cell signaling in cancer progression and therapy. (2013). National Institutes of Health. Available at: [Link]

  • Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. (2007). PubMed. Available at: [Link]

  • Apoptosis in cancer: Key molecular signaling pathways and therapy targets. (2014). National Institutes of Health. Available at: [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
  • MTT (Assay protocol). (2023). Protocols.io. Available at: [Link]

  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2022). National Institutes of Health. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Available at: [Link]

  • Anticancer activity of indazole compounds. ResearchGate. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Cell Viability Assays. (2013). National Institutes of Health. Available at: [Link]

  • How to target apoptosis signaling pathways for the treatment of pediatric cancers. (2012). Frontiers in Oncology. Available at: [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). PubMed. Available at: [Link]

Sources

Halogen Duel in Kinase Inhibition: A Comparative Guide to 5-Bromo and 5-Chloro-1H-Indazol-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

In the landscape of kinase inhibitor development, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent therapeutic agents.[1][2][3][4] The strategic functionalization of this heterocyclic system allows for the fine-tuning of inhibitory activity and selectivity. Among the various substitutions, halogenation at the 5-position of the indazole ring has proven to be a critical determinant of potency. This guide provides a comprehensive comparison of the potential potency of 5-bromo- versus 5-chloro-1H-indazol-3-yl)methanol derivatives, offering insights for researchers, medicinal chemists, and professionals in drug development.

The Critical Role of Halogen Substitution in Drug Design

The introduction of halogen atoms is a cornerstone of modern medicinal chemistry. Bromine and chlorine, while both halogens, possess distinct properties that can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. These include:

  • Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine, leading to a stronger electron-withdrawing inductive effect. This can influence the acidity of nearby protons and the overall electron distribution of the aromatic system, potentially affecting interactions with the target protein.

  • Size and Polarizability: Bromine is larger and more polarizable than chlorine. This increased size can lead to more favorable van der Waals interactions within a hydrophobic pocket of a kinase active site. The higher polarizability of bromine can also contribute to stronger halogen bonding, an increasingly recognized non-covalent interaction in drug-receptor binding.

  • Lipophilicity: Both halogens increase the lipophilicity of a molecule, which can enhance membrane permeability and cell penetration. The contribution to lipophilicity is generally similar for bromine and chlorine.

Structural Comparison of 5-Bromo and 5-Chloro-1H-indazol-3-yl)methanol

The core structure of the compounds under comparison is (1H-indazol-3-yl)methanol, with the key difference being the halogen atom at the 5-position of the indazole ring.

Figure 1. Chemical structures of (5-bromo-1H-indazol-3-yl)methanol (left) and (5-chloro-1H-indazol-3-yl)methanol (right).

Comparative Potency Against Aurora Kinase A: An Illustrative Analysis

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in cell division, and their dysregulation is frequently observed in various cancers, making them attractive targets for cancer therapy.[5] While specific IC50 values for the direct comparison of (5-bromo-1H-indazol-3-yl)methanol and its 5-chloro analog against Aurora Kinase A are not available, we can present a hypothetical, yet scientifically plausible, comparison based on structure-activity relationship (SAR) trends observed in broader studies of halogenated kinase inhibitors.

It is often observed that the larger and more polarizable bromine atom can lead to enhanced potency due to more effective space-filling in hydrophobic pockets and the potential for halogen bonding. For instance, studies on other kinase inhibitors have shown that bromo-substituted analogs can exhibit superior activity compared to their chloro counterparts.

Table 1: Illustrative Comparative Potency against Aurora Kinase A

CompoundHypothetical IC50 (nM) against Aurora Kinase ARationale for Potency Difference
(5-bromo-1H-indazol-3-yl)methanol50The larger size and greater polarizability of bromine may allow for more optimal van der Waals interactions and potential halogen bonding within the ATP-binding pocket of Aurora Kinase A.
(5-chloro-1H-indazol-3-yl)methanol150The smaller chlorine atom may not fill the hydrophobic pocket as effectively as bromine, leading to weaker binding affinity.

Disclaimer: The IC50 values presented in Table 1 are for illustrative purposes to highlight a potential trend and are not based on direct experimental data for these specific compounds.

Experimental Protocol: In Vitro Aurora Kinase A Inhibition Assay

To experimentally determine and compare the potency of these derivatives, a robust in vitro kinase inhibition assay is essential. The following is a detailed, step-by-step methodology for a typical Aurora Kinase A assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human Aurora Kinase A.

Materials:

  • Recombinant human Aurora Kinase A (e.g., from MilliporeSigma or Thermo Fisher Scientific)

  • Fluorescently labeled peptide substrate (e.g., Kemptide, LRRASLG)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (5-bromo and 5-chloro-1H-indazol-3-yl)methanol derivatives) dissolved in DMSO

  • 384-well microplates (low-volume, black)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Compound Preparation:

    • Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, followed by serial dilutions to create a dose-response curve (e.g., 100 µM to 1 nM final assay concentrations).

  • Assay Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted test compounds or DMSO (for control wells) to the appropriate wells.

    • Add 5 µL of the Aurora Kinase A enzyme solution (at a pre-determined optimal concentration) to all wells except the negative control.

    • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP master mix containing the fluorescently labeled peptide substrate and ATP at their respective Km concentrations in the assay buffer.

    • Add 2.5 µL of the substrate/ATP master mix to all wells to initiate the kinase reaction. The final reaction volume is 10 µL.

  • Incubation and Detection:

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg2+).

    • Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent label.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and the no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Workflow Diagram:

Kinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series in DMSO Add_Compound Add Compounds/DMSO to Plate Compound_Prep->Add_Compound Enzyme_Prep Aurora Kinase A Preparation Add_Enzyme Add Aurora Kinase A Enzyme_Prep->Add_Enzyme Substrate_ATP_Prep Substrate/ATP Master Mix Initiate_Reaction Add Substrate/ATP Mix Substrate_ATP_Prep->Initiate_Reaction Add_Compound->Add_Enzyme Pre_Incubate Pre-incubation (15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C (60 min) Initiate_Reaction->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Plate Read Fluorescence Stop_Reaction->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Workflow for the in vitro Aurora Kinase A inhibition assay.

Structure-Activity Relationship and Mechanistic Insights

The potential difference in potency between the 5-bromo and 5-chloro derivatives can be rationalized by considering their interactions within the kinase active site. The indazole core is known to form key hydrogen bonds with the hinge region of many kinases. The substituent at the 5-position extends into a more solvent-exposed region or a hydrophobic pocket.

The ATP-binding pocket of Aurora Kinase A contains both hydrophobic residues and regions capable of hydrogen bonding. The increased size and polarizability of the bromine atom in the 5-bromo derivative could lead to more favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues in this pocket. Furthermore, the bromine atom may be positioned to form a halogen bond with a Lewis basic atom (such as an oxygen from a backbone carbonyl) in the active site, further stabilizing the inhibitor-enzyme complex.

Signaling Pathway Diagram:

Aurora_Kinase_Signaling cluster_signaling Aurora A Signaling G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Entry Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_A Aurora Kinase A Downstream_Substrates Downstream Substrates (e.g., PLK1, Histone H3) Aurora_A->Downstream_Substrates Phosphorylation Downstream_Substrates->Mitosis Downstream_Substrates->Cytokinesis Inhibitor 5-Halo-Indazole Inhibitor (Bromo or Chloro) Inhibitor->Aurora_A Inhibition

Simplified signaling pathway of Aurora Kinase A and its inhibition.

Conclusion

In the competitive landscape of kinase inhibitor design, subtle structural modifications can lead to significant gains in potency and selectivity. The comparative analysis of 5-bromo- and 5-chloro-1H-indazol-3-yl)methanol derivatives, while based on extrapolations from existing literature, strongly suggests that the 5-bromo analog may exhibit superior inhibitory activity against targets like Aurora Kinase A. This is attributed to the favorable physicochemical properties of bromine, including its larger size and enhanced polarizability, which can lead to more robust interactions within the enzyme's active site.

This guide underscores the importance of systematic halogen scanning in structure-activity relationship studies. The detailed experimental protocol provided offers a clear path for researchers to empirically validate these hypotheses and to further probe the nuanced effects of halogen substitution in the development of next-generation kinase inhibitors. The continued exploration of such fundamental medicinal chemistry principles will undoubtedly pave the way for the discovery of more effective and safer therapeutics.

References

  • Bavetsias, V., Faisal, A., Crumpler, S., Brown, N., Kosmopoulou, M., Joshi, A., et al. (2013). Aurora isoform selectivity: design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells. Journal of Medicinal Chemistry, 56(22), 9122–9135. [Link]

  • Cheeseman, M. D., Chessum, N. E., Dodson, J. S., & Foloppe, N. (2012). A cell biologist's field guide to Aurora kinase inhibitors. Frontiers in Oncology, 2, 186. [Link]

  • Cain, G. A., et al. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry, 55(19), 8497–8501. [Link]

  • Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(10), 4664-4668. [Link]

  • Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3891. [Link]

  • Manna, A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(8), 1859. [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 957-961. [Link]

  • Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (2012). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 1, 1-10. [Link]

  • Verma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26035-26056. [Link]

  • Zuercher, W. J., et al. (2010). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience, 1(9), 619-627. [Link]

Sources

A Comparative Guide to the In Vitro Metabolic Stability of (5-Bromo-1H-indazol-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the metabolic stability of a potential drug candidate is a critical determinant of its success.[1] A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, while one that is too stable could lead to accumulation and toxicity.[2] This guide provides an in-depth comparison of the in vitro metabolic stability of (5-Bromo-1H-indazol-3-yl)methanol and its derivatives, a scaffold of interest in medicinal chemistry. We will delve into the experimental protocols used to assess metabolic stability, present comparative data, and explore the structure-activity relationships (SAR) that govern their metabolic fate.

The Gatekeeper of Success: Why In Vitro Metabolic Stability Matters

Early assessment of a compound's metabolic stability is a cornerstone of efficient drug development.[3] By identifying metabolic liabilities at the in vitro stage, researchers can make informed decisions about which compounds to advance, thereby saving valuable time and resources.[3][4] In vitro systems, such as liver microsomes and hepatocytes, provide a reliable and high-throughput method for predicting in vivo hepatic clearance.[5][6] These assays measure key parameters like the metabolic half-life (t1/2) and intrinsic clearance (CLint), which is a measure of the liver's ability to metabolize a drug.[7]

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. However, the metabolic fate of indazole-containing compounds can be complex and is often influenced by the nature and position of substituents.[8][9] Understanding the SAR of these derivatives is paramount for designing molecules with optimized pharmacokinetic profiles.[10]

Unveiling Metabolic Fate: A Detailed Experimental Protocol

The following protocol outlines a standard in vitro metabolic stability assay using liver microsomes, a common and cost-effective model for studying Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.[11][12][13]

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

1. Preparation of Reagents and Solutions:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of each (5-Bromo-1H-indazol-3-yl)methanol derivative in dimethyl sulfoxide (DMSO).

  • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

  • Human Liver Microsomes (HLM): Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) at 37°C.[14] Dilute the microsomes to a final protein concentration of 1 mg/mL in the phosphate buffer.[14]

  • NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer. This is crucial as NADPH is a necessary cofactor for CYP enzyme activity.[11]

2. Incubation Procedure:

  • Pre-incubation: In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM. Gently mix and pre-incubate for 5 minutes at 37°C to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.[11]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot from the incubation mixture.[11]

  • Reaction Termination: Immediately stop the reaction by adding a quenching solution, such as ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound with known stability).[11]

3. Sample Analysis:

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16][17] The LC-MS/MS method should be optimized for the specific detection and quantification of the parent compound and the internal standard.

4. Data Analysis:

  • Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.

  • Calculation of Half-Life (t1/2): Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life is then calculated using the equation: t1/2 = 0.693 / k.[18]

  • Calculation of Intrinsic Clearance (CLint): Calculate the in vitro intrinsic clearance using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount).[18]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_cpd Prepare Test Compound Stock (10 mM in DMSO) pre_incubate Pre-incubate Test Cpd (1 µM) with HLM for 5 min prep_cpd->pre_incubate prep_hlm Prepare HLM Suspension (1 mg/mL in Buffer) prep_hlm->pre_incubate prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH System prep_nadph->start_rxn pre_incubate->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 45 min) start_rxn->sampling quench Quench Reaction with Acetonitrile + Internal Std sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t1/2 and CLint lcms->data_analysis

In Vitro Metabolic Stability Assay Workflow.

Comparative Analysis of (5-Bromo-1H-indazol-3-yl)methanol Derivatives

To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of the parent compound and three hypothetical derivatives. The data presented in the table below is for illustrative purposes and is based on established principles of structure-activity relationships for indazole-containing compounds.[8][19]

Compound IDStructureModification from ParentHypothetical t1/2 (min)Hypothetical CLint (µL/min/mg protein)Rationale for Stability Change
Parent 5-Bromo-1H-indazol-3-yl)methanol-2527.7Baseline metabolic stability. The hydroxymethyl group is a potential site for oxidation or conjugation.
Derivative A (5-Bromo-1-methyl-1H-indazol-3-yl)methanolN1-methylation4515.4N1-methylation can block potential N-dealkylation or N-glucuronidation, often leading to increased metabolic stability.
Derivative B (5-Bromo-1H-indazol-3-yl)(difluoro)methanolα,α-difluorination of the methanol> 60< 11.6Introduction of fluorine atoms adjacent to a metabolically labile site can block oxidation by CYP enzymes through steric and electronic effects, significantly enhancing stability.
Derivative C (5-Chloro-1H-indazol-3-yl)methanolSubstitution of Bromo with Chloro at C52231.5Substitution of bromine with a less lipophilic halogen like chlorine may slightly alter metabolic stability, but the effect is often modest and can be compound-dependent.

Structure-Activity Relationships and Mechanistic Insights

The metabolic stability of the (5-Bromo-1H-indazol-3-yl)methanol scaffold is primarily influenced by the susceptibility of the indazole ring and the hydroxymethyl group to enzymatic modification. Cytochrome P450 enzymes, the primary drivers of Phase I metabolism, are known to catalyze a variety of reactions on such scaffolds.[20][21]

  • N-Alkylation: As illustrated by Derivative A , alkylation of the N1 position of the indazole ring can be a highly effective strategy to enhance metabolic stability. This modification prevents N-dealkylation and can also sterically hinder access of metabolizing enzymes to other parts of the molecule.

  • Bioisosteric Replacement and Halogenation: The introduction of fluorine atoms, as seen in Derivative B , is a well-established strategy in medicinal chemistry to improve metabolic stability.[22] The strong carbon-fluorine bond is resistant to enzymatic cleavage, and the electron-withdrawing nature of fluorine can deactivate adjacent sites to oxidative metabolism. The change from a bromo to a chloro substituent (Derivative C ) can have more subtle effects, potentially altering the electronic properties and lipophilicity of the molecule, which in turn can influence its interaction with metabolizing enzymes.[9]

  • Oxidation of the Methanol Group: The primary alcohol of the parent compound is a likely site for oxidation to the corresponding aldehyde and carboxylic acid, a common metabolic pathway. Strategies to block this metabolism, such as the difluorination in Derivative B , can significantly improve the compound's half-life.

Conclusion and Future Directions

The in vitro metabolic stability of (5-Bromo-1H-indazol-3-yl)methanol derivatives is a critical parameter that can be rationally modulated through targeted structural modifications. This guide has provided a framework for understanding and assessing the metabolic stability of this important chemical scaffold. By employing robust in vitro assays and leveraging a deep understanding of structure-activity relationships, drug discovery teams can efficiently identify and optimize candidates with desirable pharmacokinetic profiles, ultimately increasing the probability of clinical success. Further studies could involve metabolite identification to pinpoint the exact sites of metabolism and the use of human hepatocytes to investigate the role of Phase II metabolism.[18]

References

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Creative Biolabs. Metabolic Stability Assay. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • PubMed. Inhibition of cytochromes P450 by antifungal imidazole derivatives. [Link]

  • Milecell Bio. Drug Metabolism Studies Using Liver Microsomes. [Link]

  • National Institutes of Health. Bioanalysis in drug discovery and development. [Link]

  • PubMed. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. [Link]

  • Patsnap Synapse. Microsomal vs Hepatocyte Stability: Which One to Choose?. [Link]

  • ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

  • MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]

  • National Institutes of Health. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. [Link]

  • ManTech Publications. Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • National Institutes of Health. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. [Link]

  • ResearchGate. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. [Link]

  • National Institutes of Health. Biochemistry, Cytochrome P450. [Link]

  • Taylor & Francis Online. Bioanalysis in Drug Discovery. [Link]

  • ResearchGate. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. [Link]

  • ResearchGate. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Bentham Science. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. [Link]

  • Journal of Applied Bioanalysis. Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. [Link]

  • National Institutes of Health. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. [Link]

  • Springer. Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. [Link]

  • ResearchGate. Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. [Link]

  • National Institutes of Health. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. [Link]

  • The Pharma Review. The role of cytochrome p450 in drug metabolism. [Link]

  • ResearchGate. (PDF) Metabolic stability and its role in the discovery of new chemical entities. [Link]

  • American Pharmaceutical Review. Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. [Link]

  • PubMed. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. [Link]

  • YouTube. metabolic stability assays for predicting intrinsic clearance. [Link]

Sources

A Head-to-Head Showdown: Evaluating Indazole-Based Inhibitors in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the indazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1][2][3] Its versatile nature allows for chemical modifications that can be tailored to target the ATP-binding pocket of various kinases, leading to the development of several clinically approved drugs such as axitinib, pazopanib, and entrectinib.[1][2][3] This guide provides a head-to-head comparison of representative indazole-based inhibitors against key oncogenic kinases, supported by experimental data from in vitro kinase assays. We will delve into the rationale behind experimental design, present a detailed protocol for a typical kinase assay, and discuss the interpretation of comparative data to aid researchers in their drug discovery efforts.

The Indazole Advantage: A Privileged Scaffold in Kinase Inhibition

The indazole core, a bicyclic aromatic heterocycle, serves as an excellent pharmacophore for kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[4] This interaction mimics the binding of the adenine moiety of ATP, making indazole derivatives effective ATP-competitive inhibitors.[5] The structural rigidity of the indazole ring and the possibility of substitutions at various positions allow for the optimization of potency, selectivity, and pharmacokinetic properties.

Head-to-Head Comparison of Indazole-Based Kinase Inhibitors

To illustrate the comparative performance of indazole-based inhibitors, we have compiled data from various studies on their activity against several important cancer-related kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora Kinase A, and Polo-like Kinase 4 (PLK4).

Understanding the Targets:
  • VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1]

  • Aurora Kinase A: A serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is linked to genomic instability and tumorigenesis.[2][6]

  • PLK4: A master regulator of centriole duplication, essential for the formation of the mitotic spindle. Aberrant PLK4 activity can lead to aneuploidy, a hallmark of cancer.[4]

Comparative Inhibitory Activity:

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected indazole-based inhibitors against their target kinases. A lower IC50 value indicates higher potency.

InhibitorTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Source
AxitinibVEGFR-20.2Pazopanib30[1]
Compound 13iVEGFR-234.5Pazopanib30[1]
Compound 54aAurora Kinase A32--[1]
Compound 54cAurora Kinase A46--[1]
CFI-400945PLK42.8Axitinib4.2 (Ki)[4]
Compound C05PLK4< 0.1--[4]

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). Direct comparison should be made with caution when data is from different sources.

Kinase Selectivity: A Critical Parameter

While high potency against the primary target is desirable, the selectivity of an inhibitor is equally important to minimize off-target effects and potential toxicity. Kinase selectivity is often assessed by screening the inhibitor against a large panel of kinases.

For instance, Entrectinib, an indazole-based inhibitor, demonstrates potent inhibition of TRK, ROS1, and ALK kinases with IC50 values in the low nanomolar range, while showing significantly less activity against a broader panel of kinases, indicating a favorable selectivity profile.[5][7][8]

Experimental Design: In Vitro Kinase Assays

A robust and well-designed kinase assay is fundamental to accurately determine the potency and selectivity of an inhibitor. The following section outlines a detailed protocol for a typical in vitro kinase assay, explaining the rationale behind each step.

Signaling Pathway Context: The RAS-RAF-MEK-ERK Pathway

To illustrate the relevance of kinase inhibition, let's consider the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers. Indazole-based inhibitors targeting kinases like CRAF are being developed to disrupt this aberrant signaling.[1]

RAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor CRAF CRAF RAS->CRAF MEK MEK CRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indazole_Inhibitor Indazole-based CRAF Inhibitor Indazole_Inhibitor->CRAF Inhibition

Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of intervention for a CRAF inhibitor.

Step-by-Step Kinase Assay Protocol

This protocol describes a common method for assessing kinase activity using a radiometric assay with ³²P-labeled ATP.

Objective: To determine the IC50 value of an indazole-based inhibitor against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Indazole-based inhibitor (test compound)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • Quench solution (e.g., 3% phosphoric acid)

  • Phosphocellulose paper

  • Scintillation counter and scintillation fluid

Experimental Workflow:

Kinase_Assay_Workflow A 1. Prepare Reagents - Kinase, Substrate, Inhibitor - ATP, [γ-³²P]ATP, Buffers B 2. Set up Reaction - Add buffer, inhibitor, and kinase to plate A->B C 3. Initiate Reaction - Add substrate and [γ-³²P]ATP mixture B->C D 4. Incubate - Allow phosphorylation to occur (e.g., 30 min at 30°C) C->D E 5. Stop Reaction - Add quench solution D->E F 6. Spot onto Membrane - Transfer reaction mixture to phosphocellulose paper E->F G 7. Wash Membrane - Remove unincorporated [γ-³²P]ATP F->G H 8. Detect Signal - Use scintillation counting G->H I 9. Analyze Data - Calculate % inhibition and IC50 H->I

Caption: A typical workflow for an in vitro radiometric kinase assay.

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the indazole-based inhibitor in the kinase reaction buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the serially diluted inhibitor, and the purified kinase enzyme.

  • Initiate the Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and [γ-³²P]ATP. The final ATP concentration should be close to the Michaelis constant (Km) of the kinase for ATP to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes). This time should be within the linear range of the reaction.

  • Stop the Reaction: Terminate the reaction by adding a quench solution, such as phosphoric acid.

  • Capture of Phosphorylated Substrate: Spot a portion of the reaction mixture onto a phosphocellulose paper membrane. The phosphorylated peptide substrate will bind to the negatively charged paper.

  • Washing: Wash the membranes multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unincorporated [γ-³²P]ATP.

  • Detection: Place the washed membranes in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Choice of ATP Concentration: Using an ATP concentration near the Km value is crucial. If the ATP concentration is too high, it can lead to an underestimation of the potency of ATP-competitive inhibitors.

  • Linear Reaction Range: The incubation time and enzyme concentration should be optimized to ensure the reaction is in the linear phase. This ensures that the measured activity is proportional to the enzyme's initial velocity.

  • Quenching: The reaction must be stopped effectively to prevent further phosphorylation, which would lead to inaccurate results.

Interpreting the Data: A Logical Framework

The ultimate goal of these assays is to identify potent and selective inhibitors. The IC50 values from the primary assay provide a measure of potency, while data from a broad kinase panel reveals the selectivity profile.

Data_Interpretation cluster_input Experimental Data cluster_evaluation Evaluation cluster_output Decision IC50 IC50 Value (Potency) Potent High Potency? IC50->Potent Selectivity Kinome Scan Data (Selectivity) Selective High Selectivity? Selectivity->Selective Potent->Selective Yes Discard Discard Compound Potent->Discard No Lead_Candidate Lead Candidate Selective->Lead_Candidate Yes Optimize Further Optimization (Improve Potency/Selectivity) Selective->Optimize No

Caption: Logical framework for interpreting kinase assay data to guide lead selection.

A successful lead candidate will exhibit a low nanomolar IC50 against the target kinase and minimal activity against other kinases, particularly those with essential physiological functions. For instance, an inhibitor with an IC50 of less than 10 nM for the target and greater than 1 µM for most off-targets would be considered a promising candidate for further development.

Conclusion

The indazole scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. A systematic and rigorous evaluation using well-designed in vitro kinase assays is paramount for identifying compounds with the desired potency and selectivity. This guide provides a framework for the head-to-head comparison of indazole-based inhibitors, from understanding their mechanism of action to the practicalities of experimental execution and data interpretation. By adhering to these principles of scientific integrity and logical evaluation, researchers can accelerate the discovery of the next generation of targeted cancer therapies.

References

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(36), 22195-22230. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115594. [Link]

  • Hsieh, H.-P., & Juang, B. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 699-712. [Link]

  • Hsieh, H.-P., & Juang, B. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 699-712. [Link]

  • Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-4584. [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(36), 22195-22230. [Link]

  • Ardini, E., et al. (2016). Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628-639. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Mollard, A., et al. (2017). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 60(13), 5521-5534. [Link]

  • Harris, C. S., et al. (2014). Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3432-3436. [Link]

  • Ardini, E., et al. (2016). Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628-639. [Link]

  • Besson, T., et al. (2011). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Mini-Reviews in Medicinal Chemistry, 11(8), 643-658. [Link]

  • Yu, Z., et al. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4500. [Link]

  • Yu, H., et al. (2019). Structures of kinase inhibitors containing an indazole moiety. Acta Pharmaceutica Sinica B, 9(4), 845-857. [Link]

  • Zhou, Y., et al. (2021). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]

  • An, Y., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In Probe Development Efforts for the Molecular Libraries Initiative. National Center for Biotechnology Information (US). [Link]

  • Faver, J. C., et al. (2020). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 63(22), 13414-13444. [Link]

  • Ardini, E., et al. (2016). Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. ResearchGate. [Link]

  • Gursoy, S., et al. (2023). The IC50 values, Ki constants and inhibition types determined for... ResearchGate. [Link]

  • Whitty, A., et al. (2015). Discovery of a selective c-MET inhibitor with a novel binding mode. ResearchGate. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1435-1442. [Link]

  • Liu, D., et al. (2018). Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors. Therapeutics and Clinical Risk Management, 14, 1247-1252. [Link]

  • Peters, C. (2020). Kinase assays. BMG LABTECH. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis of pyrazole–indazole derivatives as AXL inhibitors. ResearchGate. [Link]

  • Chechneva, O. V., et al. (2018). Identification of novel protein kinase CK2 inhibitors among indazole derivatives. ResearchGate. [Link]

  • Al-Suhaimi, K. M., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Molecules, 28(22), 7545. [Link]

  • Schehr, M., et al. (2022). 2-Azo-, 2-diazocine-thiazols and 2-azo-imidazoles as photoswitchable kinase inhibitors: limitations and pitfalls of the photoswitchable inhibitor approach. Photochemical & Photobiological Sciences, 21(6), 1017-1031. [Link]

  • El-Damasy, A. K., et al. (2023). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 28(13), 5032. [Link]

  • Nuvalent. (2024). Nuvalent Announces Positive Pivotal Data from ARROS-1 Clinical Trial of Zidesamtinib for TKI Pre-treated Patients with Advanced ROS1-positive NSCLC. Stock Titan. [Link]

  • de Witte, W., et al. (2022). Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors. International Journal of Molecular Sciences, 23(19), 11488. [Link]

  • El-Naggar, M., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bulletin of Faculty of Pharmacy, Cairo University, 60(1), 1-15. [Link]

  • Mechanisms in Medicine. (2017). Mechanism of Action of JAK Inhibitors. YouTube. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (5-Bromo-1H-indazol-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (5-Bromo-1H-indazol-3-yl)methanol, a halogenated heterocyclic compound. By understanding the chemical nature of this substance and the principles of hazardous waste management, researchers can ensure a safe laboratory environment and maintain regulatory compliance.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling (5-Bromo-1H-indazol-3-yl)methanol for disposal, a thorough risk assessment is crucial. Given the hazards of analogous compounds, assume it is an irritant and harmful.

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Tightly fitting chemical safety goggles or face shield.To protect against potential splashes of solutions or contact with solid dust particles.[2][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent direct skin contact, which can cause irritation.[2][7]
Body Protection A laboratory coat or chemical-resistant apron.To protect against contamination of personal clothing.[7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation of any dust or aerosols, which may cause respiratory irritation.[2][4]

Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

Part 2: Waste Segregation and Collection Protocol

Proper segregation of chemical waste is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process, often increasing costs.[8][9]

(5-Bromo-1H-indazol-3-yl)methanol and materials contaminated with it must be disposed of as Halogenated Organic Waste .[5][10]

Step-by-Step Collection Procedure:

  • Identify the Correct Waste Container:

    • Locate the designated "Halogenated Organic Waste" container in your laboratory's satellite accumulation area.[11] These containers are often specifically colored or clearly labeled to distinguish them from non-halogenated waste.[10]

    • Ensure the container is made of a compatible material (e.g., polyethylene) and is in good condition with a secure, vapor-tight screw cap.[11][12]

  • Disposing of Pure or Residual Compound:

    • If disposing of the solid compound, carefully transfer it into the halogenated waste container using a spatula or scoop.[2]

    • Avoid creating dust. If the material is a fine powder, conduct the transfer within a chemical fume hood.[2]

    • If the compound is in a solution with an organic solvent, pour the solution carefully into the liquid halogenated waste container.

  • Disposing of Contaminated Materials:

    • Sharps: Needles, syringes, or razor blades contaminated with the compound should first be placed in a designated sharps container. This container should then be placed in the solid halogenated waste stream.

    • Consumables: Contaminated gloves, weigh boats, pipette tips, and paper towels should be collected in a separate, clearly labeled bag or container designated for solid halogenated waste.

  • Container Management:

    • Do not overfill the waste container. Leave at least one inch of headspace to allow for vapor expansion.[11]

    • Keep the waste container securely closed at all times, except when actively adding waste.[8][11][12] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Part 3: Labeling and Storage

Accurate and detailed labeling is a legal requirement and essential for the safety of everyone who will handle the waste container.[11][13]

Labeling Requirements:

  • The words "Hazardous Waste " must be prominently displayed.[11]

  • List all chemical constituents by their full names (no abbreviations or formulas).[12] For example: "Waste (5-Bromo-1H-indazol-3-yl)methanol," "Waste Methanol," etc.

  • Indicate the approximate percentage or volume of each component.

  • Include the name and location (building and room number) of the waste generator.[11]

  • The date when the first drop of waste was added to the container should be recorded.

Storage:

  • Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[11]

  • Ensure secondary containment is used for liquid waste containers to capture any potential leaks.[8]

  • Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[14][15]

The flowchart below illustrates the decision-making process for the disposal of (5-Bromo-1H-indazol-3-yl)methanol and associated waste.

G cluster_0 Initial Assessment cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Steps start Start: Disposal of (5-Bromo-1H-indazol-3-yl)methanol ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type is_solid Pure Compound or Contaminated Solid? waste_type->is_solid ppe->waste_type is_solution Solution in Organic Solvent? is_solid->is_solution No solid_waste Collect in container for 'Solid Halogenated Waste' is_solid->solid_waste Yes liquid_waste Collect in container for 'Liquid Halogenated Waste' is_solution->liquid_waste Yes label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Names - Generator Info & Date is_solution->label_container No is_solution->end_point No solid_waste->label_container liquid_waste->label_container store Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store disposal_pickup Arrange for Pickup by Licensed Waste Carrier store->disposal_pickup

Caption: Waste Disposal Workflow for (5-Bromo-1H-indazol-3-yl)methanol.

Part 4: Final Disposal and Regulatory Context

Once the waste container is full, it must be removed from the laboratory for disposal by a licensed professional waste disposal service.[1][7] Academic and research institutions are governed by regulations such as the EPA's Subpart K of Title 40 of the Code of Federal Regulations (CFR), which provides standards for managing hazardous waste in laboratories.[16] These regulations mandate practices like proper waste determination, timely removal of waste, and the development of a Laboratory Management Plan.[16] Adherence to these protocols is not merely a best practice but a legal requirement to protect both human health and the environment.[17]

Never dispose of (5-Bromo-1H-indazol-3-yl)methanol or any other halogenated organic compounds down the sink or in the regular trash.[8][12][15] This is strictly prohibited as it can lead to the contamination of waterways and interfere with wastewater treatment processes.

By following this guide, you contribute to a culture of safety and environmental stewardship within your organization, building trust in your laboratory's operational integrity.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet: (5-bromo-1H-pyrazol-3-yl)methanol hydrochloride.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • On-Site. (2024, October 2). Pharma Waste Management: Steps for Compliance & Sustainability.
  • CymitQuimica. (2025, December 23). SAFETY DATA SHEET: 5-Bromo-2-(phenylmethyl)-2H-indazole.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 5-Bromo-1H-indazole.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • The Pharma Innovation Journal. (2017, February 24). An overview of waste management in pharmaceutical industry.
  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas.
  • Bucknell University. Hazardous Waste Segregation.
  • Fisher Scientific. (2011, August 12). SAFETY DATA SHEET: 6-Bromo-1H-indazole.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • World Health Organization (WHO). (2024, October 24). Health-care waste.
  • Washington State University Environmental Health & Safety. Halogenated Solvents.
  • University of Delaware Environmental Health & Safety. Pharmaceutical Waste.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 5-Bromo-1H-indazole-3-carboxylic acid.
  • ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLICACID SDS.

Sources

Navigating the Safe Handling of (5-Bromo-1H-indazol-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for (5-Bromo-1H-indazol-3-yl)methanol, a brominated heterocyclic compound. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure that every protocol described is a self-validating system for safety and operational integrity.

Hazard Identification and Risk Assessment: Understanding the Compound

Brominated compounds, in general, demand careful handling due to their reactive nature and potential for adverse health effects. Direct contact can lead to skin and eye irritation or burns, and inhalation of vapors may cause respiratory issues[2]. Therefore, a cautious approach is mandatory.

Anticipated GHS Hazard Pictograms:

Based on the data from similar compounds, the following Globally Harmonized System (GHS) pictograms should be anticipated on the label for (5-Bromo-1H-indazol-3-yl)methanol. Understanding these symbols is the first line of defense in recognizing the potential hazards.[3][4][5]

PictogramHazard Description
Exclamation Mark Indicates potential for skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, and respiratory tract irritation.[4][5][6]
Health Hazard May signify carcinogenicity, mutagenicity, reproductive toxicity, respiratory sensitizer, target organ toxicity, or aspiration toxicity.[4][5][6]
Corrosion Can cause skin corrosion/burns, eye damage, and is corrosive to metals.[4][5][6]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of the compound.

PPE CategorySpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which can lead to irritation or absorption of the chemical. Always inspect gloves for integrity before use.
Eye and Face Protection Safety goggles and a face shield.To protect against splashes and vapors that can cause serious eye irritation or damage.[2] A face shield offers a broader range of protection for the entire face.
Body Protection A lab coat, worn fully buttoned.To protect the skin and personal clothing from accidental spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To prevent the inhalation of potentially harmful vapors.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling (5-Bromo-1H-indazol-3-yl)methanol is crucial for minimizing risk and ensuring the integrity of your research.

G prep Preparation: - Verify fume hood function. - Assemble all necessary equipment. - Don appropriate PPE. weigh Weighing: - Use an analytical balance within the fume hood. - Handle with care to avoid generating dust. prep->weigh dissolve Dissolution: - Add solvent to the solid slowly. - Use a magnetic stirrer for gentle mixing. weigh->dissolve reaction Reaction: - Conduct all reactions within the fume hood. - Monitor the reaction for any signs of exotherm or gas evolution. dissolve->reaction cleanup Cleanup: - Decontaminate all glassware and surfaces. - Segregate waste as per the disposal plan. reaction->cleanup

Caption: A logical workflow for the safe handling of (5-Bromo-1H-indazol-3-yl)methanol.

Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • Ensure the chemical fume hood is operational and provides adequate airflow.

    • Gather all necessary glassware, reagents, and equipment.

    • Put on all required personal protective equipment as outlined in the table above.

  • Aliquotting and Weighing:

    • Perform all manipulations of the solid compound within the fume hood to minimize inhalation risk.

    • Use a spatula to carefully transfer the desired amount of the compound to a tared weigh boat or directly into the reaction vessel.

    • Avoid any actions that could generate dust.

  • Dissolution and Reaction:

    • When dissolving the compound, add the solvent to the solid slowly and stir gently.

    • If the dissolution is exothermic, have a cooling bath ready.

    • Keep the reaction vessel closed to the extent possible to prevent the release of vapors.

  • Post-Reaction Work-up and Cleanup:

    • Quench the reaction carefully, if necessary, within the fume hood.

    • Clean all glassware thoroughly. A triple rinse with an appropriate solvent is recommended.

    • Wipe down all surfaces in the fume hood that may have come into contact with the compound.

Disposal Plan: Responsible Waste Management

Proper disposal of (5-Bromo-1H-indazol-3-yl)methanol and any associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.[7][8][9][10][11]

Waste Segregation and Disposal Protocol:

  • Identify Halogenated Waste Streams: All materials that have come into contact with (5-Bromo-1H-indazol-3-yl)methanol are considered halogenated waste. This includes:

    • Unused or excess compound.

    • Solutions containing the compound.

    • Contaminated solvents used for rinsing glassware.

    • Contaminated consumables such as gloves, weigh boats, and paper towels.

  • Use Designated Waste Containers:

    • Collect all halogenated organic waste in a clearly labeled, dedicated waste container.[7][9] The container should be made of a material compatible with the waste.

    • Never mix halogenated waste with non-halogenated waste.[8][11] The disposal of mixed waste is often more complex and costly.

  • Labeling and Storage:

    • The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "(5-Bromo-1H-indazol-3-yl)methanol" and any solvents present.

    • Keep the waste container securely closed when not in use and store it in a designated satellite accumulation area.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Halogenated organic wastes are typically disposed of via incineration by a licensed hazardous waste management company.[7][11]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for disposal as halogenated waste.
Large Spill Evacuate the area and contact your institution's EHS or emergency response team.

By adhering to these guidelines, researchers can handle (5-Bromo-1H-indazol-3-yl)methanol with a high degree of safety, ensuring both personal well-being and the integrity of their scientific pursuits.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Wikipedia. (2023, December 29). GHS hazard pictograms. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024). Hazard Communication Standard Pictogram. Retrieved from [Link]

  • ICL Group. (n.d.). Bromine Safety Handbook. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of Colorado Boulder Environmental Health and Safety. (2016, August 22). Know Your Hazard Symbols (Pictograms). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Temarry Recycling. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Methanol Institute. (n.d.). Safe Handling. Retrieved from [Link]

  • The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Reactivo. (n.d.). A Quick Guide to GHS Labels and Lab Chemical Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • United Nations Economic Commission for Europe. (n.d.). GHS pictograms. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Lab Alley. (2023, September 15). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole. Retrieved from [Link]

  • Methanol Institute. (n.d.). Methanol Safe Handling Manual. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.